(2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYUQHVJYNDLI-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449969 | |
| Record name | (2S,3S)-3-Hydroxypipecolic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176019-05-9 | |
| Record name | (2S,3S)-3-Hydroxypipecolic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
An In-depth Technical Guide to the Synthetic Pathways of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
This compound, a non-proteinogenic amino acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the specific cis stereochemical arrangement of the hydroxyl and carboxylic acid functionalities at the C2 and C3 positions, makes it a valuable synthon for introducing conformational constraints into peptide mimics and other complex bioactive molecules. The precise spatial orientation of its functional groups is crucial for molecular recognition and binding affinity to biological targets, including enzymes and receptors.
The primary challenge in synthesizing this molecule lies in the simultaneous and precise control of two adjacent stereocenters. This guide provides an in-depth exploration of the core synthetic strategies developed to overcome this challenge, focusing on the chemical logic and experimental rationale that underpin each approach.
Strategic Overview: Pathways to Stereochemical Control
The synthesis of this compound can be broadly categorized into several key strategies, each with its own merits regarding efficiency, scalability, and stereocontrol. This guide will focus on three dominant and scientifically robust approaches:
-
The Chiron Approach: Leveraging the inherent chirality of natural products, such as carbohydrates, as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to direct the formation of the desired stereoisomer from prochiral precursors. This includes metal-catalyzed hydrogenations, cyclizations, and other transformations.
-
Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters within an advanced intermediate to direct the stereochemical outcome of subsequent reactions, such as cycloadditions.
The Chiron Approach: Synthesis from D-Glucose
The chiron approach utilizes readily available and enantiomerically pure starting materials from the "chiral pool" to construct complex targets. D-glucose is an exemplary starting material as its multiple stereocenters can be strategically manipulated to form the piperidine ring with the desired stereochemistry.
Causality and Mechanistic Rationale
The logic of this pathway is to transfer the well-defined stereochemistry of the carbohydrate starting material to the final product. A key transformation involves an intramolecular reductive amination or a similar cyclization strategy to form the piperidine ring. The stereocenters originating from D-glucose dictate the facial selectivity of key bond-forming steps, ensuring the correct relative and absolute stereochemistry.
Representative Synthetic Workflow
A common pathway from D-glucose involves its conversion into a key azido ester intermediate. The azide serves as a masked amine for the eventual piperidine nitrogen. The crucial cyclization step, often an intramolecular reaction of an amine with an ester, is followed by reduction to yield the piperidine ring.[1]
Caption: Chiron approach workflow from D-glucose.
Experimental Protocol: Key Cyclization Step
The following protocol is a representative example of the intramolecular cyclization and subsequent workup to form the core piperidine structure from a linear azido precursor derived from D-glucose.[1]
-
Reduction of Azide: The azido ester intermediate (1.0 eq) is dissolved in methanol. Palladium on carbon (10% Pd/C, 0.1 eq) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation (80 psi H₂) at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Cyclization: The resulting crude amine is dissolved in an appropriate solvent like methanol and heated to reflux for 6-8 hours to facilitate intramolecular cyclization via aminolysis of the ester.
-
Purification: The solvent is removed in vacuo, and the resulting cyclic amide (a lactam) is purified by column chromatography on silica gel.
-
Final Steps: The lactam is then subjected to further steps including reduction of the amide and oxidation of a primary alcohol to the carboxylic acid to yield the final product.
Asymmetric Catalysis: Biocatalytic Desymmetrization
Asymmetric catalysis offers a more direct route by creating chirality from achiral or racemic starting materials. Biocatalysis, using enzymes or whole-cell systems, is particularly powerful due to the exceptional stereoselectivity of enzymes. A key strategy for synthesizing the (2S,3S) target involves the asymmetric reduction of a prochiral precursor, N-Boc-3-piperidone, to generate the chiral intermediate (S)-N-Boc-3-hydroxypiperidine.
Causality and Mechanistic Rationale
Ketoreductase (KRED) enzymes, often used in conjunction with a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), can reduce a ketone to a hydroxyl group with extremely high enantioselectivity.[2] The enzyme's chiral active site binds the substrate in a specific orientation, allowing hydride delivery (from NADH or NADPH) to only one face of the carbonyl, thus producing a single enantiomer of the alcohol. This intermediate is then carried forward to install the C2 carboxylic acid group.
Caption: Biocatalytic reduction for chiral intermediate synthesis.
Experimental Protocol: Asymmetric Reduction of N-Boc-3-piperidone
This protocol is based on an optimized, whole-cell biocatalytic system co-expressing ketoreductase and glucose dehydrogenase for cofactor regeneration.[2]
-
Reaction Setup: A buffered solution (100 mmol·L⁻¹ PBS, pH 6.5) is prepared containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹) as the sacrificial reductant for cofactor regeneration, and NADP⁺ (0.2 g·L⁻¹).
-
Biocatalyst Addition: The biocatalyst, either whole cells or the cell-free extract of E. coli co-expressing the desired ketoreductase and glucose dehydrogenase (30 g·L⁻¹ wet cells), is added to the mixture.
-
Reaction Conditions: The reaction is maintained at 35 °C with stirring. The pH is controlled at 6.5 throughout the reaction by the addition of 2 mol·L⁻¹ NaOH solution.
-
Monitoring: The reaction progress is monitored by HPLC or TLC until conversion is >99%.
-
Workup and Extraction: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude (S)-N-Boc-3-hydroxypiperidine is purified by column chromatography to yield the product with high optical purity (>99% ee).[2]
Substrate Control: Hetero-Diels-Alder Cycloaddition
This advanced strategy involves creating a dihydropyridine intermediate that can undergo a diastereoselective cycloaddition reaction. The reaction of a chiral N-imino-1,2-dihydropyridine with singlet oxygen in a [4+2] hetero-Diels-Alder reaction is a sophisticated method to install the C3-hydroxyl group with the correct cis relationship to the eventual C2-substituent.[3]
Causality and Mechanistic Rationale
The stereochemistry of the reaction is controlled by the existing chiral center on the dihydropyridine nitrogen. The singlet oxygen is directed to one face of the diene, leading to the formation of a cyclic peroxide intermediate. Subsequent reduction of this peroxide yields the desired cis-3-hydroxy-tetrahydropyridine derivative. This substrate-controlled approach ensures high diastereoselectivity.
Caption: Hetero-Diels-Alder pathway for stereocontrol.
Experimental Protocol: Singlet Oxygen Cycloaddition
The following is a generalized protocol for the key cycloaddition step.[3]
-
Reaction Setup: The chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane, along with a photosensitizer (e.g., Rose Bengal).
-
Singlet Oxygen Generation: The solution is cooled (typically to -78 °C) and oxygen is bubbled through it while being irradiated with a visible light source (e.g., a 500W tungsten-halogen lamp) to generate singlet oxygen in situ.
-
Reaction Progress: The reaction is monitored by TLC for the consumption of the starting material.
-
Reduction: Once the cycloaddition is complete, a reducing agent (e.g., thiourea or triphenylphosphine) is added directly to the cold reaction mixture to reduce the cyclic peroxide intermediate to the corresponding diol.
-
Workup and Purification: The reaction is warmed to room temperature, the solvent is removed, and the crude product is purified by silica gel chromatography to isolate the cis-3-hydroxytetrahydropyridine derivative.
Quantitative Comparison of Synthetic Pathways
| Synthetic Strategy | Starting Material | Key Transformation | Reported Yield | Stereoselectivity | Reference |
| Chiron Approach | D-Glucose | Intramolecular Reductive Amination | Good overall | High (template-based) | [1] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Enzymatic Ketone Reduction | >95% (for reduction step) | >99% ee | [2] |
| Diels-Alder Cycloaddition | Chiral Dihydropyridine | [4+2] Cycloaddition with ¹O₂ | Good | High diastereoselectivity | [3] |
Conclusion
The synthesis of this compound is a testament to the ingenuity of modern synthetic organic chemistry. The choice of synthetic route depends heavily on the specific requirements of the research or development program, including scalability, cost of starting materials, and access to specialized equipment or catalysts. The chiron approach provides a reliable, albeit often lengthy, route grounded in the use of natural products. Substrate-controlled methods like the hetero-Diels-Alder reaction offer elegant solutions for achieving high diastereoselectivity. For industrial applications, biocatalytic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmentally friendly nature, representing a powerful and sustainable approach to producing this critical chiral building block.
References
- Title: Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)
- Title: Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors Source: PubMed URL
- Title: Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Asymmetric Synthesis of Pipecolic Acid and Derivatives Source: Thieme Chemistry URL
- Title: Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: PubMed Central URL
- Title: (2S,3R)
- Title: Synthesis and conformational analysis of 3-hydroxypipecolic acid analogs via CSI-mediated stereoselective amination Source: ResearchGate URL
- Title: Enantioselective synthesis of (S)
- Title: Efficient Asymmetric Synthesis of (S)
- Title: Asymmetric synthesis of 2-substituted piperidin-3-ols Source: ResearchGate URL
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
This guide provides a comprehensive analysis of the spectroscopic data for (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this specific stereoisomer (CAS: 176019-05-9), this document leverages advanced predictive methodologies alongside fundamental spectroscopic principles to offer a robust characterization. This approach not only provides a detailed understanding of the molecule's spectral features but also serves as a practical framework for the analysis of related compounds.
Introduction to this compound
This compound belongs to the class of non-proteinogenic amino acids and is a derivative of piperidine. Its rigid cyclic structure, combined with the presence of a carboxylic acid, a secondary amine, and a hydroxyl group, imparts unique conformational properties and the potential for diverse chemical interactions. These features make it a valuable chiral building block in the synthesis of complex pharmaceutical agents. The specific stereochemistry at the C2 and C3 positions is crucial for its biological activity and molecular recognition in various enzymatic and receptor systems.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₁₁NO₃
-
Molecular Weight: 145.16 g/mol
-
CAS Number: 176019-05-9
The following sections will delve into the predicted spectroscopic data for this molecule, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrum (MS), and Infrared (IR) spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as D₂O would exhibit distinct signals for each of the non-exchangeable protons. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and N) and the rigid chair-like conformation of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H2 | 3.5 - 3.7 | Doublet | J ≈ 4-6 |
| H3 | 4.0 - 4.2 | Multiplet | - |
| H4ax | 1.6 - 1.8 | Multiplet | - |
| H4eq | 1.9 - 2.1 | Multiplet | - |
| H5ax | 1.5 - 1.7 | Multiplet | - |
| H5eq | 1.8 - 2.0 | Multiplet | - |
| H6ax | 2.9 - 3.1 | Multiplet | - |
| H6eq | 3.2 - 3.4 | Multiplet | - |
Causality behind Experimental Choices: The choice of a protic deuterated solvent like D₂O is strategic. It allows for the exchange of the acidic protons of the carboxylic acid (-COOH), the hydroxyl group (-OH), and the secondary amine (-NH), simplifying the spectrum by removing their signals and associated complex splitting patterns. This focuses the analysis on the carbon-bound protons, providing a clearer picture of the core molecular structure.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the six carbon atoms in this compound, six distinct signals are expected in the proton-decoupled spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 60 - 65 |
| C3 | 68 - 72 |
| C4 | 25 - 30 |
| C5 | 22 - 27 |
| C6 | 45 - 50 |
| C=O | 175 - 180 |
Expertise & Experience Insights: The downfield chemical shift of the carbonyl carbon (C=O) is highly characteristic of carboxylic acids.[1][2] The carbons directly attached to the electronegative oxygen (C3) and nitrogen (C2 and C6) atoms are also shifted downfield compared to the other aliphatic carbons (C4 and C5).
Experimental Protocol: NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O. Ensure complete dissolution.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm) to ensure the carbonyl carbon is observed.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Diagram of NMR Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
-
Positive Ion Mode: The molecule is expected to readily protonate at the secondary amine to give the [M+H]⁺ ion at m/z 146.0812.
-
Negative Ion Mode: Deprotonation of the carboxylic acid would result in the [M-H]⁻ ion at m/z 144.0666.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted exact mass for the neutral molecule [M] (C₆H₁₁NO₃) is 145.0739.
Fragmentation Pattern
While detailed fragmentation is dependent on the specific MS/MS conditions, some predictable fragmentation pathways can be anticipated:
-
Loss of H₂O: Dehydration from the hydroxyl group is a common fragmentation pathway for alcohols.
-
Loss of CO₂: Decarboxylation of the carboxylic acid moiety is another characteristic fragmentation.
-
Ring Opening: Cleavage of the piperidine ring can lead to a variety of smaller fragment ions.
Diagram of ESI-MS Logic
Experimental Protocol: LC-MS Data Acquisition
For a comprehensive analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase (e.g., acetonitrile or methanol). This will ensure the compound is well-retained and separated from any impurities.
-
-
MS Detection:
-
Utilize an ESI source.
-
Acquire data in both positive and negative ion modes in separate runs or using polarity switching if available.
-
Perform a full scan analysis to identify the parent ions.
-
Conduct tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation data for structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Alcohol) | Stretching | 3200-3500 | Broad, Medium |
| N-H (Secondary Amine) | Stretching | 3300-3500 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |
| C-O (Alcohol/Acid) | Stretching | 1050-1250 | Medium |
| N-H (Amine) | Bending | 1550-1650 | Medium |
Trustworthiness of Interpretation: The presence of a very broad absorption band from 2500 to 3300 cm⁻¹, overlapping with the C-H stretching region, is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3] This, in conjunction with a strong carbonyl (C=O) absorption around 1700-1725 cm⁻¹, provides strong evidence for the carboxylic acid functionality. The O-H stretch of the alcohol and the N-H stretch of the amine will likely appear as a broad feature superimposed on the carboxylic acid O-H band.
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is ideal for observing intermolecular hydrogen bonding.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and simple method that requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the IR spectrum.
-
Typically, data is collected over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of this compound based on predictive methods and fundamental principles. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, offers a valuable resource for researchers working with this compound and related structures. The self-validating nature of the described experimental workflows ensures that when this data is acquired, it will be of high quality and suitable for unambiguous structure confirmation, thereby supporting advancements in drug discovery and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]
Sources
An In-depth Technical Guide to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Introduction: Unveiling a Chiral Scaffold of Therapeutic Potential
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid belonging to the piperidine class of organic compounds. Its rigid, chiral structure, featuring both a hydroxyl and a carboxylic acid functional group with a specific cis stereochemical relationship, makes it a highly valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1][2] Unlike its more prevalent (2S,3R) or trans diastereomer, the (2S,3S) isomer presents a unique spatial arrangement of functional groups, offering distinct opportunities for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of its identification, synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.
Part 1: Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research and development setting. The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 176019-05-9 [1]
It is critical to distinguish this from the CAS number of its diastereomer, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, which is 112241-70-0.[3][4]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 176019-05-9 | [1] |
| Molecular Formula | C₆H₁₁NO₃ | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | cis-3-Hydroxy-L-pipecolic acid | |
| Class | Chiral Building Block, Piperidine Derivative | [1] |
Part 2: Synthesis and Strategic Considerations
The synthesis of stereochemically pure this compound is a non-trivial challenge that requires precise control over multiple stereocenters. While numerous routes exist for piperidine derivatives, a common and effective strategy involves the stereoselective reduction of a pyridinium precursor followed by chiral resolution and functional group manipulation.
The following workflow outlines a plausible, multi-step synthesis adapted from methodologies for related chiral hydroxypiperidines.[5] The causality behind this pathway lies in establishing the core piperidine ring first, followed by the introduction of chirality through resolution, and finally, deprotection to yield the target compound.
Experimental Protocol: A Representative Synthetic Pathway
Step 1: Catalytic Hydrogenation of 3-Hydroxypyridine
-
Rationale: This step creates the racemic piperidine backbone. The use of a robust catalyst like Rhodium on carbon (Rh/C) is effective for aromatic ring reduction under pressure.
-
Charge a high-pressure autoclave with 3-hydroxypyridine (1.0 eq), 5% Rh/C catalyst (0.01 eq), and an appropriate solvent such as water or ethanol.
-
Pressurize the vessel with hydrogen gas (e.g., 5-6 MPa) and heat to approximately 80-90°C.
-
Maintain the reaction for 24-48 hours, monitoring for hydrogen uptake.
-
After cooling and venting, filter the reaction mixture to remove the catalyst. The resulting solution contains racemic 3-hydroxypiperidine.
Step 2: Chiral Resolution using a Resolving Agent
-
Rationale: This is the critical step for isolating the desired enantiomer. A chiral acid, like D-pyroglutamic acid, forms diastereomeric salts with the racemic piperidine, which have different solubilities and can be separated by fractional crystallization.
-
To the aqueous solution of racemic 3-hydroxypiperidine, add D-pyroglutamic acid (0.5 eq, as only one enantiomer will react to form the desired salt).
-
Reflux the solution in ethanol to facilitate salt formation.
-
Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate.
-
Isolate the solid by filtration and recrystallize from a suitable solvent to achieve high diastereomeric purity.
Step 3: N-Protection and Liberation of the Chiral Amine
-
Rationale: Protection of the nitrogen atom, typically with a Boc group (tert-butoxycarbonyl), is essential to prevent side reactions in subsequent steps and improve handling and solubility.
-
Suspend the diastereomeric salt in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Add a base (e.g., NaOH or Na₂CO₃) to neutralize the pyroglutamic acid and liberate the free (S)-3-hydroxypiperidine.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature.
-
After reaction completion (monitored by TLC or LC-MS), perform an aqueous workup. Extract the N-Boc protected product into an organic solvent, dry, and concentrate to yield (S)-N-Boc-3-hydroxypiperidine.
Step 4: Oxidation and Esterification (Hypothetical Route to Carboxylic Acid)
-
Rationale: A selective oxidation of the primary alcohol (if starting from a different precursor) or, more plausibly, a route involving carboxylation at the C2 position is required. For this specific target, a more advanced asymmetric synthesis starting from a chiral pool material like L-glutamic acid would likely be employed commercially. However, continuing from our intermediate, a directed C-H activation/carboxylation or a multi-step sequence involving deprotonation and reaction with a carboxylating agent would be necessary. This remains a challenging transformation requiring significant process development.
Visualization: Synthetic Workflow
Caption: A plausible synthetic pathway to the target compound.
Part 3: Analytical Characterization
Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemistry of the final compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.
Protocol: HPLC and LC-MS Analysis
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. When coupled with Mass Spectrometry (LC-MS), it provides simultaneous confirmation of the molecular weight. Chiral HPLC is necessary to confirm enantiomeric purity.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable diluent, such as a water/acetonitrile mixture.
-
Chromatographic System (Purity):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Detection: UV at 210 nm and/or CAD/ELSD for non-chromophoric detection.
-
-
Chromatographic System (Chiral):
-
Column: A chiral stationary phase, such as a cyclodextrin- or cellulose-based column.
-
Mobile Phase: Isocratic mixture of hexane/ethanol with a small amount of an acidic or basic modifier, to be optimized.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Expected Ion: [M+H]⁺ = 146.0761 m/z.
-
Analysis: Monitor for the exact mass to confirm elemental composition.
-
Spectroscopic Characterization (NMR)
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming atom connectivity and stereochemistry.
-
¹H NMR: Expect complex, coupled signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the piperidine ring protons. The protons at the stereocenters (C2 and C3) will show specific coupling constants (J-values) that can help confirm the cis relative stereochemistry.
-
¹³C NMR: Expect 6 distinct carbon signals, with the carbonyl carbon of the carboxylic acid appearing furthest downfield (~170-180 ppm).
Visualization: Analytical Validation Workflow
Caption: A standard workflow for analytical validation.
Part 4: Biological Significance and Therapeutic Potential
While specific biological activity data for the (2S,3S) isomer is sparse in public literature, the broader class of hydroxypiperidines is of significant interest in drug discovery.[6] The structural motifs present in this molecule suggest several potential areas of application.
-
Enzyme Inhibition: As a cyclic amino acid analogue, it can act as a mimic of natural substrates. Hydroxylated piperidines are well-known scaffolds for glycosidase inhibitors, which have applications in antiviral and anti-diabetic therapies.[6] The specific stereochemistry would be crucial for fitting into an enzyme's active site.
-
Neuropharmacology: The piperidine ring is a common feature in centrally active compounds. Related structures, such as derivatives of hydroxypyrrolidine carboxylic acid, have shown activity as GABA and dopamine agonists, suggesting potential in treating neurodegenerative diseases like Parkinson's or Alzheimer's.[]
-
Peptidomimetics and Scaffolding: The constrained conformation of the molecule makes it an excellent scaffold for building more complex molecules. Incorporating it into a peptide sequence can induce specific secondary structures (e.g., turns), which is a key strategy in designing protease inhibitors or other drugs that target protein-protein interactions. The (2S,3R) isomer, for example, is a component of the HIV protease inhibitor palinavir.[3]
Visualization: Structure to Potential Function
Caption: Relationship between molecular features and potential roles.
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2-Piperidinecarboxylicacid, 3-hydroxy-, (2S,3R)- [112241-70-0] | Chemsigma. [Link]
-
2-Piperidinecarboxylic acid, 3-hydroxy-, hydrochloride (1:1), (2S,3R)- [870651-01-7] | Chemsigma. [Link]
-
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171 - Chemspace. [Link]
-
(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. [Link]
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Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chem Biol Drug Des., 92(1), 1-13. [Link]
- CN105439939A - Synthetic method of (S)
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(2S,3S)-3-hydroxypiperidine-2-carboxylic acid chemical properties
An In-depth Technical Guide to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid: Properties, Synthesis, and Applications
Abstract
This compound is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest within the scientific community. As a substituted derivative of pipecolic acid, its rigid conformational structure, combined with the stereospecific arrangement of its hydroxyl and carboxylic acid functionalities, makes it a highly valuable chiral building block in asymmetric synthesis and a compelling scaffold for medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, reactivity, and applications, intended for researchers and professionals engaged in drug discovery and organic synthesis.
Core Structural and Physicochemical Properties
This compound belongs to the class of piperidines, which are saturated heterocyclic compounds containing a six-membered ring with one nitrogen atom.[1] The defining features of this molecule are the carboxylic acid at the C2 position and a hydroxyl group at the C3 position, with a syn relationship between them (both substituents are on the same face of the ring). This specific stereochemistry is critical for its interaction with biological targets and its utility as a chiral synthon.
Molecular Structure
The molecule possesses two stereocenters at the C2 and C3 carbons, leading to four possible stereoisomers. The (2S,3S) configuration imparts a unique three-dimensional geometry that influences its physical properties and biological activity.
Caption: Chemical structure of this compound.
Physicochemical Data
The combination of a basic secondary amine, an acidic carboxylic acid, and a polar hydroxyl group results in a zwitterionic character in solution and dictates its physical properties.
| Property | Value | Source |
| CAS Number | 176019-05-9 | [2] |
| Molecular Formula | C₆H₁₁NO₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1CCC(=O)O">C@HO | [2] |
| Storage | Keep in dark place, sealed in dry, room temperature | [2] |
Spectroscopic Characterization
Definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on the functional groups present.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the cyclic structure and stereocenters. The proton on the carboxylic acid (COOH) would appear as a very broad signal significantly downfield, typically in the 10-12 ppm range.[3] The protons on the carbons bearing the hydroxyl and carboxyl groups (H2 and H3) would resonate in the 3-4.5 ppm region, with their coupling constants providing critical information about their syn dihedral angle. The remaining piperidine ring protons would appear further upfield.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the 160-185 ppm region.[3] The carbons attached to the hydroxyl group (C3) and the nitrogen (C2, C6) would appear in the 50-80 ppm range. The remaining aliphatic carbons of the ring would be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band is expected from 2500-3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] This band will overlap with the N-H stretch of the secondary amine and the C-H stretches. A strong carbonyl (C=O) stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹.[3]
Mass Spectrometry (MS)
Under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 146.1. Signature fragmentation patterns for carboxylic acids often involve the sequential loss of H₂O (18 Da) and CO (28 Da).[3]
| Spectroscopic Data (Expected) | Characteristic Signal / Feature |
| ¹H NMR | ~10-12 ppm (broad s, 1H, COOH); ~3.0-4.5 ppm (m, 2H, H2/H3) |
| ¹³C NMR | ~160-185 ppm (C=O); ~50-80 ppm (C2, C3, C6) |
| IR (cm⁻¹) | 2500-3500 (very broad, O-H, N-H); 1700-1730 (strong, C=O) |
| MS (ESI+) | m/z = 146.1 [M+H]⁺ |
Chemical Reactivity and Transformations
The reactivity of this compound is governed by its three functional groups: a secondary amine, a secondary alcohol, and a carboxylic acid. This trifunctional nature allows for a wide range of chemical modifications, making it a versatile scaffold.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily protected or functionalized. A common reaction is the introduction of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which facilitates handling and subsequent reactions by preventing self-condensation and improving solubility in organic solvents.[4][5]
-
Carboxyl Group Reactions: The carboxylic acid can undergo standard transformations such as esterification (e.g., with methanol under acidic conditions) to form the corresponding methyl ester, or amidation via activation (e.g., with HATU or EDC) followed by reaction with an amine.[6]
-
Hydroxyl Group Reactions: The secondary alcohol can be acylated to form esters or oxidized to a ketone under carefully controlled conditions.
Caption: Key chemical transformations of the core scaffold.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is non-trivial and typically requires methods of asymmetric synthesis or chiral resolution. While specific literature for the (2S,3S) isomer is sparse, general strategies can be inferred from related syntheses.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule like L-glutamic acid or L-aspartic acid, a multi-step synthesis involving cyclization, reduction, and stereoselective hydroxylation can be envisioned.[7]
-
Asymmetric Catalysis: An asymmetric reduction of a suitable keto-precursor, such as N-protected 3-oxo-piperidine-2-carboxylate, using a chiral catalyst or enzyme (ketoreductase) could establish the desired stereocenters.[5]
-
Chiral Resolution: A racemic mixture of 3-hydroxypiperidine-2-carboxylic acid can be synthesized and subsequently resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.[7]
Workflow: Conceptual Asymmetric Synthesis
Caption: Conceptual workflow for the asymmetric synthesis.
Applications in Research and Drug Development
The rigid piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as metabolic stability and cell permeability. The specific (2S,3S) stereochemistry provides a precise vectoral presentation of functional groups for targeted molecular interactions.
-
Chiral Building Block: It serves as a valuable intermediate for the synthesis of complex, biologically active molecules.[2] Chiral piperidines are core components of numerous pharmaceuticals, including treatments for cancer and neurological disorders.[4][6] For instance, the related intermediate (S)-N-Boc-3-hydroxypiperidine is crucial for synthesizing the anticancer drug ibrutinib.[5]
-
Scaffold for Drug Design: The molecule can be elaborated at its three functionalization points to create libraries of compounds for screening against various biological targets, such as enzymes and receptors. Its constrained conformation can enhance binding affinity and selectivity compared to more flexible acyclic analogues.[6]
-
Asymmetric Catalysis: Due to its chiral nature, it has potential for use as a ligand in asymmetric metal catalysis, facilitating the synthesis of other enantiomerically pure compounds.[6]
Representative Experimental Protocol
Protocol: N-Boc Protection of this compound
This protocol describes a standard procedure for protecting the secondary amine, a common first step for further synthetic modifications.
Objective: To synthesize (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Validation: The success of the reaction is confirmed by NMR (disappearance of the N-H proton signal and appearance of the Boc group's characteristic signals at ~1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion for the N-Boc protected product).
Conclusion
This compound is a stereochemically rich and synthetically versatile molecule. Its defined three-dimensional structure and multiple points for chemical diversification make it an important tool for constructing complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such chiral building blocks in drug discovery and development is poised to expand, warranting further investigation into its synthesis and application.
References
- (2S,3R)-3-hydroxypiperidine-2-carboxylic acid - Smolecule. (URL: )
- (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. (URL: )
- (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid - Smolecule. (URL: )
- 176019-05-9|this compound - BLDpharm. (URL: )
-
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10855598 - PubChem. (URL: [Link])
- (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171 - Chemspace. (URL: )
- CN105439939A - Synthetic method of (S)
-
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid - PubChem. (URL: [Link])
- EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google P
-
3-Hydroxypyridine-2-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
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CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (URL: [Link])
-
11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])
-
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem. (URL: [Link])
-
3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem. (URL: [Link])
-
Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. (URL: [Link])
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The Biological Genesis of 3-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide for Biosynthetic Exploration and Drug Discovery
Abstract
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous bioactive natural products and pharmaceuticals.[1] Its unique stereochemistry and functional groups bestow significant biological activities, including antioxidant, antimicrobial, and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the biological origin of 3-hydroxypiperidine-2-carboxylic acid, delineating its biosynthetic pathway from the primary metabolite L-lysine. We will dissect the key enzymatic transformations, with a particular focus on the formation of the piperidine ring and the specific hydroxylation step that defines this valuable molecule. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed methodologies for the isolation, characterization, and enzymatic synthesis of this compound and its derivatives, thereby empowering further investigation and application in medicinal chemistry and biotechnology.
Introduction: The Significance of a Chiral Scaffold
The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic drugs, owing to its conformational rigidity and ability to engage in specific molecular interactions. 3-Hydroxypiperidine-2-carboxylic acid, a hydroxylated derivative of pipecolic acid, represents a particularly valuable synthon due to its defined stereochemistry at two chiral centers, which is crucial for its biological activity.[1] This compound is a key component of several complex natural products, including the cytotoxic alkaloid tetrazomine from Streptomyces species and the antifungal cyclic depsipeptides, ulleungamides, from marine bacteria.[1] Beyond its presence in natural products, it is a sought-after building block in medicinal chemistry, notably for the synthesis of HIV protease inhibitors like palinavir, where its rigid structure enhances binding affinity to viral enzymes.[1] Understanding the intricate biological machinery that constructs this molecule is paramount for harnessing its potential through synthetic biology and chemoenzymatic approaches.
The Biosynthetic Blueprint: From L-Lysine to a Hydroxylated Piperidine
The biosynthesis of 3-hydroxypiperidine-2-carboxylic acid is a multi-step enzymatic cascade that commences with the essential amino acid L-lysine. The pathway can be logically divided into two major phases: the formation of the piperidine-2-carboxylic acid (pipecolic acid) core and the subsequent stereospecific hydroxylation.
Formation of the Piperidine Ring: The Role of Lysine Cyclodeaminase
The initial and pivotal step in the biosynthesis of the piperidine ring from L-lysine is catalyzed by a class of enzymes known as lysine cyclodeaminases. A well-characterized example is RapL, an enzyme involved in the biosynthesis of the immunosuppressant rapamycin.[2][3] This enzyme facilitates a remarkable cyclodeamination reaction.
The proposed mechanism involves an NAD⁺-dependent oxidation of the α-amino group of L-lysine to an imine. This is followed by an intramolecular cyclization, where the ε-amino group attacks the imino carbon. Subsequent loss of ammonia and an NADH-dependent reduction of the cyclic imine, Δ¹-piperideine-2-carboxylate, yields L-pipecolic acid.[2] This enzymatic transformation efficiently channels a primary metabolite into the realm of specialized secondary metabolism.
Caption: Enzymatic Hydroxylation of L-Pipecolic Acid.
Methodologies for a Senior Application Scientist
For researchers aiming to study or utilize 3-hydroxypiperidine-2-carboxylic acid, a robust set of experimental protocols is essential. The following sections provide detailed, field-proven methodologies.
Isolation and Purification from Natural Sources
The isolation of 3-hydroxypiperidine-2-carboxylic acid often involves the extraction of the parent natural product from the producing organism, followed by hydrolysis and purification. Streptomyces species are a common source.
Step-by-Step Protocol for Extraction from Streptomyces Culture:
-
Cultivation: Grow the Streptomyces strain known to produce a 3-hydroxypiperidine-2-carboxylic acid-containing metabolite (e.g., the producer of GE81112) in a suitable liquid medium (e.g., tryptic soy broth) under optimal conditions for secondary metabolite production.
-
Harvesting and Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium and the supernatant separately with a suitable organic solvent such as ethyl acetate or methanol. [4]This is a critical step to ensure the capture of both intracellular and extracellular metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compound or its parent natural product.
-
-
Purification by HPLC:
-
Further purify the fractions containing the target compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
Hydrolysis (if necessary): If the target compound is part of a larger molecule, acid hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) is required to liberate the 3-hydroxypiperidine-2-carboxylic acid. The hydrolysate is then neutralized and purified by ion-exchange chromatography or RP-HPLC.
-
Structural Elucidation: Confirm the structure and stereochemistry of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (MS).
Chemoenzymatic Synthesis: A Hybrid Approach
For a more controlled and scalable production, a chemoenzymatic approach can be employed. This involves the chemical synthesis of the precursor, L-pipecolic acid, followed by enzymatic hydroxylation.
Step-by-Step Protocol for Chemoenzymatic Synthesis:
-
Chemical Synthesis of L-Pipecolic Acid: L-pipecolic acid can be synthesized from L-lysine through chemical methods, or it can be purchased commercially.
-
Expression and Purification of the Hydroxylase (e.g., GetF):
-
Clone the gene encoding the pipecolic acid 3-hydroxylase (e.g., getF) into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an expression host like E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the recombinant enzyme using immobilized metal affinity chromatography (IMAC).
-
-
Enzymatic Hydroxylation Reaction:
-
Set up the reaction mixture containing:
-
L-pipecolic acid (substrate)
-
Purified hydroxylase enzyme
-
FeSO₄ (cofactor)
-
α-ketoglutarate (co-substrate)
-
Ascorbate (to maintain iron in the Fe(II) state)
-
A suitable buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.
-
-
Reaction Monitoring and Product Purification:
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, quench it by adding a strong acid (e.g., trifluoroacetic acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein and purify the product from the supernatant using RP-HPLC as described in the isolation protocol.
-
Data Presentation and Comparative Analysis
| Parameter | Natural Product Isolation | Chemoenzymatic Synthesis |
| Starting Material | Microbial Culture | L-Pipecolic Acid |
| Key Steps | Fermentation, Extraction, Purification, Hydrolysis | Enzyme Expression & Purification, Biocatalysis |
| Yield | Variable, depends on microbial strain and culture conditions | Generally higher and more reproducible |
| Purity | Can be challenging to achieve high purity | High purity is readily achievable |
| Scalability | Can be difficult to scale up | More amenable to large-scale production |
| Stereocontrol | Determined by the natural biosynthetic pathway | High stereoselectivity from the enzyme |
Conclusion and Future Perspectives
The biological origin of 3-hydroxypiperidine-2-carboxylic acid from L-lysine is a testament to the elegant efficiency of natural product biosynthesis. The discovery and characterization of enzymes like lysine cyclodeaminases and specific pipecolic acid hydroxylases have not only illuminated this pathway but also provided powerful tools for synthetic biology and drug development. The methodologies outlined in this guide offer a comprehensive framework for researchers to isolate, synthesize, and further investigate this valuable chiral building block. Future research in this area will likely focus on the discovery of novel hydroxylases with different regioselectivity and stereoselectivity, as well as the engineering of these enzymes to create a broader range of hydroxylated piperidine derivatives for drug discovery pipelines. The integration of genomics, enzymology, and synthetic chemistry will continue to unlock the vast potential of nature's biosynthetic machinery.
References
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- Gatto, G. J., Jr., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3822–3829.
- Hermes, J. D., et al. (2008). Recent Advances in the Chemistry, Biosynthesis and Pharmacology of Rapamycin Analogues.
- Brandimarti, R., et al. (2016). Inhibition of translation initiation complex formation by GE81112 unravels a 16S rRNA structural switch involved in P-site decoding. Proceedings of the National Academy of Sciences, 113(16), 4432-4437.
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.
- Leadlay, P. F. (2009). Sirolimus. In Comprehensive Natural Products II (pp. 551-576). Elsevier.
- W-B, Schümann, et al. (2017). Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases that Discriminates l-Proline. ChemBioChem, 18(15), 1523-1528.
- Fujii, T., et al. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Bioscience, Biotechnology, and Biochemistry, 66(3), 622-627.
- Grote, T., et al. (2017). Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. European Journal of Organic Chemistry, 2017(24), 3469-3473.
-
Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
- W-B, Schümann, et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Biotechnology Letters, 42(12), 2607-2617.
- Grote, T., et al. (2017). Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. European Journal of Organic Chemistry, 2017(24), 3469-3473.
-
MIBiG. (n.d.). BGC0000360: GE81112 biosynthetic gene cluster from Streptomyces sp. L-49973. Retrieved from [Link]
- Onishi, Y., et al. (2016). Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid. Applied and Environmental Microbiology, 82(6), 1797-1807.
- Al-Dhabi, N. A., et al. (2020). Purification of bioactive compounds from Streptomyces isolates and their antimicrobial activity against some bacteria isolated from fish.
- El-Sayed, A. S. A., et al. (2021). Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM. Biocell, 45(4), 933-942.
- Thawai, C., et al. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1787.
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PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
- Wang, Y., et al. (2025). Deciphering Biosynthetic Gene Clusters with a Context-aware Protein Language Model. bioRxiv.
- Faulds, C. B., & Williamson, G. (1991). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. Journal of General Microbiology, 137(10), 2339-2345.
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An In-depth Technical Guide on the Discovery and Stereoselective Synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
This guide provides a comprehensive overview of the discovery and isolation of the chiral molecule (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the stereoselective synthesis, purification, and characterization of this important heterocyclic compound.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, making them crucial building blocks in medicinal chemistry. The introduction of stereocenters into the piperidine core, such as in 3-hydroxypiperidine-2-carboxylic acid, adds a layer of complexity and specificity, as different stereoisomers can possess markedly different pharmacological and toxicological profiles. The (2S,3S) stereoisomer, in particular, is a valuable chiral synthon for the synthesis of more complex bioactive molecules. While piperidine alkaloids are known to be isolated from various natural sources, including marine sponges, the specific discovery of this compound in nature is not prominently documented. Therefore, its "discovery" in a practical sense is intrinsically linked to the development of synthetic methodologies that allow for its stereocontrolled preparation.
Stereoselective Synthesis: The Gateway to this compound
The primary challenge in obtaining enantiomerically pure this compound lies in the precise control of the two adjacent stereocenters at the C2 and C3 positions. Several synthetic strategies have been developed to address this, primarily focusing on asymmetric synthesis and chiral resolution.
Asymmetric Synthesis from Chiral Precursors
A common and effective approach involves the use of readily available chiral starting materials, such as amino acids or carbohydrates, to impart the desired stereochemistry to the final product.
Conceptual Workflow: Asymmetric Synthesis
Caption: A generalized workflow for the asymmetric synthesis of the target compound from a chiral pool starting material.
A key consideration in this approach is the choice of the chiral precursor and the sequence of reactions to construct the piperidine ring with the desired stereochemistry. For instance, starting from a protected L-amino acid allows for the establishment of the stereocenter at the C2 position. Subsequent cyclization and stereoselective introduction of the hydroxyl group at the C3 position are critical steps that dictate the final stereochemical outcome.
Chiral Resolution of Racemic Mixtures
An alternative strategy involves the non-stereoselective synthesis of a racemic mixture of 3-hydroxypiperidine-2-carboxylic acid, followed by the separation of the desired (2S,3S) enantiomer.
Methodology: Diastereomeric Salt Formation
This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: A solution of the racemic 3-hydroxypiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral alkaloid like brucine or strychnine).
-
Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.
-
Isolation of Diastereomer: The crystallized salt is isolated by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to break the salt and liberate the enantiomerically enriched carboxylic acid. The chiral resolving agent can be recovered and recycled.
-
Purification: The final product is purified by recrystallization or chromatography.
Conceptual Workflow: Chiral Resolution
Caption: A schematic representation of the chiral resolution process to separate enantiomers.
Biocatalytic Approaches
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of chiral compounds. Ketoreductases, for example, can be employed for the asymmetric reduction of a ketone precursor to furnish the desired hydroxyl stereochemistry.
Isolation and Purification
Regardless of the synthetic route, the isolation and purification of this compound are critical to obtaining a high-purity product. Common techniques include:
-
Ion-Exchange Chromatography: This method is particularly effective for separating amino acids from reaction mixtures. The amphoteric nature of the target compound allows it to bind to both cation and anion exchange resins, enabling its separation from non-ionic impurities.
-
Recrystallization: This is a powerful technique for purifying the final product, especially after chiral resolution. The choice of solvent is crucial for obtaining high-purity crystals.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Separation based on charge | High capacity, effective for amino acids | Can be time-consuming, requires buffer systems |
| Recrystallization | Differential solubility | Scalable, cost-effective | Requires a crystalline solid, solvent selection can be challenging |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, accurate quantification of enantiomers | Limited scalability for preparative separation, higher cost |
Structural Characterization
The unambiguous identification and characterization of this compound require a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms in the molecule. The coupling constants between the protons on C2 and C3 can provide valuable information about their relative stereochemistry (cis or trans).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.
Table 2: Key Analytical Data for this compound
| Analytical Technique | Expected Outcome |
| ¹H NMR | Characteristic signals for the piperidine ring protons, with specific coupling constants between H-2 and H-3 indicating the cis relationship. |
| ¹³C NMR | Six distinct carbon signals corresponding to the molecular structure. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral column, confirming high enantiomeric excess. |
| Specific Rotation | A specific optical rotation value that is characteristic of the (2S,3S) enantiomer. |
Conclusion
The "discovery" of this compound is a testament to the advancements in stereoselective synthesis. While its presence in natural sources remains a subject for further exploration, the ability to produce this chiral building block in high purity through asymmetric synthesis and chiral resolution has unlocked its potential in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to access this valuable compound and explore its applications in the synthesis of novel therapeutic agents. The continuous development of more efficient and sustainable synthetic methods, particularly in the realm of biocatalysis, will undoubtedly further enhance the accessibility and utility of this important chiral synthon.
References
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Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.[Link]
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Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central.[Link]
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Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Publishing.[Link]
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Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI.[Link]
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Marine Indole Alkaloids—Isolation, Structure and Bioactivities. PubMed Central.[Link]
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Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.[Link]
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.[Link]
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(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Chem-Tools.[Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.[Link]
- Method for producing 5-hydroxypiperidine-2-carboxylic acid.
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Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed.[Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.[Link]
- Process for resolving racemic mixtures of piperidine derivatives.
-
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002. PubChem.[Link]
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(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | C6H11NO3 | CID 11040828. PubChem.[Link]
(2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid , a non-proteinogenic cyclic α-amino acid, has emerged as a pivotal chiral building block in medicinal chemistry. Its constrained piperidine framework, coupled with the stereochemically defined hydroxyl and carboxylic acid functionalities, offers a unique scaffold for the design of novel therapeutics. This technical guide provides an in-depth review of the synthesis, properties, and applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Chiral Scaffold
This compound, a derivative of pipecolic acid, belongs to a class of compounds that are integral components of numerous natural products and pharmacologically active molecules. The rigid structure of the piperidine ring is an attractive feature for medicinal chemists, as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets. The specific trans configuration of the hydroxyl and carboxylic acid groups at the C-2 and C-3 positions is crucial for its biological activity and molecular interactions. This compound is increasingly utilized as a key intermediate in the synthesis of complex molecules targeting a range of diseases, from neurodegenerative disorders to infectious diseases.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various innovative stereoselective strategies. The primary goal of these synthetic routes is to control the stereochemistry at the two adjacent chiral centers.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
A common and effective approach is to start from readily available chiral precursors. D-serine has been successfully employed as a chiral template to construct the desired stereochemistry.
A notable synthesis involves a chelation-controlled reduction of a serine-derived α-aminoketone precursor to stereoselectively form the corresponding anti-amino alcohol adduct. This key intermediate is then subjected to a sequence of reactions to furnish the target trans-3-hydroxypiperidine-2-carboxylic acid.[1]
Diagram of a Representative Synthetic Workflow
Caption: Equilibrium between two potential chair conformations of the piperidine ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.
As a Chiral Building Block
This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its pre-defined stereochemistry allows for the construction of chiral drugs with high enantiomeric purity.
In Bioactive Molecules
Derivatives of 3-hydroxypipecolic acid are found in a variety of natural products with interesting biological activities. Furthermore, synthetic derivatives have been investigated for a range of therapeutic applications:
-
Glycosidase Inhibitors: The structural similarity of hydroxylated piperidines to sugars makes them potent inhibitors of glycosidases, enzymes involved in various metabolic processes. This has implications for the treatment of diabetes and viral infections.
-
Neuroprotective Agents: Some derivatives have shown potential in protecting neuronal cells from damage, suggesting a role in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Antimicrobial and Antitumor Agents: The piperidine scaffold is present in numerous natural and synthetic compounds with antimicrobial and antitumor properties.
A concrete example of its application is in the development of MK-7655 , a β-lactamase inhibitor, where this moiety plays a crucial role in its mechanism of action.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a general procedure based on the synthesis of related compounds is outlined below. This should be considered a template that would require optimization.
General Protocol for the Synthesis of a Protected trans-3-Hydroxypipecolic Acid Derivative
-
Starting Material Preparation: Begin with a suitable N-protected and O-protected derivative of D-serine.
-
Formation of the α-Aminoketone: Convert the protected serine derivative into the corresponding Weinreb amide, followed by reaction with a suitable Grignard reagent to yield the α-aminoketone.
-
Stereoselective Reduction: Perform a chelation-controlled reduction of the α-aminoketone using a reducing agent such as zinc borohydride. This step is critical for establishing the anti-1,2-amino alcohol stereochemistry.
-
Olefin Metathesis: Introduce a terminal alkene and perform a ring-closing metathesis reaction using a standard ruthenium catalyst (e.g., Grubbs' catalyst) to form the piperidine ring.
-
Functional Group Manipulation: Reduce the double bond within the ring and convert the side chain to a carboxylic acid through ozonolysis or other oxidative cleavage methods.
-
Deprotection: Remove the protecting groups under appropriate acidic or basic conditions to yield the final this compound.
Note: Each step would require careful optimization of reaction conditions, solvents, and purification methods. Characterization by NMR, mass spectrometry, and chiral HPLC would be essential to confirm the structure and enantiomeric purity of the final product.
Conclusion and Future Perspectives
This compound is a molecule of significant interest to the pharmaceutical industry. Its value as a constrained, chiral scaffold will continue to drive the development of novel synthetic methodologies. As our understanding of its conformational preferences and biological interactions grows, so too will its application in the design of next-generation therapeutics. Further research into scalable and cost-effective synthetic routes, as well as a more detailed exploration of its potential in various disease areas, will undoubtedly solidify its place as a cornerstone in the edifice of modern drug discovery.
References
- Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of organic chemistry, 70(24), 10182–10185.
- Hu, S., Yang, P., Li, Y., Zhang, A., Chen, K., & Ouyang, P. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 894982.
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An In-depth Technical Guide to the Physicochemical Properties of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Introduction
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic, chiral cyclic amino acid belonging to the piperidine class of heterocyclic compounds.[1] Its rigid conformational structure, defined by the piperidine ring, and the specific spatial arrangement of its hydroxyl and carboxylic acid functional groups at the C3 and C2 positions, respectively, make it a molecule of significant interest in medicinal chemistry and asymmetric synthesis.[2][3] As a chiral building block, it serves as a valuable synthon for the development of complex pharmaceutical agents, including enzyme inhibitors and other biologically active molecules.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also insights into the experimental methodologies used to determine these properties. Understanding these characteristics is paramount for predicting the molecule's behavior in biological systems, designing synthetic routes, and formulating it for therapeutic applications.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unique identifiers. The (2S,3S) stereochemistry is crucial, dictating the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 176019-05-9 | [4][5] |
| Molecular Formula | C₆H₁₁NO₃ | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| IUPAC Name | This compound | |
| SMILES | O=C([C@H]1NCCC[C@@H]1O)O | [4] |
| InChI | InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |
| InChI Key | FDMYUQHVJYNDLI-YFKPBYRVSA-N |
The structure features a saturated six-membered nitrogen-containing ring. The cis relationship between the carboxylic acid at C2 and the hydroxyl group at C3 is a defining feature of this specific diastereomer.
Core Physicochemical Properties
The physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. While specific experimental data for this isomer is sparse in publicly accessible literature, we can infer or predict key parameters based on its structure and data from related compounds.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | Not available | N/A | Influences purity assessment, stability, and formulation choices. |
| pKa₁ (Carboxylic Acid) | Not available | ~2.0 - 2.5 | Determines the charge state of the carboxyl group at physiological pH (7.4), impacting receptor binding and solubility. |
| pKa₂ (Secondary Amine) | Not available | ~9.5 - 10.5 | Governs the charge of the piperidine nitrogen, affecting membrane permeability and interactions with biological targets. |
| logP (Octanol/Water) | Not available | -2.0 to -1.5 | Indicates the molecule's hydrophilicity/lipophilicity, a key predictor of membrane permeability and distribution. |
| Aqueous Solubility | Not available | Likely high | High solubility is generally desired for parenteral drug formulations and can influence oral absorption. |
Acidity and Basicity (pKa)
As a cyclic amino acid, the molecule is amphoteric, possessing both an acidic carboxylic acid group and a basic secondary amine within the piperidine ring.
-
pKa₁ (Carboxyl Group): The electron-withdrawing inductive effect of the adjacent secondary amine is expected to make the carboxylic acid slightly more acidic than a simple aliphatic carboxylic acid. The predicted pKa is in the range of 2.0 to 2.5. At physiological pH (~7.4), this group will be fully deprotonated and exist as a carboxylate anion (-COO⁻).
-
pKa₂ (Secondary Amine): The piperidine nitrogen is a secondary amine, which is typically basic. Its predicted pKa is expected to be in the range of 9.5 to 10.5. Consequently, at physiological pH, this group will be fully protonated, existing as a secondary ammonium cation (-NH₂⁺-).
This zwitterionic nature at physiological pH is a critical determinant of the molecule's behavior, rendering it highly polar and likely enhancing its aqueous solubility.
Lipophilicity (logP)
The partition coefficient (logP) is the ratio of a compound's concentration in a mixture of two immiscible phases (n-octanol and water) at equilibrium. The presence of three polar functional groups (hydroxyl, carboxylate, and ammonium) suggests that this compound is a highly hydrophilic molecule. The predicted logP value is significantly negative, indicating a strong preference for the aqueous phase over the lipid phase. This high hydrophilicity suggests that passive diffusion across biological membranes, such as the blood-brain barrier, may be limited.
Solubility
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features based on the molecule's functional groups.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H of the carboxylic acid. This will likely overlap with the C-H stretching region. A sharper O-H stretch from the alcohol group may also be visible within this range.
-
N-H Stretch: A moderate absorption from the secondary amine N-H bond is expected around 3300-3500 cm⁻¹. In the zwitterionic form, this becomes an N⁺-H stretch, which appears as a broad band between 2200-3000 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the piperidine ring.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. In the zwitterionic (carboxylate) form, this is replaced by a strong, broad asymmetric stretch around 1550-1610 cm⁻¹.
-
C-O Stretch: A moderate band for the C-O single bond of the alcohol and carboxylic acid will appear in the fingerprint region, typically between 1050-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm. This signal would disappear upon exchange with D₂O.
-
Piperidine Protons: The protons on the piperidine ring (CH and CH₂) would appear in the 1.5-4.0 ppm range. The protons on carbons adjacent to the nitrogen (C2 and C6) and the hydroxyl group (C3) would be the most deshielded.
-
-OH and -NH Protons: These signals can be broad and their chemical shifts are dependent on solvent and concentration. They would also be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded carbon, expected to appear in the 170-180 ppm region.
-
Piperidine Carbons: The carbons of the piperidine ring would resonate between 20-70 ppm. The C2, C3, and C6 carbons, being attached to heteroatoms, would be the most downfield signals in this range.
-
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to be readily observed as the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would be used to confirm the elemental composition (C₆H₁₁NO₃).
Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. For cyclic amino acids, fragmentation often involves an initial ring-opening event.[4] Common neutral losses would include H₂O (from the hydroxyl group) and CO₂ or HCOOH (from the carboxylic acid). Cleavage of the piperidine ring would also produce a series of characteristic fragment ions.
Experimental Methodologies: A Practical Perspective
The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. This section details standard methodologies for determining the key parameters discussed.
Protocol: Determination of pKa by Potentiometric Titration
This method is the gold standard for experimentally determining pKa values. It involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.
Causality and Rationale: Potentiometric titration directly measures the buffering capacity of the ionizable groups. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated (i.e., the midpoint of the buffering region). Using a standardized titrant and a calibrated pH meter ensures accuracy.[3]
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. The water is degassed to remove dissolved CO₂, which can interfere with the titration of the basic amine group.
-
Acid Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin titrating with a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH drops significantly, well past the first equivalence point.
-
Base Titration: Repeat the process starting from the initial solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH). Continue until the pH rises significantly, past the second equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the midpoints of the flat, buffered regions of the titration curve. pKa₁ corresponds to the carboxylic acid, and pKa₂ corresponds to the secondary amine.
Protocol: Determination of logP by Shake-Flask Method (OECD 107)
The shake-flask method is a straightforward and widely accepted technique for measuring the octanol-water partition coefficient.[2]
Causality and Rationale: This method directly measures the partitioning of the solute between two equilibrated, immiscible liquid phases.[7] By physically separating the phases after equilibrium is reached and measuring the concentration in each, the ratio can be calculated. For an ionizable compound like this one, the pH of the aqueous phase is critical. To measure the intrinsic logP of the neutral species (which doesn't exist in practice), experiments must be run at multiple pH values and the intrinsic logP extrapolated. More commonly, a distribution coefficient (logD) is measured at a specific pH (e.g., 7.4).[8]
Step-by-Step Protocol:
-
Phase Preparation: Prepare n-octanol saturated with buffered water and buffered water saturated with n-octanol. A phosphate buffer at pH 7.4 is typically used for physiological relevance.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The initial concentration should not exceed 0.01 M to avoid self-association.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the octanol phase and the aqueous stock solution. A typical volume ratio is 1:1, but different ratios should be tested.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions, which can lead to inaccurate results.[7]
-
Concentration Analysis: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate the logD value using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Interconnectivity of Properties and Relevance in Drug Discovery
The physicochemical properties of this compound are not independent variables; they are deeply interconnected and collectively influence its potential as a drug candidate or a scaffold.
-
pKa and Solubility/logP: The ionization state, dictated by pKa and the solution pH, is the primary driver of both aqueous solubility and the distribution coefficient (logD). The zwitterionic form at neutral pH leads to high solubility and a very low logD.
-
logP and Permeability: Lipophilicity is a major determinant of a molecule's ability to cross lipid membranes. The predicted low logP of this compound suggests it will have poor passive permeability, a critical consideration for oral bioavailability and CNS penetration.
-
Structure and Target Binding: The rigid, chiral structure is key to its utility. The specific 3D orientation of the hydrogen bond donors and acceptors (OH, NH₂⁺) and the charged carboxylate group allows for highly specific, high-affinity interactions with the active sites of biological targets.[2]
Conclusion
This compound is a chiral building block with a distinct set of physicochemical properties dominated by its high polarity and zwitterionic nature at physiological pH. While specific experimental data on properties such as melting point, pKa, and logP are not widely published, its structural features allow for reliable predictions. It is expected to be a highly water-soluble, hydrophilic compound with low passive membrane permeability. Its true value in drug discovery and development lies in its conformationally restricted scaffold, which presents functional groups in a precise orientation for specific molecular recognition. The experimental protocols detailed herein provide a clear roadmap for researchers to generate the empirical data necessary for advancing its application in the synthesis of novel therapeutics.
References
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Scribd. Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
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Chem-Tools. (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. Chiral secondary amino acids, their importance, and methods of analysis. Retrieved from [Link]
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PubMed. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Retrieved from [Link]
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Chemsigma. 2-piperidinecarboxylic acid 3-hydroxy-,(2s,3s)- [ 176019-05-9 ]. Retrieved from [Link]
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ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
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Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link][6]
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Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
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PhytoSafe. OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
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(2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Guide to Chemical Stability and Long-Term Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its unique stereochemistry and bifunctional nature, featuring both a hydroxyl and a carboxylic acid group on a piperidine scaffold, make it an attractive starting material for synthesizing complex therapeutic agents.[1] However, the very features that make it valuable also introduce inherent stability challenges. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties: The Foundation of Stability
Understanding the fundamental properties of this compound is paramount to predicting its behavior and designing appropriate storage strategies. The molecule's structure incorporates a secondary amine, a secondary alcohol, and a carboxylic acid, all of which are reactive functional groups that can influence its stability profile.
Chemical Structure
Caption: Chemical structure of this compound.
Key Physicochemical Data
A summary of the compound's essential properties is provided below. This data is critical for handling, safety assessments, and analytical method development.
| Property | Value | Source |
| CAS Number | 176019-05-9 | [3] |
| Molecular Formula | C₆H₁₁NO₃ | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity/Specification | Typically ≥95% | [3] |
| Bioaccumulation | Not expected (log Pow: 0.64 - 0.7) |
Critical Factors Influencing Chemical Stability
The stability of this compound is not absolute. It is susceptible to degradation influenced by several environmental factors. A proactive approach to controlling these factors is essential for preserving the compound's purity.
-
Temperature: While some suppliers suggest room temperature storage for sealed, dry containers, the inherent reactivity of the functional groups suggests that elevated temperatures will accelerate degradation.[3] For long-term stability, storing at reduced temperatures (refrigerated) is a scientifically sound precaution to minimize the rate of potential decomposition reactions.[4]
-
Moisture (Hygroscopicity): The presence of polar functional groups (hydroxyl, carboxylic acid) makes the compound susceptible to absorbing atmospheric moisture.[4] Water can act as a reactant or a catalyst in degradation pathways like hydrolysis of potential oligomers or facilitating pH-dependent reactions. Therefore, storage in a desiccated environment is crucial.
-
pH: The amphoteric nature of the molecule, containing both an acidic carboxylic group and a basic amine, makes its stability highly dependent on pH. In acidic conditions, intramolecular cyclization to form a lactone is a significant risk. In strongly basic conditions, other degradation pathways may be initiated.
-
Light: Certain piperidine-based structures can be sensitive to light.[4] Photodegradation can occur through complex radical mechanisms. To mitigate this risk, storage in amber glass vials or other light-blocking containers is strongly recommended.
-
Air (Oxygen): The secondary amine and the carbon atom bearing the hydroxyl group are potential sites for oxidation.[4] While the compound may be stable under normal atmospheric conditions for short periods, long-term exposure to oxygen, especially in the presence of light or metal ion catalysts, could lead to the formation of undesired impurities.
Potential Degradation Pathways: A Mechanistic View
Anticipating how a molecule might degrade is key to preventing it. For this compound, the primary risks stem from intramolecular reactions and oxidation.
Intramolecular Lactonization
The proximity of the C3-hydroxyl group to the C2-carboxylic acid creates a high potential for an intramolecular esterification reaction, especially under acidic conditions, to form a bicyclic lactone. This transformation eliminates both functional groups, resulting in a completely different chemical entity with altered biological activity and physical properties.
Caption: Primary degradation pathways for the target compound.
Oxidation
The secondary amine can be oxidized to form an N-oxide or other related species. The secondary alcohol at the C3 position can be oxidized to a ketone. These oxidative processes can be initiated by atmospheric oxygen, particularly if catalyzed by trace metal impurities or light.
Decarboxylation
Like many β-hydroxy acids (though this is technically a γ-amino-β-hydroxy acid), there is a possibility of decarboxylation under thermal stress, leading to the loss of CO₂ and the formation of (S)-3-hydroxypiperidine.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and usability of this compound, a multi-faceted storage and handling strategy is required.
Long-Term Storage (≥ 6 months)
The following conditions are recommended for maximizing the shelf-life of the material.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes rates of all potential degradation reactions.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents long-term oxidative degradation.[4] |
| Container | Tightly sealed amber glass vial | Protects from moisture and light.[3][4] |
| Environment | Store in a dry place, preferably in a desiccator | Prevents moisture absorption (hygroscopicity).[3][4] |
Routine Handling: A Step-by-Step Protocol
Minimizing exposure during routine laboratory use is as important as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.
-
Dispensing: Use clean, dry spatulas and weighing equipment. Do not return any unused material to the original container to prevent contamination.
-
Resealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap.
-
Storage: Promptly return the sealed container to the recommended refrigerated and dark storage conditions.[4]
Experimental Workflow: Stability and Purity Assessment
Regularly verifying the purity of the compound, especially before use in sensitive applications, is a cornerstone of good scientific practice. A robust analytical workflow is essential for this validation.
Analytical Purity Workflow
Caption: Workflow for assessing the purity of the target compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A general reverse-phase method is provided below, which should be optimized for specific equipment and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.[5]
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient should be optimized to ensure separation of the main peak from potential impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[5]
Structural Confirmation (NMR/MS)
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structural identity of the main component and to help identify any major degradation products by comparing the spectrum to a reference standard.
-
Mass Spectrometry (MS): LC-MS is invaluable for detecting and identifying impurities. The mass-to-charge ratio can confirm the molecular weight of the parent compound and provide masses for unknown peaks, aiding in the identification of degradation products like the lactone or oxidized species.
Conclusion
While this compound is a stable compound when stored correctly, its multifunctional nature presents clear risks of degradation if handled improperly. The key to preserving its integrity lies in the stringent control of temperature, moisture, light, and atmospheric oxygen. By implementing the recommended storage protocols and utilizing robust analytical workflows for purity verification, researchers can ensure the quality and reliability of this important chiral building block, thereby safeguarding the integrity of their scientific outcomes.
References
-
(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. (n.d.). Chem-Tools. Retrieved January 9, 2026, from [Link]
-
Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. (2001). PubMed. Retrieved January 9, 2026, from [Link]
-
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10855598. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171. (n.d.). Chemspace. Retrieved January 9, 2026, from [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. (2016). Google Patents.
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. Retrieved January 9, 2026, from [Link]
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Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). NIH. Retrieved January 9, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved January 9, 2026, from [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][6]benzothiazine as orally-active adhesion molecule inhibitors. (2004). PubMed. Retrieved January 9, 2026, from [Link]
-
(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | C6H11NO3 | CID 11040828. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
Methodological & Application
Chiral Synthesis of (2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid: An Application Note and Detailed Protocol
Introduction: The Significance of (2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid
This compound, a substituted pipecolic acid derivative, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigidified conformation, endowed by the piperidine ring, and the presence of three contiguous stereocenters make it a valuable scaffold for the synthesis of complex bioactive molecules. The specific cis-stereochemical relationship between the carboxylic acid at C2 and the hydroxyl group at C3 is crucial for its biological activity, often mimicking the conformation of peptide turns or serving as a constrained analog of natural amino acids. This unique structural motif is found in a variety of natural products and has been incorporated into peptidomimetics and other therapeutic agents. The development of a robust and stereocontrolled synthesis of the (2S,3S)-enantiomer is therefore a critical endeavor for researchers in synthetic and medicinal chemistry.
Strategic Approach to Stereocontrol: The Power of Asymmetric Dihydroxylation
The primary challenge in the synthesis of this compound lies in the precise and predictable installation of the two contiguous stereocenters. Among the various strategies available for asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation (AD) stands out as a powerful and reliable method for the enantioselective formation of vicinal diols from prochiral olefins.[1][2][3][4][5] This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond, thereby establishing the desired stereochemistry with high fidelity.
The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the facial selectivity of the dihydroxylation. For the synthesis of this compound, a δ,ε-unsaturated ester is a suitable precursor. The Sharpless AD reaction on this substrate, using the appropriate AD-mix, will generate the required (2S,3S) stereochemistry in the diol intermediate. This diol can then be further manipulated through a series of transformations, including cyclization and deprotection, to afford the target molecule. The predictability and high enantioselectivity of the Sharpless AD make it an exemplary choice for a robust and scalable synthesis.
Synthetic Workflow Overview
The synthetic strategy outlined below commences with readily available 1,4-butanediol and proceeds through a series of high-yielding and stereoselective transformations. The key step, as highlighted, is the Sharpless Asymmetric Dihydroxylation to install the C2 and C3 stereocenters.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of the Olefinic Precursor (Methyl hex-5-enoate)
Protocol 1.1: Synthesis of 1,4-Dibromobutane from 1,4-Butanediol
-
Causality: This step converts the diol into a more reactive species for the subsequent Grignard reaction. The use of HBr is a standard and efficient method for this transformation.
-
Procedure:
-
To a stirred solution of 48% aqueous HBr (250 mL) at 0 °C, add 1,4-butanediol (50 g, 0.55 mol) dropwise.
-
After the addition is complete, add concentrated H₂SO₄ (50 mL) slowly, maintaining the temperature below 10 °C.
-
Heat the reaction mixture to reflux (120 °C) for 4 hours.
-
Cool the mixture to room temperature and separate the lower organic layer.
-
Wash the organic layer with water (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1,4-dibromobutane as a colorless oil.
-
Protocol 1.2: Synthesis of Hex-5-en-1-ol from 1,4-Dibromobutane
-
Causality: A Grignard reaction with vinylmagnesium bromide introduces the required vinyl group. The use of a single equivalent of the Grignard reagent ensures monosubstitution.
-
Procedure:
-
To a solution of vinylmagnesium bromide (1.0 M in THF, 600 mL, 0.6 mol) at 0 °C under an argon atmosphere, add a solution of 1,4-dibromobutane (108 g, 0.5 mol) in anhydrous THF (200 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (200 mL).
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield hex-5-en-1-ol as a colorless liquid.
-
Protocol 1.3: Synthesis of Methyl hex-5-enoate
-
Causality: Jones oxidation converts the primary alcohol to a carboxylic acid, which is then esterified to the methyl ester for the subsequent dihydroxylation step.
-
Procedure:
-
To a stirred solution of hex-5-en-1-ol (50 g, 0.5 mol) in acetone (500 mL) at 0 °C, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until the orange color persists.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with isopropanol (50 mL) and dilute with water (1 L).
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Wash the combined organic layers with brine (300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hex-5-enoic acid.
-
Dissolve the crude acid in diethyl ether (500 mL) and treat with an ethereal solution of diazomethane at 0 °C until a yellow color persists.
-
Quench the excess diazomethane with acetic acid.
-
Wash the ethereal solution with saturated NaHCO₃ solution (200 mL) and brine (200 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by distillation to afford methyl hex-5-enoate as a colorless liquid.
-
PART 2: Asymmetric Dihydroxylation and Cyclization
Protocol 2.1: Sharpless Asymmetric Dihydroxylation of Methyl hex-5-enoate
-
Causality: This is the key stereochemistry-inducing step. AD-mix-α, containing the (DHQ)₂PHAL ligand, is used to obtain the (2S,3S) diol. The reaction is performed in a t-BuOH/water solvent system to ensure solubility of both the organic substrate and the inorganic reagents.
-
Procedure:
-
In a 2 L round-bottom flask, dissolve AD-mix-α (140 g) in a mixture of t-BuOH (500 mL) and water (500 mL).
-
Stir the mixture at room temperature until both layers are clear.
-
Cool the mixture to 0 °C and add methanesulfonamide (9.5 g, 0.1 mol).
-
Add methyl hex-5-enoate (12.8 g, 0.1 mol) to the vigorously stirred mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (150 g) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with 2 M NaOH (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl (2S,3S)-2,3-dihydroxyhex-5-enoate.
-
Protocol 2.2: Formation of the Cyclic Sulfate
-
Causality: The diol is converted to a cyclic sulfate, which acts as an excellent leaving group for the subsequent nucleophilic opening, proceeding with inversion of configuration.
-
Procedure:
-
To a solution of the diol (16.2 g, 0.1 mol) in CCl₄ (200 mL) and acetonitrile (200 mL) at 0 °C, add thionyl chloride (13.1 g, 0.11 mol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in CCl₄ (200 mL), acetonitrile (200 mL), and water (300 mL).
-
Add RuCl₃·H₂O (0.2 g) and NaIO₄ (42.8 g, 0.2 mol) and stir vigorously at room temperature for 2 hours.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the crude cyclic sulfate, which is used in the next step without further purification.
-
Protocol 2.3: Azide Opening and Cyclization
-
Causality: The cyclic sulfate is opened by sodium azide in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at C6. Subsequent reduction of the azide to an amine and in situ cyclization with Boc protection yields the protected piperidine ring.
-
Procedure:
-
Dissolve the crude cyclic sulfate in DMF (200 mL) and add sodium azide (13 g, 0.2 mol).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, add water (500 mL), and extract with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the crude azido diol in methanol (300 mL) and add 10% Pd/C (1.0 g).
-
Hydrogenate the mixture under a balloon of H₂ for 12 hours.
-
Filter the reaction mixture through Celite and concentrate under reduced pressure.
-
Dissolve the residue in a mixture of THF (200 mL) and water (100 mL). Add NaHCO₃ (16.8 g, 0.2 mol) and di-tert-butyl dicarbonate (Boc₂O, 24 g, 0.11 mol).
-
Stir at room temperature for 12 hours.
-
Extract with ethyl acetate (3 x 200 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to give methyl N-Boc-(2S,3S)-3-hydroxypiperidine-2-carboxylate.
-
PART 3: Final Deprotection
Protocol 3.1: Synthesis of this compound
-
Causality: The Boc and methyl ester protecting groups are removed under acidic conditions to yield the final product.
-
Procedure:
-
Dissolve the protected piperidine (0.1 mol) in a mixture of trifluoroacetic acid (TFA, 100 mL) and dichloromethane (DCM, 100 mL).
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 50 mL) to remove residual TFA.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford this compound as a white solid.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |
| Methyl hex-5-enoate | C₇H₁₂O₂ | 128.17 | 70-80 (from diol) | ¹H NMR, ¹³C NMR |
| Methyl (2S,3S)-2,3-dihydroxyhex-5-enoate | C₇H₁₂O₄ | 160.17 | 80-90 | ¹H NMR, ¹³C NMR, Optical Rotation |
| Methyl N-Boc-(2S,3S)-3-hydroxypiperidine-2-carboxylate | C₁₂H₂₁NO₅ | 259.30 | 60-70 (from azide) | ¹H NMR, ¹³C NMR, HRMS |
| This compound | C₆H₁₁NO₃ | 145.16 | >95 | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation, Melting Point |
Characterization Data for this compound:
-
¹H NMR (500 MHz, D₂O): δ 4.15 (d, J = 3.5 Hz, 1H, H-2), 3.98 (ddd, J = 11.5, 8.0, 4.0 Hz, 1H, H-3), 3.45 (dt, J = 12.5, 3.0 Hz, 1H, H-6eq), 3.10 (t, J = 12.5 Hz, 1H, H-6ax), 2.05-1.95 (m, 1H, H-4eq), 1.85-1.70 (m, 2H, H-5), 1.65-1.55 (m, 1H, H-4ax).
-
¹³C NMR (125 MHz, D₂O): δ 174.5 (C=O), 68.2 (C-3), 61.8 (C-2), 45.5 (C-6), 28.7 (C-4), 22.1 (C-5).
-
HRMS (ESI): m/z calculated for C₆H₁₂NO₃ [M+H]⁺, 146.0766; found, 146.0761.
-
Optical Rotation: [α]²⁵_D_ = +15.2 (c 1.0, H₂O).
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and highly stereoselective method for the preparation of this compound. The strategic use of the Sharpless Asymmetric Dihydroxylation ensures excellent control over the key stereocenters, making this protocol suitable for the synthesis of enantiomerically pure material for research and development purposes. The detailed, step-by-step procedures, along with the rationale behind each experimental choice, are intended to provide researchers with a robust and reproducible method. This versatile chiral building block can be further elaborated to access a wide range of novel chemical entities with potential therapeutic applications.
References
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. J. Org. Chem., 57(10), 2768–2771. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Bodas, M. S., & Kumar, P. (2004). An asymmetric dihydroxylation route to (2S,3S)-3-hydroxypipecolic acid. Tetrahedron Letters, 45(46), 8461-8463. [Link]
-
Sharpless Dihydroxylation. Organic Chemistry Portal. [Link]
-
Fraser, H. L., et al. (2007). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. Progress in Heterocyclic Chemistry, 19, 310-351. [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Synthesis of 3-Hydroxypiperidine-2-carboxylic Acid Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. The stereochemistry at the C2 and C3 positions is critical for their biological function, making the development of stereoselective synthetic methods a significant area of research. This document provides a detailed guide to the asymmetric synthesis of the four stereoisomers of 3-hydroxypiperidine-2-carboxylic acid, focusing on methodologies that offer high levels of stereocontrol. We will explore strategies starting from the chiral pool, employing catalytic asymmetric reactions, and utilizing biocatalysis.
The inherent chirality and functional group arrangement of these molecules make them valuable building blocks in medicinal chemistry. For instance, they can serve as constrained analogues of amino acids like proline and serine, influencing the conformation of peptidomimetics.[1] Furthermore, the 3-hydroxypiperidine substructure is a core component of several natural products and pharmaceuticals with diverse activities, including anticonvulsant and antithrombotic agents.[2]
This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these important chiral molecules.
Strategic Approaches to Asymmetric Synthesis
The synthesis of specific stereoisomers of 3-hydroxypiperidine-2-carboxylic acid can be broadly categorized into three main strategies, each with its own advantages and limitations.
Chiral Pool Synthesis
This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereocenters. L-serine is a common and effective starting material for this purpose.[3] The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product.
Advantages:
-
Predictable stereochemical outcome.
-
Often involves well-established and reliable reactions.
-
Avoids the need for chiral catalysts or resolving agents.
Disadvantages:
-
The accessible stereoisomers are limited by the availability of the chiral starting materials.
-
Can involve lengthy synthetic sequences.
Catalytic Asymmetric Synthesis
This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. This allows for the creation of chiral molecules from achiral or racemic starting materials. Methods like asymmetric hydrogenation, dihydroxylation, and various cycloaddition reactions fall under this category.[4][5][6]
Advantages:
-
A small amount of a chiral catalyst can generate a large quantity of a chiral product.
-
Offers access to a wider range of stereoisomers.
-
Can be more efficient and atom-economical than chiral pool synthesis.
Disadvantages:
-
Development and optimization of chiral catalysts can be challenging and expensive.
-
Catalyst sensitivity to reaction conditions can be an issue.
Biocatalysis
This method employs enzymes or whole microorganisms to perform stereoselective transformations. Ketoreductases, for example, are widely used for the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity.[7][8][9]
Advantages:
-
Often exhibits exceptional stereoselectivity (>99% ee).
-
Reactions are typically performed under mild, environmentally friendly conditions (aqueous media, room temperature).
-
Can be highly cost-effective for large-scale synthesis.
Disadvantages:
-
Enzyme availability and stability can be limiting factors.
-
Substrate scope of a particular enzyme may be narrow.
-
Requires specialized knowledge and equipment for enzyme handling and fermentation.
Synthetic Protocols and Methodologies
This section provides detailed protocols for the synthesis of different stereoisomers of 3-hydroxypiperidine-2-carboxylic acid, illustrating the strategies discussed above.
Strategy 1: Chiral Pool Synthesis of (2S, 3R)-3-hydroxypiperidine-2-carboxylic acid from L-Serine
This protocol outlines a synthetic route starting from the readily available amino acid L-serine. The key steps involve the construction of the piperidine ring through cyclization. Studies have shown that serine-based approaches can yield the desired product with excellent enantioselectivity (>90% enantiomeric excess) and in good yields (60-85%).[10]
Workflow Diagram
Caption: Synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid from L-serine.
Detailed Experimental Protocol
Step 1: Protection of L-Serine
-
To a solution of L-serine (1 equivalent) in a 1:1 mixture of dioxane and 1N sodium hydroxide, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine.
Step 2: Chain Elongation and Cyclization (Illustrative)
This part of the synthesis can vary significantly in the literature. A generalizable approach is presented.
-
Convert the carboxylic acid of N-Boc-L-serine to a suitable functional group for chain extension (e.g., Weinreb amide or aldehyde).
-
Perform a carbon-carbon bond-forming reaction (e.g., Grignard addition or Wittig reaction) to introduce the remaining atoms of the piperidine ring.
-
Induce intramolecular cyclization, often through reductive amination or Michael addition, to form the protected piperidine ring.
-
Purify the cyclized product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected 3-hydroxypiperidine-2-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the final product as a salt.
Strategy 2: Catalytic Asymmetric Synthesis of 3-Substituted Piperidines
While a direct catalytic asymmetric synthesis of 3-hydroxypiperidine-2-carboxylic acid is complex, the principles can be illustrated by the synthesis of related 3-substituted piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[6] This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.[6]
Workflow Diagram
Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Detailed Experimental Protocol (Conceptual)
Step 1: Partial Reduction of Pyridine
-
To a solution of pyridine in a suitable solvent, add a reducing agent such as sodium borohydride under controlled temperature conditions to achieve partial reduction to a dihydropyridine derivative.
-
Protect the nitrogen atom, for example, as a phenyl carbamate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a glovebox, combine the dihydropyridine derivative, an arylboronic acid (1.5 equivalents), [Rh(COD)Cl]₂ (2.5 mol%), and a chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol%) in a reaction vessel.
-
Add a suitable solvent (e.g., THF) and a base (e.g., potassium hydroxide).
-
Stir the reaction mixture at the designated temperature until completion.
-
Purify the resulting 3-substituted tetrahydropyridine by column chromatography.
Step 3: Reduction to Piperidine
-
Dissolve the enantioenriched tetrahydropyridine in a solvent like methanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reduction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the 3-substituted piperidine.
Strategy 3: Biocatalytic Asymmetric Reduction for (S)-N-Boc-3-hydroxypiperidine
This protocol details the enzymatic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate. This method often utilizes a ketoreductase (KRED) coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH).[9]
Workflow Diagram
Caption: Biocatalytic reduction with cofactor regeneration.
Detailed Experimental Protocol
1. Preparation of the Biocatalyst
-
This can involve using a commercially available isolated enzyme or a whole-cell system (e.g., E. coli) overexpressing the ketoreductase and glucose dehydrogenase. For whole cells, a fermentation and cell harvesting process is required.
2. Asymmetric Reduction Reaction
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 6.5-7.0).
-
To the buffer, add the substrate, N-Boc-3-piperidone (e.g., 10 g/L).
-
Add the cofactor, NADP⁺ (e.g., 0.1 g/L).
-
Add the co-substrate for regeneration, D-glucose (e.g., 1.2 equivalents to the substrate).
-
Initiate the reaction by adding the ketoreductase and glucose dehydrogenase (either as purified enzymes or as whole cells).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-35 °C).
-
Monitor the reaction progress by HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Data on Biocatalytic Reduction
| Enzyme Source | Substrate Conc. (g/L) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Candida macedoniensis KRED | 10 | 30 | 12 | >99 | >99 | [9] |
| Co-expressed KRED/GDH in E. coli | 100 | 35 | 24 | >99 | >99 | [9] |
| Baker's Yeast | 10 | 30 | 48 | ~95 | >98 | [11] |
Conclusion
The asymmetric synthesis of 3-hydroxypiperidine-2-carboxylic acid stereoisomers is a challenging yet crucial endeavor for the advancement of medicinal chemistry and drug discovery. The choice of synthetic strategy—be it leveraging the chiral pool, employing sophisticated chiral catalysts, or harnessing the selectivity of biocatalysis—depends on the specific stereoisomer required, the desired scale of the synthesis, and the available resources. By understanding the principles and practicalities of each approach as outlined in these notes, researchers are better equipped to make informed decisions and successfully synthesize these valuable chiral building blocks.
References
-
Fu, G. C. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. J Am Chem Soc.2005 , 127(35), 12234-5. [Link]
-
Wang, Z. et al. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Org. Lett.2025 . [Link]
-
Rovane, S. E. et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.[Link]
-
Wang, Z. et al. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Org. Lett.2025 . [Link]
-
Li, X. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145, 14221–14226. [Link]
-
Reddy, B. V. S. et al. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.[Link]
-
Enders, D. et al. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein J. Org. Chem.2014 , 10, 35-41. [Link]
-
Ferreira, I. C. F. R. et al. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate.[Link]
-
Chavan, S. P. et al. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.2016 , 8(1), 213-221. [Link]
-
Zhang, W. et al. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PubMed Central.[Link]
-
Xu, Y. et al. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.2022 , 27(6), 2825. [Link]
-
Chattopadhyay, S. K. et al. Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate.[Link]
-
Renata, H. et al. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. NIH Public Access.[Link]
-
Chavan, S. P. et al. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate.[Link]
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- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 2. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
The Strategic Deployment of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid as a Chiral Building Block in Modern Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of appropriate chiral building blocks is a critical determinant of success in the synthesis of complex, stereochemically defined molecules. Among the vast arsenal of available synthons, substituted heterocyclic systems hold a place of particular prominence due to their prevalence in biologically active natural products and pharmaceuticals. This guide provides an in-depth exploration of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid , a versatile chiral building block whose rigid, bifunctionalized scaffold offers a unique constellation of synthetic handles for the construction of novel chemical entities.
The inherent conformational constraint of the piperidine ring, combined with the specific syn-stereochemical relationship between the hydroxyl and carboxylic acid moieties, imparts a distinct three-dimensional architecture. This pre-organized structure can be leveraged to enforce specific pharmacophoric arrangements, leading to enhanced potency and selectivity of the target molecule. This document serves as a comprehensive technical guide, offering not only detailed protocols for the application of this building block but also the underlying scientific rationale for its strategic use.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 176019-05-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar protic solvents |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbons bearing the hydroxyl and carboxyl groups (C2 and C3) would appear in the downfield region, typically between 3.5 and 4.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, likely above 10 ppm, and the hydroxyl and amine protons would also present as broad, exchangeable signals.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons attached to the hydroxyl group and the nitrogen atom (C3 and C2) would appear between 50 and 70 ppm. The remaining piperidine ring carbons would be found further upfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, overlapping with the N-H and C-H stretches. A strong carbonyl (C=O) stretch from the carboxylic acid will be prominent around 1700-1730 cm⁻¹. The O-H bend of the alcohol and N-H bend of the amine will also be present in the fingerprint region.
Core Applications and Synthetic Protocols
The synthetic utility of this compound stems from the presence of three distinct functional groups: a secondary amine, a carboxylic acid, and a secondary alcohol. This trifunctionality allows for a diverse range of chemical transformations, enabling its incorporation into a variety of molecular scaffolds.
Peptide and Peptidomimetic Synthesis
The amino acid-like structure of this building block makes it an ideal candidate for incorporation into peptide sequences to introduce conformational constraints. The piperidine ring acts as a rigid spacer, influencing the overall peptide backbone and potentially inducing specific secondary structures.
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine. The nitrogen and hydroxyl groups of the piperidine must be protected prior to coupling. A common strategy involves N-Boc protection and silyl ether protection of the alcohol.
Step 1: Protection of the Piperidine Building Block
-
N-Boc Protection: Dissolve this compound in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) and stir until dissolved. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir at room temperature for 12-18 hours. Acidify the reaction mixture with cold 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,3S)-3-hydroxypiperidine-2-carboxylic acid.
-
Hydroxyl Protection (e.g., TBDMS ether): Dissolve the N-Boc protected acid in anhydrous dichloromethane (DCM). Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents). Stir at room temperature for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography on silica gel to obtain the fully protected building block.
Step 2: Amide Coupling
-
Dissolve the protected this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 equivalents) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).
-
To suppress racemization and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) or ethyl (hydroxyimino)cyanoacetate (Oxyma, 1.2 equivalents) can be included.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection
-
The protecting groups can be removed under standard conditions. The Boc group is typically removed with trifluoroacetic acid (TFA) in DCM, and the TBDMS group is cleaved with tetrabutylammonium fluoride (TBAF) in THF.
Synthesis of Chiral Ligands
The vicinal hydroxyl and carboxylic acid functionalities can act as a bidentate chelation site for metal ions. This property makes this compound and its derivatives attractive candidates for the development of novel chiral ligands for asymmetric catalysis.
This protocol outlines a standard procedure for the esterification of the carboxylic acid group, which can be a precursor step to more complex ligand synthesis.
Step 1: Protection of the Amine and Hydroxyl Groups
-
Protect the amine and hydroxyl groups as described in the amide coupling protocol (e.g., N-Boc and O-TBDMS).
Step 2: Esterification
-
Dissolve the fully protected building block (1 equivalent) in a suitable solvent such as methanol or ethanol (which will also act as the reactant).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for milder conditions, use a reagent like (trimethylsilyl)diazomethane.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Causality Behind Experimental Choices
-
Protection Strategy: The choice of protecting groups is crucial for the successful application of this building block. The Boc group is widely used for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Silyl ethers, such as TBDMS, are excellent choices for protecting hydroxyl groups as they are stable to the basic and nucleophilic conditions of amide coupling and can be selectively removed with fluoride reagents.
-
Coupling Reagents: Carbodiimides like EDC are popular choices for amide bond formation due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification. The addition of HOBt or Oxyma is a standard practice to minimize the risk of racemization at the stereogenic center adjacent to the activated carboxylic acid and to increase the coupling efficiency.
-
Base Selection: A non-nucleophilic base like DIPEA is essential in amide coupling reactions to neutralize the acidic byproducts without competing with the desired amine nucleophile.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and widely practiced synthetic methodologies in organic chemistry.[2][3] The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. The identity and purity of the products at each step must be confirmed by spectroscopic methods, primarily NMR and mass spectrometry. This rigorous analytical approach ensures the integrity of the synthetic route and the quality of the final products, creating a self-validating experimental system.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its rigid, stereochemically defined structure provides a powerful tool for introducing conformational constraints and specific three-dimensional arrangements in target molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this unique chiral synthon.
References
-
Chem-Tools. (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. [Link]
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Google Patents. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
-
PubMed. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. [Link]
- Google Patents. Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride - C6H12ClNO3 | CSSB06741694171. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
The Royal Society of Chemistry. Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. [Link]
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubMed. Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. [Link]
-
PubMed. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. [Link]
-
MDPI. A Sustainable Multistage Process for Immobilizing Bioactive Compounds on Layered Double Hydroxides. [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of (2S,3S)-3-hydroxypiperidine-2-carboxylic Acid for Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of modern drug discovery and chemical biology, peptides represent a uniquely versatile class of molecules. However, their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and selectivity.[1][2] The strategic incorporation of unnatural amino acids (UAAs) is a powerful approach to overcome these hurdles.[3][4] (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a conformationally constrained analog of proline and pipecolic acid, stands out as a pivotal building block for engineering peptides with superior pharmacological profiles.
This molecule's rigid piperidine ring structure imposes significant conformational constraints on the peptide backbone.[5] This pre-organization into a specific three-dimensional shape can dramatically reduce the entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and selectivity.[6] Furthermore, the cyclic structure provides a steric shield against enzymatic degradation, significantly improving the peptide's in vivo half-life.[1][6] The (2S,3S) stereochemistry is crucial for defining the precise geometry of the backbone turn, making it a valuable tool for designing peptidomimetics that target complex interfaces like protein-protein interactions (PPIs).[6][7]
This document serves as a comprehensive guide to the application of this compound in peptide synthesis, providing detailed protocols, mechanistic insights, and the scientific rationale behind key experimental choices.
The Strategic Advantage: Why Incorporate this compound?
The decision to incorporate this specific UAA is driven by the desire to impart specific, predictable, and advantageous properties to a peptide therapeutic. The primary benefits are summarized below.
| Property Modulated | Effect of Incorporation | Scientific Rationale |
| Conformational Rigidity | Increased. Peptide backbone is "locked" into a specific dihedral angle range. | The cyclic piperidine ring restricts free rotation around the N-Cα and Cα-C bonds, pre-organizing the peptide into a bioactive conformation.[1][5] |
| Proteolytic Stability | Significantly Increased. Enhanced resistance to degradation by proteases and peptidases. | The non-natural, sterically hindered structure is not recognized efficiently by the active sites of common metabolic enzymes.[2][6] |
| Binding Affinity & Selectivity | Potentially Enhanced. Can lead to tighter and more specific binding to the target receptor or enzyme. | A rigid conformation mimics the ideal binding structure, reducing the entropic cost of binding and allowing for a more precise fit into the target's binding pocket.[1][6] |
| Membrane Permeability | Can be Modulated. May improve the peptide's ability to cross biological membranes. | The introduction of a more lipophilic and structurally defined element can improve passive diffusion, a key challenge for traditional peptides.[2] |
| Targeting "Undruggable" Proteins | Enables Novel Targeting. Particularly useful for disrupting large, flat protein-protein interactions (PPIs). | The constrained peptide can act as a stable scaffold that mimics a protein secondary structure (e.g., a β-turn), allowing it to bind to target surfaces that are challenging for small molecules.[1] |
The Monomer: Synthesis and Protection Strategy
Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires a monomer that is appropriately protected with an orthogonal protection scheme. The most widely adopted strategy for modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3][8]
Required Monomer: Fmoc-(2S,3S)-3-(Ot-Bu)-hydroxypiperidine-2-carboxylic acid
-
Nα-Protection (Fmoc group): This group protects the alpha-amino group during the coupling reaction. It is base-labile and is selectively removed with a solution of piperidine in DMF before the next amino acid is coupled.[9][10]
-
Side-Chain Hydroxyl Protection (t-Bu group): The 3-hydroxyl group is reactive and must be protected to prevent unwanted side reactions, such as esterification, during peptide assembly. The tert-butyl (tBu) ether is an ideal protecting group as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by the strong acid (Trifluoroacetic Acid, TFA) used during the final cleavage step.[8]
The synthesis of this specialized monomer is a multi-step chemical process, often starting from chiral precursors to establish the correct stereochemistry.[7][11] For research purposes, this protected building block is typically procured from specialized chemical suppliers.
Experimental Protocol: Incorporation via Fmoc-SPPS
The following is a detailed, step-by-step protocol for incorporating Fmoc-(2S,3S)-3-(Ot-Bu)-hydroxypiperidine-2-carboxylic acid into a peptide sequence using manual or automated Solid-Phase Peptide Synthesis.
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[12][13]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
Special Monomer: Fmoc-(2S,3S)-3-(Ot-Bu)-hydroxypiperidine-2-carboxylic acid.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HATU, or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/Triisopropylsilane, 88:5:5:2 v/v/v/v) or a similar TFA-based cocktail tailored to the peptide sequence.[14]
-
Precipitation Solvent: Cold diethyl ether.
Workflow Diagram
Caption: Mechanism of amide bond formation during SPPS.
-
Washing:
-
After coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Global Deprotection:
-
Rationale: A strong acid is required to cleave the ester or amide linkage anchoring the peptide to the resin and to simultaneously remove all acid-labile side-chain protecting groups (including the t-Bu on the hydroxyl group). Scavengers are essential to prevent re-attachment of reactive carbocations to sensitive residues like Tryptophan or Methionine. [10] * Procedure: a. After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen or in a vacuum desiccator. b. Prepare the cleavage cocktail (e.g., Reagent B) and add it to the resin (approx. 10 mL/g of resin). c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate, which now contains the crude peptide. e. Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether. The crude peptide will precipitate as a white solid.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analyze the purified fractions by Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the correct molecular weight of the final peptide. Lyophilize the pure fractions to obtain a fluffy white powder. [12][14]
-
Conclusion
The incorporation of this compound is a robust strategy for creating peptides with enhanced therapeutic properties. By imposing a defined conformational constraint, this building block can significantly improve a peptide's stability, binding affinity, and overall drug-like characteristics. The provided Fmoc-SPPS protocol, while requiring careful attention to coupling efficiency due to steric considerations, is a reliable method for accessing these advanced peptide structures. As the demand for more potent and stable peptide therapeutics grows, the use of such precisely engineered non-canonical amino acids will continue to be a cornerstone of innovative drug design.
References
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The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Available at: [Link].
-
Incorporation of non-canonical amino acids. PMC - PubMed Central - NIH. Available at: [Link].
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Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link].
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central - NIH. Available at: [Link].
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Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. Aggregates.com. Available at: [Link].
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central - NIH. Available at: [Link].
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Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Available at: [Link].
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Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link].
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Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed. Available at: [Link].
-
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10855598. PubChem. Available at: [Link].
-
(2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Chem-Tools. Available at: [Link].
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(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. PubChem. Available at: [Link].
-
Peptide Synthesis and Purification. The Royal Society of Chemistry. Available at: [Link].
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Available at: [Link].
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
-
How to Synthesize a Peptide. AAPPTec. Available at: [Link].
-
Overview of Custom Peptide Synthesis. CSBio. Available at: [Link].
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].
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- 7. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
- 8. bachem.com [bachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. rsc.org [rsc.org]
Application Note: Comprehensive NMR Characterization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Abstract
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development due to its presence in various bioactive natural products and its utility as a constrained scaffold in synthetic molecules.[1] A thorough understanding of its three-dimensional structure and stereochemistry is paramount for its application. This guide provides a detailed protocol for the comprehensive NMR characterization of this molecule, employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies described herein are designed to ensure unambiguous assignment of all proton and carbon signals, providing a self-validating system for structural confirmation and quality control for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
The piperidine ring is a prevalent structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals.[2] The introduction of stereocenters, such as in this compound, imparts conformational rigidity and specific spatial arrangements of functional groups (a carboxylic acid and a hydroxyl group). This defined stereochemistry is often critical for molecular recognition and biological activity.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[3] While simple 1D NMR spectra provide initial information, complex spin systems and potential signal overlap in cyclic structures necessitate the use of more advanced 2D NMR techniques to confidently assign the constitution and stereochemistry of the molecule.[4][5] This application note outlines a systematic approach to achieve a complete and reliable NMR characterization of the title compound.
Experimental Design & Rationale
The comprehensive characterization of this compound relies on a multi-pronged NMR approach. The workflow is designed to build upon the information gathered from each preceding experiment.
Figure 1: A systematic workflow for the NMR characterization of this compound.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the molecule's polar nature, containing both a carboxylic acid and a hydroxyl group. This will result in the exchange of the labile protons (NH, OH, and COOH) with deuterium, simplifying the ¹H NMR spectrum by removing their signals.
-
1D NMR (¹H, ¹³C, DEPT-135): This initial set of experiments provides the fundamental data. ¹H NMR gives the number of distinct proton environments and their coupling patterns. ¹³C NMR reveals the number of unique carbon atoms. DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, which is crucial for assigning the piperidine ring methylene groups.[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton spin systems throughout the piperidine ring.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.[4][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting different spin systems and for confirming the assignment of quaternary carbons, such as the carboxyl carbon.[6][8]
-
Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9%).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Table 1: 1D NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value |
| ¹H NMR | Pulse Program | zg30 |
| Spectral Width | 12 ppm | |
| Number of Scans | 16 | |
| Relaxation Delay | 2.0 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Spectral Width | 220 ppm | |
| Number of Scans | 1024 | |
| Relaxation Delay | 2.0 s | |
| DEPT-135 | Pulse Program | dept135 |
| Spectral Width | 220 ppm | |
| Number of Scans | 256 | |
| Relaxation Delay | 2.0 s |
Table 2: 2D NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value |
| ¹H-¹H COSY | Pulse Program | cosygpqf |
| F2 (¹H) Spectral Width | 12 ppm | |
| F1 (¹H) Spectral Width | 12 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 8 | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 |
| F2 (¹H) Spectral Width | 12 ppm | |
| F1 (¹³C) Spectral Width | 180 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 16 | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgpndqf |
| F2 (¹H) Spectral Width | 12 ppm | |
| F1 (¹³C) Spectral Width | 220 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 32 |
Spectral Analysis and Structure Elucidation
The following section details the expected NMR data and the logical process for signal assignment.
Figure 2: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, hydroxyl, and carboxylic acid groups. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons for the methylene groups.[2]
Table 3: Predicted ¹H and ¹³C Chemical Shifts and Key Correlations
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | Key COSY Correlations (with H) | Key HMBC Correlations (from H) |
| 2 | ~4.0-4.2 | ~60-65 | CH (+) | H3 | C3, C6, COOH |
| 3 | ~3.8-4.0 | ~70-75 | CH (+) | H2, H4a, H4b | C2, C4, C5 |
| 4 | ~1.8-2.0 (ax) ~2.1-2.3 (eq) | ~25-30 | CH₂ (-) | H3, H5a, H5b | C3, C5, C6 |
| 5 | ~1.6-1.8 (ax) ~1.9-2.1 (eq) | ~22-27 | CH₂ (-) | H4a, H4b, H6a, H6b | C3, C4, C6 |
| 6 | ~3.0-3.2 (ax) ~3.4-3.6 (eq) | ~45-50 | CH₂ (-) | H5a, H5b | C2, C4, C5 |
| COOH | - | ~175-180 | Quaternary | - | C2 |
Note: Chemical shifts are estimates and can vary based on pH and concentration.
Step-by-Step Assignment Strategy
-
Identify Methine Protons (H2, H3): In the ¹H spectrum, the downfield signals corresponding to single protons will be H2 and H3, as they are attached to carbons bearing electronegative groups. H3 (next to -OH) is expected to be slightly more downfield than H2 (next to -COOH and N).
-
Trace the Ring using COSY:
-
Starting from the signal for H2, a cross-peak in the COSY spectrum will identify H3.
-
From H3, cross-peaks will lead to the two diastereotopic protons at the C4 position (H4a and H4b).
-
From H4a/H4b, correlations will identify H5a/H5b.
-
Finally, H5a/H5b will show correlations to H6a/H6b, completing the spin system of the piperidine ring.
-
-
Assign Carbons using HSQC: The HSQC spectrum provides a direct link between the now-assigned protons and their attached carbons.[4] For example, the ¹H signal for H2 will correlate to the ¹³C signal for C2. This allows for the unambiguous assignment of C2, C3, C4, C5, and C6.
-
Confirm with HMBC: The HMBC spectrum validates the overall structure.[8][9] Key correlations to look for are:
-
The proton at H2 should show a correlation to the quaternary carboxyl carbon (COOH), definitively assigning its chemical shift.
-
H2 should also show a 3-bond correlation to C6, confirming the ring structure.
-
Protons at H4 should show correlations to C2 and C6, further solidifying the connectivity.
-
Figure 3: Key 2D NMR correlations for structural assignment.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This self-validating workflow, which uses COSY to establish proton connectivity, HSQC for direct carbon-proton assignment, and HMBC for long-range confirmation, provides researchers with a robust protocol to ensure the identity and purity of this important chiral building block. The detailed methodology and expected data presented serve as a reliable guide for applications in quality control, synthetic chemistry, and drug development.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]
-
Jeol USA. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Wikipedia. (2023). Piperidine. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem Compound Database. [Link]
-
University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
Sources
- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Application Notes and Protocols for the Derivatization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid in Medicinal Chemistry
This compound is a chiral, non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry. Its rigid piperidine scaffold, combined with the stereochemically defined hydroxyl and carboxylic acid functionalities, makes it a valuable building block for creating structurally complex and biologically active molecules.[1][2] Derivatives of this compound have been explored for a range of therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and neuroprotective agents.[1] The strategic derivatization of its three key functional groups—the secondary amine, the secondary hydroxyl group, and the carboxylic acid—is paramount to unlocking its full potential in drug discovery and development. This guide provides a detailed overview of the primary methods for derivatizing this versatile scaffold, with a focus on achieving chemoselectivity.
The Challenge of Chemoselectivity
The trifunctional nature of this compound presents a significant synthetic challenge: how to selectively modify one functional group in the presence of two other reactive sites. The relative nucleophilicity of the amine and hydroxyl groups, and the reactivity of the carboxylic acid, are highly dependent on the reaction conditions, particularly the pH. A thorough understanding of these properties is essential for designing successful derivatization strategies.
Generally, the secondary amine is the most nucleophilic site under neutral or basic conditions. However, under acidic conditions, the amine is protonated to form an ammonium salt, which deactivates it towards electrophiles. This principle is fundamental to achieving selective O-acylation of the hydroxyl group.[1][3] The carboxylic acid can be activated for esterification or amidation, but its presence as a carboxylate anion under basic conditions can influence the reactivity of the other functional groups. Therefore, a careful selection of reagents, solvents, and catalysts is crucial for achieving the desired transformation. In many synthetic routes, the use of orthogonal protecting groups is a key strategy to achieve selective functionalization.[4]
Derivatization of the Piperidine Nitrogen (N-Acylation and N-Alkylation)
Modification of the piperidine nitrogen is a common strategy to introduce diverse substituents that can modulate the pharmacological properties of the resulting molecule.
N-Acylation
N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and can introduce a wide variety of functional groups. This reaction is typically carried out under basic or neutral conditions to ensure the amine is deprotonated and thus nucleophilic.
Causality Behind Experimental Choices: The choice of an acylating agent and base is critical. Acid chlorides and anhydrides are highly reactive acylating agents. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the acid byproduct of the reaction without competing in the acylation. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the acylating agent.
Protocol 1: N-Acylation with an Acid Chloride
Objective: To synthesize N-acetyl-(2S,3S)-3-hydroxypiperidine-2-carboxylic acid.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table for N-Acylation
| Reagent | Base | Solvent | Temperature | Typical Yield |
| Acetyl Chloride | TEA | DCM | 0 °C to RT | 85-95% |
| Benzoyl Chloride | DIPEA | DMF | 0 °C to RT | 80-90% |
| Acetic Anhydride | Pyridine | DCM | RT | 80-95% |
Diagram of N-Acylation Workflow
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 4. EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Elucidating the Biological Activity of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a chiral molecule with specific stereochemistry, presents a compelling subject for investigation. While direct literature on this precise stereoisomer is emerging, the broader class of piperidine-2-carboxylic acid derivatives has been extensively studied, with many exhibiting potent and selective activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3]
This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the biological activity of this compound. Our approach is grounded in the strong hypothesis that its primary mechanism of action will involve the modulation of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[4] Overactivation of NMDA receptors is implicated in numerous neuropathologies, making antagonists a critical area of therapeutic research.[5] These protocols are designed to be self-validating, moving from initial receptor binding to functional confirmation and finally to cellular-level effects.
Section 1: Compound Handling and Preparation
Scientific integrity begins with the proper handling of the test article. This compound is an amino acid derivative, and its stability and solubility are critical for reproducible results.
1.1. Storage and Stability:
-
Storage: Store the solid compound at -20°C in a desiccated environment to prevent degradation.
-
Solution Preparation: For biological assays, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent such as sterile water or DMSO. The choice of solvent should be validated for compatibility with each specific assay.
-
Expert Insight: The carboxylic acid and hydroxyl moieties suggest good aqueous solubility. However, creating a high-concentration stock in DMSO is a standard practice that minimizes the final solvent concentration in the assay medium, thereby reducing potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
1.2. Physicochemical Properties (for reference):
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Stereochemistry | (2S, 3S) | [7] |
| Key Functional Groups | Piperidine, Carboxylic Acid, Alcohol | [8] |
Section 2: A Tiered Approach to Characterizing NMDA Receptor Antagonism
This section outlines a logical workflow for a thorough investigation, starting with target engagement and progressing to functional and cellular consequences.
Tier 1 Protocol: NMDA Receptor Competitive Binding Assay
Principle: This assay quantifies the ability of the test compound to displace a known radiolabeled NMDA receptor antagonist from its binding site. The affinity of the test compound (Ki) is inversely proportional to the concentration required for displacement. We will use [³H]MK-801, a high-affinity, non-competitive antagonist that binds within the ion channel pore.[9][10]
Materials and Reagents:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
MK-801 (unlabeled, for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glutamate and Glycine (co-agonists required to open the channel for [³H]MK-801 binding)
-
96-well filter plates (GF/B)
-
Scintillation fluid and Microplate Scintillation Counter
Step-by-Step Methodology:
-
Preparation: Thaw rat brain membranes on ice. Dilute in assay buffer to a final concentration of 100-200 µg protein per well.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL assay buffer, 25 µL of [³H]MK-801 (e.g., final concentration 1-5 nM), and 25 µL of diluted membrane preparation.
-
Non-Specific Binding (NSB): Add 25 µL of unlabeled MK-801 (e.g., final concentration 10 µM), 25 µL of [³H]MK-801, and 25 µL of membrane preparation.
-
Test Compound: Prepare serial dilutions of this compound. Add 25 µL of each dilution, 25 µL of [³H]MK-801, and 25 µL of membrane preparation.
-
-
Co-agonist Addition: Add glutamate (10 µM) and glycine (10 µM) to all wells to open the NMDA receptor channel, which is a prerequisite for MK-801 binding.
-
Causality Insight: MK-801 is a channel blocker. The channel must be in an open state for it to bind. Glutamate (agonist) and glycine (co-agonist) binding to their respective sites on the GluN2 and GluN1 subunits is required to gate the channel open.[5]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2 Protocol: Whole-Cell Patch-Clamp Electrophysiology
Principle: This is the gold standard for characterizing ion channel modulators. It provides a direct functional measure of the compound's effect on NMDA receptor-mediated currents in real-time, revealing its potency and mechanism of inhibition.[5][11]
Materials and Reagents:
-
HEK293 cells expressing recombinant human NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary cultured neurons.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. pH adjusted to 7.4. Crucially, this solution is Mg²⁺-free.
-
Expert Insight: Physiological concentrations of Mg²⁺ block the NMDA receptor channel at resting membrane potentials in a voltage-dependent manner. Removing external Mg²⁺ allows for the measurement of NMDA currents at negative holding potentials, isolating the effect of the test compound.[5]
-
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP. pH adjusted to 7.2.
-
NMDA (agonist)
-
This compound (test compound)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
Step-by-Step Methodology:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV.
-
Elicit NMDA Current: Apply NMDA (e.g., 100 µM) via the perfusion system to evoke a stable inward current. Glycine (e.g., 10 µM) must be present as a co-agonist.
-
Apply Test Compound: Once a stable baseline current is achieved, co-apply NMDA with increasing concentrations of this compound. Allow the current inhibition at each concentration to reach a steady state.
-
Washout: Perfuse with the NMDA-only solution to observe the reversal of the inhibitory effect.
-
Voltage-Dependence (Optional): To test if the block is voltage-dependent (like Mg²⁺ or MK-801), apply a fixed concentration of the compound and measure the current inhibition at different holding potentials (e.g., -80 mV, -40 mV, 0 mV, +40 mV).
Data Analysis:
-
Measure the peak inward current in the presence of each concentration of the test compound.
-
Normalize the current to the baseline NMDA-evoked current.
-
Plot the normalized current vs. log[Test Compound] to generate a dose-response curve and calculate the IC₅₀.
-
For voltage-dependence, plot the % block vs. holding potential. A greater block at more negative potentials indicates voltage-dependent channel block.
Tier 3 Protocol: Cellular Neuroprotection Assay (Glutamate Excitotoxicity)
Principle: This assay determines if the compound's NMDA receptor antagonism translates into a biologically meaningful, neuroprotective effect. Over-stimulation of NMDA receptors by high concentrations of glutamate leads to excessive Ca²⁺ influx and subsequent neuronal death, a process known as excitotoxicity.[12][13][14] An effective antagonist will protect neurons from this glutamate-induced death.
Materials and Reagents:
-
Primary rat cortical neurons (or a suitable neuronal cell line).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
L-Glutamic acid.
-
This compound (test compound).
-
Cell Viability Assay Kit (e.g., MTT, PrestoBlue™, or LDH release assay).
Step-by-Step Methodology:
-
Cell Culture: Plate primary neurons in 96-well plates coated with poly-L-lysine and allow them to mature for 7-14 days in vitro to establish synaptic networks.[15]
-
Pre-treatment: Remove half of the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Incubate for 1-24 hours.[14] Include a "vehicle control" (no compound) and a "positive control" (e.g., MK-801).
-
Excitotoxic Insult: Add a high concentration of L-glutamate (e.g., 50-100 µM) to all wells except the "no-glutamate control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[12]
-
Assess Viability: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
LDH Assay Example: Collect a sample of the supernatant from each well to measure released LDH.
-
MTT Assay Example: Add MTT reagent to the remaining cells in the wells and incubate until formazan crystals form, then solubilize and read absorbance.
-
Data Analysis:
-
Normalize the viability data. Set the "no-glutamate control" as 100% viability and the "vehicle + glutamate control" as 0% protection (or the baseline level of cell death).
-
Calculate % Neuroprotection for each concentration of the test compound: % Protection = 100 * [(Viability_compound - Viability_glutamate) / (Viability_no_glutamate - Viability_glutamate)].
-
Plot % Neuroprotection vs. log[Test Compound] and fit the data to determine the EC₅₀, the concentration that provides 50% of the maximum neuroprotective effect.
Section 3: Summary and Interpretation of Potential Results
The data gathered from this three-tiered approach provides a comprehensive profile of the compound's activity.
| Assay Tier | Key Parameter | Example Result (Hypothetical) | Interpretation |
| 1: Radioligand Binding | Ki | 74 nM | The compound binds to the NMDA receptor with high affinity, comparable to known antagonists.[1] |
| 2: Electrophysiology | IC₅₀ | 1.9 µM | The compound functionally inhibits NMDA receptor-mediated currents with micromolar potency.[2] |
| 3: Cellular Neuroprotection | EC₅₀ | 5 µM | The functional antagonism translates to a protective effect in a cellular model of excitotoxicity. |
Expert Synthesis: A compound that demonstrates a low nanomolar Ki in binding, a low micromolar IC₅₀ in electrophysiology, and a corresponding EC₅₀ in a neuroprotection assay is a strong candidate for a lead compound in a drug discovery program targeting diseases associated with NMDA receptor hyperactivity. The electrophysiology data can further delineate its mechanism (e.g., competitive vs. non-competitive), which has significant implications for its potential in vivo effects and side-effect profile.
References
-
Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]
-
Creative Bioarray. Excitotoxicity Assay. [Link]
-
Innoprot. Excitotoxicity in vitro assay. [Link]
-
Axion Biosystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]
-
FUJIFILM Wako Chemicals. Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. [Link]
-
Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology, vol. 79. Humana Press. [Link]
-
ResearchGate. Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. [Link]
-
Linsenbardt, A. J., & Chittajallu, R. (2013). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 4(7), 1131–1136. [Link]
-
Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]
-
Priestley, T., et al. (1999). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 38(11), 1633-1644. [Link]
-
Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]
-
Ornstein, P. L., et al. (1993). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 36(14), 2046-2048. [Link]
-
Hestrin, S., et al. (1987). N-methyl-D-aspartate receptor antagonists reduce synaptic excitation in the hippocampus. Neuroscience Letters, 81(1-2), 113-118. [Link]
-
Monn, J. A., & Sanger, G. J. (2007). Pharmacology of NMDA Receptors. In Biology of the Synapse. CRC Press/Taylor & Francis. [Link]
-
PubChem. (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. [Link]
-
Chem-Tools. (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. [Link]
Sources
- 1. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-methyl-D-aspartate receptor antagonists reduce synaptic excitation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R,3R)-3-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10920637 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
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- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols: (2S,3S)-3-Hydroxypiperidine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Conformational Control in Drug Design
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a cyclic β-hydroxy-α-amino acid, has emerged as a valuable building block in medicinal chemistry. Its rigid piperidine ring system introduces conformational constraints into peptides and small molecules, a strategy widely employed to enhance biological activity, selectivity, and metabolic stability. The specific (2S,3S) stereochemistry plays a crucial role in orienting the hydroxyl and carboxyl groups, making it a powerful tool for mimicking or stabilizing key pharmacophoric features, particularly as a constrained analog of residues like aspartic acid. This guide provides an in-depth overview of its synthesis, incorporation into bioactive molecules, and key applications, complete with detailed protocols to facilitate its use in drug discovery programs.
Key Attributes and Applications
The unique structural features of this compound impart several desirable properties for drug design:
-
Conformational Rigidity: The piperidine scaffold reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, thus increasing affinity.
-
Stereochemical Control: The defined stereocenters allow for precise spatial arrangement of functional groups, crucial for specific molecular recognition.
-
Improved Pharmacokinetics: Piperidine-containing compounds often exhibit enhanced metabolic stability compared to their linear counterparts, as the ring system can shield susceptible bonds from enzymatic degradation[1][2].
-
Scaffold for Diverse Modifications: The hydroxyl and carboxylic acid functionalities serve as handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
These attributes have led to its exploration in various therapeutic areas, including the development of enzyme inhibitors, receptor ligands, and antimicrobial agents.
Enantioselective Synthesis of this compound
Achieving high stereochemical purity is paramount for the application of this building block. Several enantioselective synthetic routes have been developed, often employing chiral pool starting materials or asymmetric catalysis. Below is a representative protocol based on a proline-catalyzed α-aminooxylation and aza-Claisen rearrangement approach, which has been shown to be efficient in producing the desired stereoisomer with high enantiomeric excess[3][4].
Synthetic Workflow Diagram
Caption: Key steps in an enantioselective synthesis of this compound.
Protocol: Enantioselective Synthesis
Materials:
-
1,5-Pentanediol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
D-Proline
-
N-Bromosuccinimide (NBS)
-
Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate)
-
Allyl alcohol
-
Trichloroacetonitrile
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Palladium catalyst (e.g., PdCl2(MeCN)2)
-
Ring-closing metathesis catalyst (e.g., Grubbs' catalyst)
-
Hydrochloric acid (HCl)
-
Standard solvents for extraction and chromatography (ethyl acetate, hexanes, etc.)
-
Silica gel for column chromatography
Procedure:
-
Oxidation: Dissolve 1,5-pentanediol in anhydrous DCM and add PCC portion-wise at room temperature. Stir the reaction mixture for 2-3 hours until the oxidation is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
α-Aminooxylation and Olefination: Dissolve the crude aldehyde in a suitable solvent (e.g., chloroform). Add D-proline (as a catalyst) and NBS. Stir the mixture at room temperature for the specified time to achieve α-aminooxylation. Subsequently, add the Horner-Wadsworth-Emmons reagent and a base (e.g., NaH) to perform the olefination. Purify the resulting α,β-unsaturated ester by column chromatography.
-
Aza-Claisen Rearrangement: Convert the allylic alcohol (obtained from reduction of the ester) to the corresponding trichloroacetimidate by reacting it with trichloroacetonitrile in the presence of a catalytic amount of DBU. Subject the crude imidate to a palladium-catalyzed aza-Claisen rearrangement to install the nitrogen atom and set the stereochemistry.
-
Cyclization and Deprotection: Perform ring-closing metathesis on the diene product from the previous step using a suitable Grubbs' catalyst to form the piperidine ring. Finally, hydrolyze the resulting ester and remove any protecting groups under acidic conditions (e.g., 6M HCl) to yield this compound. Purify the final product by recrystallization or ion-exchange chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence requires specific considerations due to its secondary amine and hydroxyl group. The following protocol outlines the key steps for its use in Fmoc-based SPPS.
SPPS Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Welcome to the technical support center for the purification of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique chiral building block. As a non-proteinogenic amino acid, its purification presents specific challenges related to its zwitterionic nature, high polarity, and the critical need for stereochemical purity. This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind each step to empower you to overcome purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Work-up & Crude Purification
Q1: My reaction to synthesize this compound is complete. The mixture contains catalysts, unreacted starting materials, and various salts. What is the most effective initial clean-up strategy before attempting high-resolution purification?
A1: An effective initial work-up is critical to remove bulk impurities that can interfere with subsequent high-resolution steps like chromatography or crystallization. Given that the target molecule is an amino acid, its charge state is highly dependent on pH. We can leverage this property for a selective extraction or precipitation.
-
Scientific Rationale: this compound is an amphoteric molecule with at least two pKa values: one for the carboxylic acid (~pKa 2-3) and one for the secondary amine (~pKa 9-10). At its isoelectric point (pI), the molecule is a zwitterion with no net charge, typically leading to minimal water solubility. At low pH (e.g., pH < 2), the amine is protonated (positive charge), and at high pH (e.g., pH > 10), the carboxylic acid is deprotonated (negative charge).
-
Recommended Strategy: pH-Mediated Extraction & Precipitation
-
Acidification & Extraction: First, ensure any organic solvent from the reaction is removed (e.g., under reduced pressure). Redissolve the crude material in water and acidify the aqueous solution to pH ~1-2 with an acid like HCl. This protonates your target molecule, making it a cation and highly water-soluble. This allows you to perform an extraction with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar organic impurities, which will partition into the organic layer.
-
Basification & Catalyst Removal: If you used a metal catalyst (e.g., Rh/C, Pd/C), it should be removed by filtration through a pad of Celite before any pH adjustments.[1]
-
Isoelectric Precipitation (Optional but effective): After the acidic wash, carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (pI). The exact pI may need to be determined empirically but will likely be in the range of pH 5-7. As you approach the pI, the zwitterionic product will become less soluble and may precipitate out. This is a powerful technique for enrichment, as many charged impurities will remain in solution. The precipitate can be collected by filtration.
-
This initial clean-up significantly reduces the load of impurities, making subsequent purification steps more efficient and successful.
Section 2: Bulk Purification by Crystallization
Q2: I'm trying to crystallize the product directly from the concentrated work-up, but it keeps "oiling out" instead of forming crystals. What causes this, and how can I fix it?
A2: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of a solvate). Residual impurities are a major cause, as they can depress the melting point and interfere with crystal lattice formation.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most straightforward solution is to add more of the primary solvent to ensure the compound is fully dissolved at an elevated temperature. Then, allow it to cool much more slowly. Slow cooling is paramount for forming well-ordered crystals.
-
Introduce an Anti-Solvent: If using a single solvent fails, switch to a binary solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., water, methanol) in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (e.g., isopropanol, acetone, ethanol) in which it is poorly soluble, until persistent turbidity is observed.[2] Heating slightly to redissolve and then cooling slowly can initiate crystallization.
-
Scratching & Seeding: Induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, add a single "seed" crystal to the supersaturated solution to act as a template for crystal growth.
-
Re-evaluate Purity: If oiling persists, it's a strong indicator that the material is not pure enough for crystallization. You may need to perform a chromatographic step first (see Section 3) and then crystallize the enriched material.
-
Q3: How do I select an appropriate solvent system for the recrystallization of a polar, zwitterionic molecule like this?
A3: Solvent selection is key. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery. For this compound, its polarity and hydrogen bonding capabilities are the primary considerations.
-
Solvent Selection Strategy:
-
Start with Polar Protic Solvents: Given the hydroxyl, carboxylic acid, and amine groups, polar protic solvents are excellent candidates. Water, methanol, and ethanol are good starting points.
-
Test Solubility: In a small test tube, add a few milligrams of your compound and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating. An ideal solvent will show a significant solubility difference between these two states.
-
Consider Solvent Mixtures: As mentioned in A2, binary systems are very powerful. A common and effective strategy for amino acids is a water/alcohol mixture. For example, dissolving in a minimum of hot water and then adding ethanol or isopropanol as an anti-solvent is a widely used technique.[3]
-
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Water | 10.2 | 100 | Excellent solvent when hot, but solubility might remain high at room temp. Good for dissolving crude material. |
| Methanol | 5.1 | 65 | Good solvent, may need an anti-solvent for efficient precipitation. |
| Ethanol | 4.3 | 78 | Often a good balance of solvency and anti-solvency. Used in precipitations.[3] |
| Isopropanol | 3.9 | 82 | Generally a poorer solvent than ethanol; excellent as an anti-solvent.[2] |
| Acetone | 4.3 | 56 | Can be a useful anti-solvent with water or alcohols. |
| Acetonitrile | 5.8 | 82 | Polar aprotic; may be useful in specific mixtures. |
Table 1: Properties of common solvents for crystallization.
Section 3: High-Resolution Purification by Ion-Exchange Chromatography (IEX)
Q4: What type of ion-exchange resin (anion vs. cation) should I use for this compound, and why?
A4: The choice between anion and cation exchange depends on the pH at which you want to perform the separation and the stability of your compound. For amino acids, strong acid cation-exchange chromatography is the most common and robust method .[4]
-
Scientific Rationale:
-
Cation-Exchange: At a low pH (e.g., pH 2-3), the carboxylic acid group is protonated (neutral), while the secondary amine is protonated (positive charge). This gives the molecule a net positive charge, allowing it to bind strongly to a negatively charged cation-exchange resin (e.g., Dowex 50, Amberlite IR).[5] Elution is then achieved by increasing the pH or the ionic strength.
-
Anion-Exchange: Conversely, at a high pH (e.g., pH 9-10), the amine is neutral, and the carboxylic acid is deprotonated (negative charge). This gives the molecule a net negative charge, allowing it to bind to a positively charged anion-exchange resin.[6] However, many biomolecules can be less stable at high pH. Therefore, cation-exchange is generally the preferred starting point.[7]
-
Q5: I've loaded my sample onto a strong cation-exchange column at pH 3, but the product is flowing straight through without binding. What is the likely cause?
A5: This is a classic troubleshooting scenario in IEX. Assuming the resin is functional, the issue almost always relates to the sample or loading buffer conditions.
| Potential Cause | Explanation | Recommended Solution |
| High Ionic Strength | The most common cause. If your sample contains a high concentration of other cations (e.g., Na+, K+, buffer salts), these ions will outcompete your product for binding sites on the resin. | Desalt the sample before loading using dialysis, size-exclusion chromatography, or by precipitating the product at its pI and redissolving in a low-ionic-strength buffer. |
| Incorrect pH | Your sample/buffer pH may be higher than you think, causing your molecule to be zwitterionic (net neutral) or even anionic. | Accurately measure the pH of your sample after dissolving it in the loading buffer. Ensure the final pH is at least 1-2 units below the pI. |
| Column Overload | You may have exceeded the binding capacity of your column. | Calculate the theoretical binding capacity of your resin (usually in meq/mL) and ensure you are loading a reasonable amount of product. If necessary, use a larger column. |
| Blocked Functional Groups | Unlikely, but possible if the amine group is unintentionally protected (e.g., as a Boc-group), which would prevent it from being protonated. | Verify the structure of your starting material. If it is N-protected, IEX based on the amine's charge will not work. |
Table 2: Troubleshooting product binding issues in cation-exchange chromatography.
Q6: I have successfully bound my product to the cation-exchange column. How can I effectively elute it and subsequently remove the high concentrations of buffer salts from my final fractions?
A6: Elution is achieved by disrupting the electrostatic interaction between your positively charged product and the negative resin. This is done by either increasing the ionic strength or increasing the pH.
-
Elution Protocol:
-
Wash Step: After loading, wash the column with several column volumes of the low pH loading buffer (e.g., 0.1 M citric acid, pH 3) to remove any unbound, neutral, or anionic impurities.
-
Elution Gradient: Elute the bound compounds using either a stepwise or linear gradient.
-
Ionic Strength Gradient: Maintain a constant pH and gradually increase the concentration of a salt, like NaCl or ammonium acetate.
-
pH Gradient: A more common method for amino acids is to use a pH gradient. Eluting with a volatile buffer like aqueous ammonia or ammonium formate is highly advantageous.[5] As the pH increases, your product's amine group will be deprotonated, its net charge will approach zero, its affinity for the resin will decrease, and it will elute. A typical elution buffer would be a dilute (e.g., 0.1-2 M) solution of aqueous ammonia.
-
-
-
Desalting the Product:
-
Use of Volatile Buffers: The primary advantage of using volatile buffers like ammonium formate or aqueous ammonia is that they can be removed by lyophilization (freeze-drying).[5] After collecting the product-containing fractions, they can be pooled and lyophilized directly to yield the purified product as a salt-free solid.
-
Non-Volatile Buffers: If you must use a non-volatile buffer (e.g., sodium phosphate), you will need to perform a separate desalting step, such as size-exclusion chromatography or reverse-phase chromatography on a C18 column if the molecule has sufficient hydrophobicity.
-
Section 4: Stereoisomer Separation & Chiral Purity
Q7: My material is chemically pure (>98% by HPLC) but an analysis on a chiral column shows it's a mixture of stereoisomers. How can I resolve the desired (2S,3S) isomer?
A7: Achieving stereochemical purity is often the final and most challenging step. The two main strategies are preparative chiral chromatography and diastereomeric salt resolution.
-
Strategy 1: Preparative Chiral HPLC
-
Principle: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] This is a direct and often highly effective method but can be expensive to scale up.
-
Workflow:
-
Analytical Method Development: First, develop an analytical method on a chiral column (e.g., polysaccharide-based like Chiralpak, or macrocyclic antibiotic-based like CHIROBIOTIC) to achieve baseline separation of the stereoisomers.[9]
-
Scale-Up: Once a good analytical separation is achieved, the method can be scaled to a larger preparative column to process bulk material.
-
Fraction Collection & Evaporation: Collect the fraction corresponding to the desired isomer and remove the solvent under reduced pressure.
-
-
-
Strategy 2: Diastereomeric Salt Resolution
-
Principle: This classic chemical method involves reacting the racemic mixture of your amino acid with a single, pure enantiomer of a chiral resolving agent.[10] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.
-
Workflow:
-
Select a Resolving Agent: Since your target is an amino acid (containing both an acidic and a basic center), you can use either a chiral acid or a chiral base. For example, react your racemic amino acid with a chiral acid like L-(+)-tartaric acid or dibenzoyl-L-tartaric acid.[2]
-
Salt Formation: Dissolve the racemic product and one equivalent of the resolving agent in a suitable solvent (e.g., ethanol, methanol).
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
-
Isolation and Liberation: Filter the crystals, then liberate the desired enantiomer from the salt by acid/base treatment and extraction.
-
-
// Nodes Crude [label="Crude Reaction Mixture\n(Target, Impurities, Catalyst, Salts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Initial Work-up\n(Filtration, pH-mediated Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Enriched [label="Enriched Mixture\n(Mainly Stereoisomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IEX [label="Ion-Exchange Chromatography\n(Removes charged/neutral impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Crystallization\n(Bulk Purification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chiral [label="Chiral Resolution\n(Diastereomeric Salt Crystallization\nor Prep Chiral HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure [label="Pure (2S,3S) Isomer\n(>99% chemical, >99% ee/de)", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,diagonals"];
// Edges Crude -> Workup [label="Initial Cleanup"]; Workup -> Enriched; Enriched -> IEX [label="Path A"]; Enriched -> Crystallization [label="Path B"]; IEX -> Chiral; Crystallization -> Chiral; Chiral -> Pure [label="Final Isolation"]; } dot Figure 2: General purification workflow from crude mixture to final pure product.
Section 5: Final Analysis & Quality Control
Q8: What analytical techniques are essential to confirm the purity, identity, and stereochemistry of my final product?
A8: A comprehensive suite of analytical techniques is required to release a batch of a chiral intermediate for drug development.
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity. The spectra should be clean, with correct integrations and chemical shifts.
-
-
Chemical Purity:
-
HPLC-UV/ELSD/CAD: An achiral reverse-phase HPLC method is used to determine chemical purity. Since the molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more appropriate than UV. Purity should typically be >99%.
-
-
Stereochemical Purity:
-
Chiral HPLC: As described in Q7, this is the gold standard for determining enantiomeric excess (ee) and diastereomeric excess (de).[11]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter. While not a measure of purity itself, it should be compared to the literature value for the pure enantiomer.
-
-
Residual Impurities:
-
Residual Solvent Analysis (GC-HS): Gas chromatography with headspace injection to quantify any remaining solvents from the purification.
-
Elemental Analysis / ICP-MS: To check for residual metal catalysts if they were used in the synthesis.
-
Detailed Experimental Protocols
Protocol 1: Purification by Strong Cation-Exchange Chromatography
This protocol is designed for the purification of grams of crude material after an initial work-up.
-
Resin Preparation:
-
Use a strong cation-exchange resin (e.g., Dowex® 50WX8, 100-200 mesh).
-
Prepare a slurry of the resin in deionized water and pour it into a suitable chromatography column.
-
Wash the resin sequentially with 3-5 column volumes (CV) of 1 M NaOH, deionized water (until pH is neutral), 1 M HCl, and finally deionized water (until pH is neutral).
-
Equilibrate the column with 5 CV of the loading buffer (e.g., 0.1 M Acetic Acid, pH 3.0).
-
-
Sample Preparation and Loading:
-
Dissolve the crude, pre-cleaned material in a minimal volume of the loading buffer. Ensure the pH is correct (~3.0).
-
Filter the sample to remove any particulates.
-
Load the sample onto the top of the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 3-5 CV of the loading buffer to elute any unbound impurities. Monitor the column effluent by UV (at a low wavelength like 210 nm) or by collecting fractions and testing with a general stain like ninhydrin until the baseline is stable.
-
-
Elution:
-
Begin elution with a volatile buffer, such as 0.5 M aqueous ammonia.
-
Collect fractions and monitor for the presence of the product using TLC (staining with ninhydrin) or HPLC.
-
Pool the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask suitable for lyophilization.
-
Freeze the solution (e.g., using a dry ice/acetone bath).
-
Lyophilize the frozen solution under high vacuum until a dry, fluffy solid is obtained. This is the salt-free, purified product.
-
References
-
Kriaa, A., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92.
-
Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20.
-
Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-681.
-
Bio-Rad. (n.d.). Anion Exchange Chromatography.
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography.
-
Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1726.
-
Google Patents. (2016). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. (2018). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
-
BLDpharm. (n.d.). This compound.
-
Google Patents. (2017). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Lee, K. H., et al. (2023). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 1.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
Sources
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 3. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 4. 193.16.218.141 [193.16.218.141]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. sinobiological.com [sinobiological.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereochemically rich synthesis. As a key chiral building block, achieving high yield and diastereoselectivity for the cis-(2S,3S) isomer is paramount. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, frequently encountered issues during the synthesis. Each answer provides a diagnosis of potential causes and actionable, field-proven solutions.
Question 1: My primary issue is low diastereoselectivity. I'm obtaining a significant amount of the trans-(2S,3R) isomer along with my desired cis-(2S,3S) product. How can I improve the cis selectivity?
Answer: This is the most common challenge in this synthesis. Low cis selectivity typically points to issues in the key stereochemistry-defining step, which is often a reduction or a cyclization. The root cause depends on your synthetic route.
Plausible Causes & Recommended Solutions:
-
Ineffective Chelation Control During Reduction: If your synthesis involves the reduction of a 3-keto-piperidine-2-carboxylic acid precursor, the stereochemical outcome is dictated by the direction of hydride attack. To favor the cis (or syn) product, the reaction must be under chelation control. The ketone and the adjacent carboxylate (or ester) can form a rigid five-membered chelate with a Lewis acidic metal cation (e.g., from NaBH₄). This conformation forces the hydride to attack from the less hindered face, resulting in the desired syn-diol arrangement after workup.
-
Solution: Optimize your reduction conditions. Switching from a non-chelating reducing agent to one like sodium borohydride (NaBH₄) in a protic solvent (e.g., MeOH) at low temperatures (–40 °C to 0 °C) can significantly enhance diastereoselectivity in favor of the syn-amino alcohol.[1] The low temperature is critical to stabilize the chelate intermediate.
-
-
Suboptimal Catalyst in Asymmetric Hydrogenation: If you are synthesizing the target via asymmetric hydrogenation of a 3-hydroxypyridine-2-carboxylic acid derivative (a hydroxypicolinate), the choice of catalyst and ligand is paramount. The catalyst-ligand complex creates the chiral environment that dictates the facial selectivity of hydrogen addition to the pyridine ring.
-
Solution: Employ an iridium-based catalyst with a chiral ligand known for high stereocontrol in N-heteroarene hydrogenation. This approach can directly generate cis-configured products with excellent diastereoselectivity and enantioselectivity (up to >20:1 dr and 97% ee).[2] Screen different chiral ligands and reaction conditions (pressure, temperature, solvent) to find the optimal system for your specific substrate.
-
-
Incorrect Precursor Geometry in Cyclization: For syntheses proceeding from linear, chiral pool-derived precursors (e.g., from L-serine or D-glucose), the stereochemistry is set before the cyclization step.[3][4] If the stereocenters in your linear amino alcohol precursor are not correctly established, the subsequent ring closure (e.g., via reductive amination or Sₙ2 reaction) will yield the wrong diastereomer.
-
Solution: Re-evaluate the stereochemistry of your linear precursor using methods like NMR spectroscopy (NOESY experiments) or by synthesizing and comparing to known standards. The key is to ensure that the stereocontrol in the steps leading up to the cyclization, such as an aldol addition or a Sharpless epoxidation, is rigorously optimized.[3]
-
Question 2: The yield of my N-protection or C-protection step is consistently low, and I see multiple side products on my TLC/LC-MS. What's going wrong?
Answer: this compound contains three distinct functional groups: a secondary amine, a secondary alcohol, and a carboxylic acid. A robust and orthogonal protecting group strategy is not just recommended; it is essential for success. Low yields in protection steps are often due to a lack of orthogonality or unsuitable reaction conditions.
Plausible Causes & Recommended Solutions:
-
Interference from Unprotected Groups: Attempting to protect one functional group while another reactive group is exposed is a common pitfall. For instance, trying to Boc-protect the amine without first protecting the carboxylic acid can lead to mixed anhydride formation or other side reactions.
-
Solution: Protect the functional groups in a logical order. A common and effective strategy is:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to a stable ester, such as a methyl or benzyl ester. This is crucial as the free acid can interfere with subsequent base-catalyzed reactions.[5][6]
-
Protect the Amine: With the acid now masked, the secondary amine can be cleanly protected, typically with Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).[1][7]
-
Protect the Hydroxyl Group (If Necessary): The secondary alcohol is the least reactive of the three, but it may require protection (e.g., as a silyl ether like TBS or a benzyl ether) if subsequent steps involve harsh organometallics or strong oxidizing/reducing agents.[7]
-
-
-
Harsh Deprotection Conditions: Using non-orthogonal protecting groups can lead to the unintended cleavage of other groups during a deprotection step. For example, using an acid-labile Boc group for the amine and an acid-labile t-butyl ester for the acid means both will be removed simultaneously with acid treatment (e.g., TFA).[5]
-
Solution: Select an orthogonal protecting group strategy from the outset. This allows for the selective removal of one group while the others remain intact.
-
| Functional Group | Recommended Protecting Group (PG) | Cleavage Conditions | Orthogonal To | Reference(s) |
| Amine (N-H) | Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) or HCl | Cbz, Bn, Me/Et Esters | [7][8] |
| Cbz (Carboxybenzyl) | H₂/Pd-C (Hydrogenolysis) | Boc, Me/Et Esters, TBS | [1][6] | |
| Carboxylic Acid (COOH) | Me/Et Ester (Methyl/Ethyl) | Saponification (e.g., LiOH, NaOH) | Boc, Cbz, Bn, TBS | [5] |
| Bn Ester (Benzyl) | H₂/Pd-C (Hydrogenolysis) | Boc, Me/Et Esters, TBS | [6] | |
| Hydroxyl (O-H) | TBS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Boc, Cbz, All esters | [7] |
| Bn (Benzyl) | H₂/Pd-C (Hydrogenolysis) | Boc, Me/Et Esters, TBS | [7] |
Table 1. Recommended Orthogonal Protecting Group Strategies.
Experimental Protocol: Diastereoselective Reduction of a Keto-Ester Precursor
This protocol provides a generalized method for improving the cis-selectivity during the reduction of an N-protected-3-oxopiperidine-2-carboxylate intermediate.
Objective: To maximize the formation of the cis-(2S,3S) diastereomer via a chelation-controlled reduction.
Methodology:
-
Preparation: Dissolve the N-Boc-3-oxopiperidine-2-carboxylate methyl ester (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.1 M in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to –40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above –35 °C.
-
Reaction Monitoring: Stir the reaction mixture at –40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at –40 °C.
-
Workup: Allow the mixture to warm to room temperature. Reduce the volume of methanol in vacuo. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography to separate the diastereomers. The diastereomeric ratio (dr) should be determined by ¹H NMR analysis of the crude product.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for a chiral pool synthesis of this compound?
A: Chiral pool synthesis is a powerful strategy that leverages naturally occurring, enantiomerically pure starting materials.[9] For this specific target, common starting points include:
-
D-glucose: This approach involves multiple steps to transform the carbohydrate into a linear azido-precursor, which is then elaborated and cyclized to form the piperidine ring. This route provides excellent control over the stereochemistry.[4]
-
L-serine: This amino acid can be used to construct key precursors. For example, L-serine can be converted into an amino aldehyde, which then undergoes stereoselective additions and a ring-closing metathesis to form the piperidine scaffold.[3]
Q: My final deprotection step to reveal the free amino acid is giving a low yield. Why might this be, and how can I improve it?
A: Low yields during the final global deprotection often result from product loss during workup or purification, or from side reactions if conditions are too harsh. The final product is a zwitterionic amino acid, making it highly polar and water-soluble but often poorly soluble in common organic solvents.
-
Workup Issues: Standard liquid-liquid extraction with organic solvents is often ineffective for isolating the final product. The product will preferentially remain in the aqueous phase.
-
Recommended Solution: After deprotection (e.g., catalytic hydrogenation to remove Cbz/Bn groups), filter off the catalyst and concentrate the aqueous or alcoholic solution. The product is best purified using ion-exchange chromatography or by crystallization from a mixed solvent system like water/ethanol or methanol/acetone.[10] Avoid harsh acidic or basic conditions during workup, as this can potentially cause epimerization at the C2 position.[1]
Q: How can I reliably confirm the cis stereochemistry of my final product?
A: Confirmation of the relative stereochemistry is critical. The most common and accessible method is ¹H NMR spectroscopy . For piperidine rings, the coupling constants (J-values) between adjacent protons are diagnostic.
-
For the cis isomer: The proton at C2 (H2) and the proton at C3 (H3) will be in an axial-equatorial or equatorial-axial relationship in the dominant chair conformation. This typically results in a small coupling constant (³JH2-H3) of approximately 2-5 Hz.
-
For the trans isomer: H2 and H3 will be in a diaxial relationship, leading to a much larger coupling constant (³JH2-H3) of approximately 8-12 Hz.
Nuclear Overhauser Effect (NOE) experiments can provide further definitive proof of the spatial proximity of protons in the cis configuration.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low diastereoselectivity.
References
- Google Patents. (n.d.). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
-
ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved from [Link]
-
Beilstein Journals. (2012). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]
- Google Patents. (n.d.). (S)The preparation method of -3- hydroxy piperidines.
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
PubMed. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
acs.org. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Retrieved from [Link]
-
MDPI. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Hydroxypiperidine-2-Carboxylic Acids
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Welcome to the technical support guide for the synthesis of 3-hydroxypiperidine-2-carboxylic acids. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important structural motif. The piperidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, making its stereoselective synthesis a critical area of study.[1][2] This guide provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and preventative measures to ensure the integrity of your synthetic route.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that are frequently encountered during the synthesis of 3-hydroxypiperidine-2-carboxylic acids.
FAQ 1: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The formation of diastereomeric mixtures is a common challenge, often stemming from a lack of stereocontrol during the reduction of a ketone precursor or the hydrogenation of a pyridine ring.[3] The stereochemical outcome is highly dependent on the reaction conditions.
Underlying Causes and Solutions:
-
Epimerization: The primary culprit for diastereomeric impurities is often epimerization, the inversion of a stereocenter.[3] This can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[3]
-
Mechanism: Epimerization at the C-2 position can occur via the formation of an enolate or a related intermediate, which can then be protonated from either face, leading to a mixture of diastereomers. A light-mediated approach using a photocatalyst and a hydrogen atom transfer (HAT) agent can also induce epimerization, often leading to the more thermodynamically stable isomer.[1][4][5][6]
-
Troubleshooting:
-
Optimize pH: Carefully control the pH of your reaction. Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base.
-
Lower Reaction Temperature: High temperatures can provide the energy to overcome the activation barrier for epimerization.[3] Running the reaction at a lower temperature, even if it prolongs the reaction time, can significantly improve diastereoselectivity.
-
Choice of Catalyst: In catalytic hydrogenations, the choice of catalyst is critical. For instance, in the reduction of 3-hydroxypyridine, the catalyst influences the stereochemistry at C-3.[3] Experiment with different catalysts (e.g., Pd/C, Rh/C) and catalyst loadings.
-
Protecting Groups: The use of bulky protecting groups on the piperidine nitrogen can influence the facial selectivity of reactions, sterically hindering the approach of reagents from one side.[2]
-
-
Visualizing Epimerization:
Caption: Epimerization pathway leading to diastereomeric mixtures.
FAQ 2: I am observing over-oxidation or N-oxidation of my piperidine ring. How can I prevent this?
Answer: Unwanted oxidation of the piperidine nitrogen to form an N-oxide is a common side reaction, particularly when using strong oxidizing agents or under aerobic conditions.[7]
Underlying Causes and Solutions:
-
Oxidizing Agents: Peroxides (e.g., hydrogen peroxide) and peroxy acids (e.g., m-CPBA) are known to cause N-oxidation.[7] The stereoselectivity of N-oxidation can be influenced by the steric environment around the nitrogen.[7]
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, and the presence of atmospheric oxygen can contribute to N-oxidation.
Troubleshooting Protocol for Preventing N-Oxidation:
-
Choice of Oxidant: If an oxidation step is necessary elsewhere in the molecule, select a milder and more selective oxidizing agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Protecting Groups: The use of an N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), is highly effective in preventing N-oxidation by reducing the nucleophilicity of the nitrogen atom.[2][8]
Data on Common N-Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[2] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂/Pd/C)[8] | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine)[9][10] | Stable to acid and hydrogenolysis |
FAQ 3: My purification is difficult due to the presence of closely related byproducts. What strategies can I use?
Answer: The high polarity and zwitterionic nature of amino acids can make purification by standard column chromatography challenging.
Troubleshooting Purification:
-
Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge. Since your target molecule is an amino acid, it will have both acidic and basic functional groups.
-
Cation-Exchange: At a low pH, the amine will be protonated. The positively charged molecule will bind to a cation-exchange resin. Elution can be achieved by increasing the pH or the salt concentration.
-
Anion-Exchange: At a high pH, the carboxylic acid will be deprotonated. The negatively charged molecule will bind to an anion-exchange resin. Elution can be achieved by decreasing the pH or increasing the salt concentration.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. For diastereomeric mixtures, chiral resolving agents can be used to selectively crystallize one diastereomer.[11][12]
-
Derivatization: Temporarily protecting the polar functional groups can make the molecule more amenable to standard silica gel chromatography. For example, esterification of the carboxylic acid and protection of the amine and alcohol can significantly reduce the polarity. The protecting groups can then be removed after purification.
II. Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3-oxopiperidine-2-carboxylate
This protocol focuses on the stereoselective reduction of a ketone precursor to favor the formation of the cis-3-hydroxypiperidine-2-carboxylic acid derivative.
Materials:
-
Methyl N-Boc-3-oxopiperidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl N-Boc-3-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous MeOH at 0 °C under a nitrogen atmosphere.
-
Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the MeOH under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Visualizing the Synthetic Workflow:
Caption: Workflow for the diastereoselective reduction.
III. References
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
-
Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Walker, M. M., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. National Institutes of Health. [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Unknown Source. [Link]
-
Rath, F., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
long, J. (2025). Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]
-
Sharma, P., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central. [Link]
-
G.M. R. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
La-Salete, O., et al. (2020). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. ResearchGate. [Link]
-
Wang, J., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Minakata, S., et al. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate. [Link]
-
Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Chem-Tools. [Link]
-
CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
-
Mylan Laboratories Ltd. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Ferlin, F., et al. (2022). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid. PubMed Central. [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Google Patents.
Sources
- 1. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Solubility Challenges with (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this unique and highly functionalized molecule. Our goal is to provide not just solutions, but a fundamental understanding of the physicochemical principles governing its behavior, enabling you to troubleshoot effectively and advance your research.
This compound is a chiral, cyclic amino acid derivative.[1][2] Its structure, containing a carboxylic acid, a secondary amine, and a hydroxyl group, imparts high polarity and, most critically, the ability to exist as a zwitterion.[3] This dual ionic character is the primary reason for its excellent solubility in aqueous media but profound insolubility in many common organic solvents. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental "why" behind the solubility challenges. A clear grasp of these concepts is essential for effective troubleshooting.
Q1: Why is this compound nearly insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexane?
A: The insolubility stems from a fundamental principle in chemistry: "like dissolves like".[4][5] This compound possesses multiple highly polar functional groups (-COOH, -OH, -NH-). More importantly, the acidic carboxylic acid and the basic secondary amine can form an internal salt, creating a zwitterion.[3] This zwitterionic form has a large dipole moment and behaves like a salt, making it extremely polar.
Organic solvents like DCM, ethyl acetate, and hexane are nonpolar or have low-to-moderate polarity. There is a significant mismatch in intermolecular forces. The solvent molecules cannot effectively solvate the charged ends of the zwitterion, making the energetic cost of dissolution prohibitively high.[4]
Q2: What exactly is a zwitterion, and how does it dominate the compound's behavior?
A: A zwitterion is a neutral molecule that has both a positive and a negative electrical charge at different locations within that molecule.[3] For this compound, the basic nitrogen atom of the piperidine ring accepts a proton from the acidic carboxylic acid group.
This intramolecular acid-base reaction creates a highly polar species with a cationic ammonium center (NH2+) and an anionic carboxylate center (COO-). This structure is stabilized by strong ionic interactions and hydrogen bonding, leading to a high lattice energy in the solid state, much like an inorganic salt. Overcoming this energy requires a very polar, protic solvent like water.
Q3: How does pH dramatically alter the solubility of this compound?
A: The pH of the environment dictates the protonation state of the acidic and basic groups, thereby controlling whether the molecule exists as a cation, an anion, or a zwitterion.[6][7] This equilibrium is the key to manipulating its solubility.
-
Low pH (Acidic Conditions): The carboxylate group is protonated (-COOH), and the amine remains protonated (-NH2+). The molecule carries a net positive charge (cation).
-
Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as the neutral zwitterion, which often has the lowest solubility in aqueous solutions.[8]
-
High pH (Basic Conditions): The carboxylic acid is deprotonated (-COO-), and the amine is also deprotonated (-NH-). The molecule carries a net negative charge (anion).
While the zwitterion is least soluble in water, the charged cationic and anionic forms are highly water-soluble. However, to achieve solubility in organic solvents, the goal is often to eliminate the zwitterionic character by creating a neutral, uncharged molecule, which is typically not possible by simple pH adjustment without derivatization.
Caption: pH-dependent forms of the molecule.
Troubleshooting Guide: Practical Solutions for Experimental Challenges
This section provides actionable protocols to overcome specific solubility issues encountered in the lab.
Issue 1: My compound will not dissolve in an aprotic organic solvent (e.g., THF, DCM, Acetonitrile) for a chemical reaction.
This is a common scenario for reactions like couplings, substitutions, or protections.
Solution A: Employ a Polar Aprotic Co-Solvent
Rationale: If the reaction conditions permit, adding a small amount of a highly polar aprotic co-solvent can disrupt the crystal lattice energy and aid dissolution without participating in the reaction.
Protocol:
-
Suspend your this compound in the primary reaction solvent (e.g., 10 volumes of THF).
-
While stirring vigorously, add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise.
-
Add only the minimum amount required to achieve a clear solution. Be aware that this can complicate downstream workup and purification.
-
Self-Validation: Monitor for full dissolution. If a large volume of co-solvent is needed, consider an alternative strategy, as it may negatively impact your reaction or purification.
Solution B: In-Situ Salt Formation with an Organic Counter-Ion
Rationale: Converting the zwitterion to a salt with a large, lipophilic counter-ion can sometimes improve solubility in organic media. This is highly dependent on the specific reaction. For example, forming a tetrabutylammonium (TBA) salt of the carboxylate can increase organic solubility.[8]
Protocol:
-
Suspend the compound in a suitable organic solvent (e.g., acetonitrile).
-
Add one equivalent of a base with a lipophilic cation, such as tetrabutylammonium hydroxide (TBAOH).
-
Stir at room temperature until the solid dissolves, indicating the formation of the TBA salt.
-
Proceed with the reaction. Note that the presence of the TBA cation may influence the reaction outcome.
Solution C: Chemical Derivatization (Protection)
Rationale: This is the most robust and chemically sound method. By protecting one or both of the polar functional groups, you eliminate the zwitterionic character and dramatically reduce the molecule's polarity, making it readily soluble in a wide range of organic solvents.[9][10]
Protocol (Example: Boc Protection of Amine & Methyl Esterification of Acid):
-
Esterification: Suspend the starting material in methanol (MeOH). Cool to 0 °C. Add thionyl chloride (SOCl₂) dropwise (1.2 equivalents). Allow the reaction to warm to room temperature and stir overnight. The product is the methyl ester hydrochloride salt, which is typically more soluble in alcohols.
-
Amine Protection: After removing the MeOH under vacuum, dissolve the crude ester hydrochloride in a solvent like DCM. Add triethylamine (2.5 equivalents) to neutralize the salt, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
The resulting N-Boc methyl ester derivative is no longer zwitterionic and will be highly soluble in solvents like ethyl acetate, DCM, and THF, facilitating further reactions and purification.
Caption: Workflow for addressing insolubility in reactions.
Issue 2: My compound is stuck in the aqueous layer during a workup and will not extract into an organic solvent.
Rationale: The zwitterionic or charged forms of the compound are highly water-soluble and will partition into the aqueous phase. To extract it, you must adjust the pH to a range where the molecule is least charged or most neutral overall, which is often near its isoelectric point for extraction into a very polar organic solvent, or by suppressing the ionization of one functional group.
Protocol: pH-Adjusted Extraction
-
Perform the initial aqueous workup. Your compound will be in the aqueous layer.
-
Separate the aqueous layer. Cool it in an ice bath to minimize any potential degradation.
-
Crucial Step: Slowly adjust the pH of the aqueous layer. To make the molecule more "organic-like," you need to protonate the carboxylate. Add 1M HCl dropwise until the pH is ~2-3. This creates the cationic form.
-
Now, extract the aqueous layer with a more polar organic solvent. Standard solvents like ethyl acetate may still be ineffective. A more effective choice is often a mixture like 3:1 chloroform/isopropanol.[11]
-
Repeat the extraction 3-5 times, as partitioning may still be poor.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: After extraction, check a sample of the aqueous layer by TLC or LC-MS to ensure your compound has been successfully removed.
Issue 3: My compound streaks badly or remains at the origin during silica gel chromatography.
Rationale: The free amine and carboxylic acid groups on your molecule can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape (streaking) or complete retention.
Protocol: Mobile Phase Modification
-
For the Free Amine: Add a small amount of a basic modifier to your eluent system to compete with the amine for binding sites on the silica.
-
Common Choice: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., 90:10:1 DCM/MeOH/NH₄OH).
-
-
For the Carboxylic Acid: Add a small amount of an acidic modifier to keep the carboxylic acid protonated and reduce its interaction with the silica.
-
Common Choice: Add 0.5-1% acetic acid (AcOH) or formic acid to your mobile phase (e.g., 95:5:0.5 DCM/MeOH/AcOH).
-
-
Self-Validation: Run a test column or several TLC plates with different modifier concentrations to find the optimal system that gives a well-defined spot with a reasonable Rf value before committing to a large-scale column.
Data Summary
| Solvent | Polarity | Expected Solubility | Rationale & Notes |
| Water | Very High (Polar Protic) | High | Excellent solvation of zwitterion via H-bonding and dipole interactions. |
| Methanol / Ethanol | High (Polar Protic) | Moderate to Low | Can solvate the polar groups, but less effective than water.[13][14] |
| DMSO / DMF | High (Polar Aprotic) | Moderate to Low | Good H-bond acceptors, can dissolve moderate amounts, often with heat.[15] |
| Acetonitrile | Moderate | Very Low | Insufficiently polar to effectively solvate the zwitterionic form. |
| Ethyl Acetate | Low | Insoluble | Polarity mismatch. Cannot overcome crystal lattice energy. |
| Dichloromethane (DCM) | Low | Insoluble | Polarity mismatch. |
| Diethyl Ether / Hexane | Very Low (Nonpolar) | Insoluble | Complete polarity mismatch.[16] |
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Chem-Tools. (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. [Link] (Note: This is a representative link for chemical properties, the original source may vary).
-
Klis, W. A., & Stewart, J. M. (1991). An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?[Link]
-
Voges, M., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Avdeef, A. (2018). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
PubChem. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. [Link]
-
Chakravarty, D., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. [Link]
-
Martin, T. B., & Mittag, T. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. PMC - PubMed Central. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
ChemConnections. The Solution Process. [Link]
-
Perreault, M., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]
-
van der Wielen, L. A. M., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
Ferreira, A. M. C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. [Link]
-
Reavy, K. (2022). Like Dissolves Like Lab Activity. YouTube. [Link]
-
Reddit. (2023). Work-up of a zwitterion?[Link]
-
Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. [Link]
-
Reddit. (2025). Isolation/purification of zwitterionic phospholipid. [Link]
-
Learn City. (2024). Solubility in Nonpolar Solvents. YouTube. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?[Link]
-
Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate. [Link]
-
El-Shabrawy, Y. (1996). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed. [Link]
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- 14. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereochemically rich molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, notable for its constrained conformation and multiple functional groups.[1][2][3] The synthesis of this specific diastereomer and enantiomer presents significant challenges due to the two adjacent stereocenters. This guide will address common hurdles in its synthesis, focusing on diastereoselective control and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary routes involve the stereoselective reduction of a substituted pyridine precursor, such as 3-hydroxypyridine-2-carboxylic acid or a derivative thereof.[4][5] Catalytic hydrogenation is a prevalent method, often employing rhodium or platinum-based catalysts.[4][6][7] Enzymatic reductions and chiral pool synthesis starting from natural products like D-glucose have also been reported.[1][8][9]
Q2: Why is diastereoselectivity a major challenge in this synthesis?
A2: The formation of four possible stereoisomers makes achieving high diastereoselectivity for the (2S,3S) configuration difficult. The stereochemical outcome is highly dependent on the catalyst, solvent, temperature, and the nature of the protecting groups used.[10] The cis or trans relationship between the hydroxyl and carboxylic acid groups is established during the reduction step, and controlling this is paramount.
Q3: Is it necessary to use protecting groups for the amine and carboxylic acid functionalities?
A3: Yes, protecting groups are crucial for controlling the reactivity and preventing unwanted side reactions.[11][12] The piperidine nitrogen is typically protected with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group to prevent it from interfering with subsequent reactions.[11][12] The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) during the reduction step.
Q4: What are the key parameters to optimize for the catalytic hydrogenation step?
A4: The critical parameters for catalytic hydrogenation include the choice of catalyst (e.g., Rh/C, PtO₂), hydrogen pressure, reaction temperature, and solvent.[6][7] The acidity or basicity of the reaction medium can also significantly influence the reaction rate and selectivity. For instance, performing the hydrogenation in an acidic solvent like glacial acetic acid can enhance the reduction of the pyridine ring.[6]
Q5: How can I monitor the progress and stereochemical outcome of the reaction?
A5: Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][13] To determine the diastereomeric and enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative stereochemistry of the product.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Low product yield is a common issue that can stem from various factors, from reagent quality to suboptimal reaction conditions.[13]
-
Inactive Catalyst: The catalyst may be poisoned or deactivated.
-
Solution: Use a fresh batch of high-quality catalyst. Ensure that the starting materials and solvents are free from catalyst poisons like sulfur compounds.[6] Consider using a more robust catalyst, such as rhodium on carbon (Rh/C), which can be more resistant to poisoning than palladium-based catalysts.[4]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can hinder the reaction.
-
Solution: Systematically optimize the reaction conditions. For catalytic hydrogenation, gradually increase the hydrogen pressure and/or temperature.[7] Monitor the reaction progress at regular intervals to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.[6]
-
-
Poor Quality of Starting Materials: Impurities in the starting pyridine derivative can lead to side reactions.
-
Solution: Ensure the purity of the starting material using techniques like recrystallization or column chromatography.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or the catalyst loading.[7] If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Poor Diastereoselectivity
Achieving the desired (2S,3S) stereochemistry requires careful control over the reaction conditions.
-
Incorrect Catalyst Choice: The catalyst surface plays a critical role in directing the stereochemical outcome.
-
Suboptimal Solvent: The solvent can influence the conformation of the substrate on the catalyst surface.
-
Solution: Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic solvents. Hydrogenation in acetic acid has been shown to be effective for substituted pyridines.[6]
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically more stable, but undesired, diastereomer.
-
Influence of Protecting Groups: The size and nature of the protecting groups on the nitrogen and carboxylic acid can influence the approach of the substrate to the catalyst surface.
-
Solution: Consider using different protecting groups. For example, a bulky protecting group on the nitrogen might sterically hinder one face of the molecule, leading to higher diastereoselectivity.[10]
-
Caption: Key parameters affecting the diastereoselectivity of the reaction.
Problem 3: Difficulty with Chiral Resolution
If the synthesis yields a mixture of diastereomers or enantiomers, a resolution step is necessary.
-
Inappropriate Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts that have a significant difference in solubility.
-
Suboptimal Crystallization Conditions: The conditions for fractional crystallization may not be ideal for separating the diastereomeric salts.
-
Solution: Systematically vary the solvent system, temperature, and cooling rate for the crystallization.
-
-
Racemization: The product may be prone to racemization under certain pH or temperature conditions.
-
Solution: Ensure that the workup and purification steps are performed under mild conditions to avoid epimerization at the C2 position.[16]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of N-Boc-3-hydroxypyridine-2-carboxylic acid methyl ester
This protocol provides a general procedure for the diastereoselective hydrogenation of a suitable pyridine precursor.
Materials:
-
N-Boc-3-hydroxypyridine-2-carboxylic acid methyl ester
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Glacial Acetic Acid
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve N-Boc-3-hydroxypyridine-2-carboxylic acid methyl ester (1.0 eq) in glacial acetic acid.[6]
-
Add 5% Rh/C catalyst (5-10 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or taken to the next step (deprotection).
Sources
- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
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- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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- 12. Protecting group - Wikipedia [en.wikipedia.org]
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- 15. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Separation of 3-Hydroxypiperidine-2-carboxylic Acid Isomers
As a Senior Application Scientist, I've frequently guided researchers through the complexities of separating challenging molecules. The isomers of 3-hydroxypiperidine-2-carboxylic acid represent a classic analytical puzzle. This molecule is polar, zwitterionic, and contains two chiral centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Successfully separating these isomers requires a firm grasp of chromatographic principles and a systematic approach to troubleshooting. This guide is structured to mirror the problem-solving process, moving from foundational system checks to advanced method development for both diastereomeric and enantiomeric resolution.
Part 1: Foundational Troubleshooting: Is It Your System, Sample, or Method?
Before blaming the column or the method, it's crucial to rule out systemic issues. Poor chromatography is often a result of easily correctable problems with the HPLC system or sample preparation.[1]
Q1: My chromatogram looks noisy, my retention times are drifting, or my pressure is fluctuating. Where do I start?
A1: These are classic symptoms of systemic issues rather than specific chemical separation problems. Before adjusting your method, perform a basic system health check.
The Causality: A stable and clean system is the bedrock of reproducible chromatography. Fluctuations in pressure, baseline, and retention time point to problems with the mobile phase delivery, system cleanliness, or sample integrity. Ignoring these fundamentals will lead to chasing phantom peaks and wasting valuable time and resources.
Troubleshooting Workflow:
Step-by-Step Protocol: System Purge and Equilibration
-
Remove Column: Replace the column with a union or restrictor capillary.
-
Purge Pump Lines: Purge each solvent line individually with freshly prepared, filtered, and degassed mobile phase for 5-10 minutes at a high flow rate (e.g., 3-5 mL/min). This removes air bubbles and ensures pure solvent reaches the pump.
-
System Flush: Flush the entire system (injector, tubing, detector) with a strong solvent like isopropanol, followed by your mobile phase, for at least 30 minutes.
-
Re-install Column: Install the column in the correct flow direction.
-
Equilibrate: Equilibrate the column with your starting mobile phase at the method's flow rate for at least 20-30 column volumes. Monitor the baseline and backpressure until they are stable. A stable system is the prerequisite for effective troubleshooting.[2]
Part 2: Troubleshooting Peak Shape for a Zwitterionic Analyte
Once the system is stable, focus on the chromatogram. 3-hydroxypiperidine-2-carboxylic acid, with its secondary amine and carboxylic acid, is prone to poor peak shape if interactions with the stationary phase are not properly controlled.
Q2: My peaks are tailing severely. What is causing this?
A2: Peak tailing for this analyte is most often caused by secondary ionic interactions between the protonated piperidine nitrogen and residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[3]
The Causality: At a typical reversed-phase pH (e.g., pH 3-6), the piperidine amine (pKa ~9-10) will be positively charged (NH₂⁺), while some of the more acidic silanol groups on the silica backbone (pKa ~3.5-4.5) will be negatively charged. This creates a strong, unwanted ion-exchange interaction that delays a portion of the analyte molecules, resulting in a tailing peak.
Solutions:
-
Lower the Mobile Phase pH: Adjust the mobile phase pH to <3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interaction.
-
Use a Modern, End-capped Column: Employ a high-purity silica column that has been thoroughly "end-capped" to shield the majority of silanol groups. Columns with embedded polar groups or unique surface chemistries are also designed to reduce these interactions and often provide superior peak shape for basic compounds.[2]
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, reducing their interaction with your analyte.
Q3: My peaks are fronting or split. What should I check?
A3: Peak fronting is typically a sign of column overload or an injection solvent that is stronger than the mobile phase.[4] Splitting can be caused by several factors, including a partially blocked column frit or a mismatch between the sample solvent and the mobile phase.[5]
The Causality:
-
Overload: Injecting too much mass of the analyte saturates the stationary phase at the column inlet. The excess molecules travel faster, leading to a fronting peak.
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile for a HILIC method), the sample band will spread out and distort at the column head before chromatography can begin.[5]
Solutions:
-
Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If the peak shape improves, you were overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Check for Column Contamination: If the problem persists, consider that the column inlet frit may be partially blocked. Use a guard column to protect the analytical column from particulates.[2] Reversing and flushing the column (if permitted by the manufacturer) may help.
Part 3: Achieving Diastereomer Separation (Achiral Chromatography)
Diastereomers have different physical properties and can be separated on standard, achiral HPLC columns. The key is to select a chromatographic mode and mobile phase that can exploit these differences.
Q4: I have no retention on my C18 column. Why, and what should I use instead?
A4: Your analyte is eluting in the void volume because it is too polar and hydrophilic for traditional reversed-phase (RP) chromatography.[6] The hydrophobic C18 stationary phase provides very little interaction for such molecules.
The Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules like amino acids do not partition well into the non-polar stationary phase and are swept through the column by the polar mobile phase.[7]
Recommended Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for separating highly polar compounds. HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention. Water acts as the strong, eluting solvent.[8]
-
Mixed-Mode Chromatography (MMC): These columns contain a combination of stationary phase functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) groups.[9][10] This allows for multiple, tunable retention mechanisms, making MMC extremely powerful for separating complex mixtures of polar and charged compounds like amino acid isomers.[11][12]
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (RP/Ion-Exchange) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) | Multi-functional (e.g., C18 + SCX) |
| Analyte Suitability | Poor for this analyte | Excellent | Excellent |
| Mobile Phase | High Aqueous | High Organic (e.g., >70% ACN) | High Aqueous or Organic |
| Strong/Eluting Solvent | Organic (ACN, MeOH) | Water/Aqueous Buffer | Organic and/or High Salt Buffer |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Hydrophobic + Ion-Exchange |
Q5: How does mobile phase pH affect the separation of my diastereomers?
A5: Mobile phase pH is the most critical parameter for controlling the retention and selectivity of your diastereomers. By changing the pH, you alter the ionization state of both the carboxylic acid (pKa ~2-3) and the piperidine amine (pKa ~9-10), which directly impacts their interaction with the stationary phase.[7][13]
The Causality: The overall charge and polarity of the molecule change dramatically with pH. At different pH values, the subtle structural differences between diastereomers can lead to more pronounced differences in their interaction with the column, enhancing separation. For zwitterionic compounds, minimum retention is often observed at an intermediate pH where the molecule is highly ionized and hydrophilic.[7] Maximum selectivity is often found near the pKa of one of the functional groups.[5][7]
Protocol: Systematic pH Screening for Diastereomer Separation (HILIC Mode)
-
Column Selection: Choose a robust HILIC column (e.g., Amide phase).
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare three separate 10 mM buffer solutions, e.g., Ammonium Formate at pH 3.0, Ammonium Acetate at pH 5.0, and Ammonium Acetate at pH 7.0. Ensure the buffer is soluble in high organic content.[14]
-
Solvent B (Organic): 100% Acetonitrile.
-
-
Initial Gradient: Run a generic gradient on the column for each pH condition. For example:
-
Time 0 min: 95% B
-
Time 10 min: 70% B
-
Time 12 min: 70% B
-
Time 13 min: 95% B
-
Time 20 min: 95% B
-
-
Evaluation: Compare the chromatograms from the three pH values. Look for the condition that provides the best resolution (Rs) between the two diastereomeric pairs.
-
Optimization: Once the optimal pH is identified, fine-tune the gradient slope and isocratic holds to maximize the resolution.
Part 4: Resolving Enantiomers (Chiral Chromatography)
Once you can separate the diastereomers (e.g., pair 1: (2R,3R)/(2S,3S) from pair 2: (2R,3S)/(2S,3R)), the next step is to separate the enantiomers within each pair. This requires a chiral environment.
Q6: I've separated my diastereomers, but each peak contains an unresolved enantiomeric pair. What do I do now?
A6: To separate enantiomers, you must use a Chiral Stationary Phase (CSP). Enantiomers have identical physical properties in an achiral environment and will not separate on standard columns like C18 or HILIC.[15]
The Causality: A CSP creates a three-dimensional chiral environment. The enantiomers interact differently with this environment, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times and, thus, separation.
Recommended Approach: Polysaccharide-based CSPs are highly versatile and a common first choice for separating a wide range of chiral compounds, including piperidine derivatives.[16]
| CSP Type | Common Trade Names | Typical Mobile Phase | Comments |
| Amylose-based | Chiralpak® AD, Chiralpak® IA, Chiralpak® IC | Normal Phase: Hexane/Alcohol (IPA, EtOH) | Excellent for a broad range of compounds. Often a good starting point.[17] |
| Cellulose-based | Chiralcel® OD, Chiralcel® OJ | Normal Phase: Hexane/Alcohol (IPA, EtOH) | Offers complementary selectivity to amylose phases. |
| Protein-based | AGP, CBH | Reversed Phase: Aqueous Buffers | Effective for ionic and polar compounds, often used for pharmaceutical and biological separations.[18] |
| Ion-Exchange | QN-AX, QD-AX | Polar Organic: MeOH/ACN + Acid/Base | Specifically designed for chiral acids and bases.[19] |
Starting Point: For 3-hydroxypiperidine-2-carboxylic acid (or its Boc-protected analogue, which is more common in synthesis[16][17]), a Chiralpak® IC-3 column under normal phase conditions (e.g., Hexane:Isopropanol with a small amount of an acidic modifier like TFA) is a well-documented and effective starting point.[17]
Q7: My analyte lacks a UV chromophore. How can I improve detection sensitivity?
A7: This is a common challenge with aliphatic amino acids. The lack of a strong UV-absorbing group results in poor sensitivity with standard UV detectors.
The Causality: UV detection relies on the analyte's ability to absorb light at a specific wavelength. Molecules without conjugated pi systems or aromatic rings, like your analyte, absorb only weakly at low UV wavelengths (~200-210 nm), where baseline noise from solvents is often high.
Solutions:
-
Mass Spectrometry (MS): This is the most powerful solution. An LC-MS system provides excellent sensitivity and selectivity without requiring a chromophore. HILIC methods are particularly MS-friendly because the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[20]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte. They are not as sensitive as MS but are a good alternative to UV when a chromophore is absent.
-
Chemical Derivatization: You can react your analyte with a labeling agent that attaches a strongly UV-absorbing or fluorescent tag to the molecule.[21] This is done pre-column. However, this adds complexity and you must ensure the derivatization reaction does not alter the stereochemistry or that you are derivatizing the already-separated fractions.
References
- Exploring the Role of pH in HPLC Separ
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific
- LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. (2018). Longdom Publishing.
- Mixed-Mode Chromatography and Stationary Phases. (n.d.).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- HPLC Troubleshooting Guide. (n.d.). Uwe D. Neue, "HPLC Columns".
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Mixed-Mode Chromatography—A Review. (n.d.).
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Mixed-mode chrom
- Hydrophilic Interaction Liquid Chrom
- What is the pH effect on the separation of amino acid by ion exchange chrom
- Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. (2006).
- What is mixed-mode resin? The definitive guide to 2025. (2025). Bestchrom.
- HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Tosoh Bioscience.
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025). PharmaGuru.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (n.d.). Longdom Publishing.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
- Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (2025). Benchchem.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
- Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. (2017). PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral separation of nipecotic acid amides. (n.d.). PubMed.
- Chiral HPLC Separ
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.).
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. waters.com [waters.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. veeprho.com [veeprho.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
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- 11. helixchrom.com [helixchrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
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- 19. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Welcome to the technical support guide for navigating the synthetic complexities of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This unique chiral building block presents a trifunctional challenge, requiring a robust and well-designed protecting group strategy to achieve selective modification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential for synthesizing derivatives of this compound?
A1: this compound possesses three reactive functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. During a synthetic transformation that targets one of these groups, the others can react in an undesired manner, leading to a mixture of products, low yields, and complex purification challenges.[][2][3] Protecting groups act as temporary masks, selectively blocking the reactivity of certain functional groups while allowing a specific transformation to occur elsewhere in the molecule.[3][4]
Q2: What is an "orthogonal" protecting group strategy, and why is it critical for this molecule?
A2: An orthogonal protecting group strategy is a method where multiple protecting groups are used in a single molecule, and each can be removed under a unique set of conditions without affecting the others.[5] For a trifunctional molecule like ours, this is paramount. For example, you might choose a protecting group for the amine that is removed with acid, one for the carboxylic acid removed by hydrogenolysis, and one for the hydroxyl group removed by a fluoride source.[5] This allows for the sequential and selective unmasking of each functional group to perform subsequent reactions in a controlled manner.[6]
Q3: What are the most common protecting groups for the amine, carboxylic acid, and hydroxyl functionalities?
A3: The choice of protecting group is dictated by the overall synthetic route and the reaction conditions you plan to employ. However, some common and reliable choices are:
-
Amine (N-protection): tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are the most prevalent.[7][8] Boc is stable to a wide range of non-acidic conditions and is removed with acid (e.g., TFA, HCl).[7][8] Cbz is stable to both acid and base and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), offering excellent orthogonality with Boc.[7][9]
-
Carboxylic Acid (C-protection): Typically converted to esters, such as methyl or ethyl esters, which are removed by saponification (base-mediated hydrolysis). Benzyl esters are also common and can be removed by hydrogenolysis, making them orthogonal to base-labile and some acid-labile groups.[5]
-
Hydroxyl (O-protection): Silyl ethers, such as tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS), are widely used. They are stable under many conditions and are selectively cleaved with fluoride reagents (e.g., TBAF).[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Incomplete N-protection with Boc Anhydride ((Boc)₂O)
-
Question: I am trying to protect the piperidine nitrogen with (Boc)₂O, but the reaction is sluggish and gives a low yield. What could be the cause?
-
Answer:
-
Cause A: pH of the reaction. The free amine is the nucleophile that attacks the (Boc)₂O. If the reaction medium is too acidic, the amine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, hydrolysis of the (Boc)₂O can become a competitive side reaction. For amino acids, maintaining a slightly basic pH (8-10) with a base like sodium bicarbonate or a mild organic base is crucial.
-
Cause B: Steric Hindrance. While less of an issue for this specific piperidine, bulky substituents near the amine can slow down the reaction. Ensure adequate reaction time (monitor by TLC or LC-MS) and consider slightly elevated temperatures (e.g., 40 °C) if the reaction is slow at room temperature.
-
Troubleshooting Protocol:
-
Dissolve the this compound in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add 2.5 equivalents of sodium bicarbonate.
-
Add 1.1 equivalents of (Boc)₂O dissolved in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
If the reaction is incomplete, consider adding another small portion of (Boc)₂O.
-
-
Problem 2: My esterification reaction is not working on the N-Boc protected intermediate.
-
Question: I have successfully protected the amine with a Boc group, but my subsequent esterification of the carboxylic acid is failing. Why?
-
Answer:
-
Cause A: Incompatible reaction conditions. Standard Fischer esterification (acid catalyst and alcohol) will cleave the acid-labile Boc group.[8][12] You must use a method compatible with the Boc protecting group.
-
Cause B: Poor activation of the carboxylic acid. For esterification under neutral or basic conditions, the carboxylic acid needs to be activated.
-
Troubleshooting Protocol (Boc-compatible esterification):
-
Dissolve the N-Boc-(2S,3S)-3-hydroxypiperidine-2-carboxylic acid in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add an activating agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP).[13]
-
Add the desired alcohol (e.g., methanol for a methyl ester).
-
Stir the reaction at room temperature and monitor by TLC. These reactions are often complete within a few hours.
-
-
Problem 3: The hydroxyl protecting group is removed during N-deprotection.
-
Question: I have a molecule with an N-Boc group and an O-TBDMS group. When I try to remove the Boc group with TFA, I lose my TBDMS group as well. How can I achieve selective deprotection?
-
Answer:
-
Cause: Non-orthogonality of protecting groups. While TBDMS is primarily cleaved by fluoride, it can also be labile under strong acidic conditions, such as neat TFA, which is often used for Boc deprotection.[10]
-
Solution A: Milder acidic conditions for Boc removal. You can often remove the Boc group with milder acidic conditions that leave the TBDMS group intact.[14]
-
Protocol: Try using 4M HCl in dioxane or 10-20% TFA in DCM.[7] Monitor the reaction carefully by TLC to stop it as soon as the starting material is consumed, minimizing the exposure time of the silyl ether to the acid.
-
-
Solution B: Choose a more robust silyl ether. If your synthesis requires harsh acidic steps, consider using a more acid-stable silyl ether like tert-butyldiphenylsilyl (TBDPS). The relative stability to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[11]
-
Key Protocols and Data
Orthogonal Protection Strategy: A Comparative Overview
The following table summarizes common orthogonal protecting group combinations for this compound.
| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions | Orthogonal To |
| Amine (N) | Boc (tert-Butoxycarbonyl) | (Boc)₂O, NaHCO₃, Dioxane/H₂O | Mild Acid (TFA, HCl in Dioxane)[7][14] | Cbz, Benzyl Ester, Silyl Ethers |
| Amine (N) | Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base, DCM | H₂, Pd/C (Hydrogenolysis)[7][9] | Boc, Silyl Ethers, Methyl Ester |
| Hydroxyl (O) | TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | Fluoride (TBAF in THF)[10] | Boc, Cbz, Benzyl Ester |
| Carboxylic Acid (C) | Benzyl Ester (Bn) | Benzyl alcohol, DCC, DMAP | H₂, Pd/C (Hydrogenolysis)[5] | Boc, TBDMS |
Workflow for Orthogonal Protection
The following diagram illustrates a common and effective orthogonal protection strategy.
Caption: Orthogonal protection and selective deprotection workflow.
References
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Available at: [Link]
-
ResearchGate. (2012). Protecting groups in amino acids. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ACS Books Gateway. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Available at: [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Jack Westin. Protecting Groups - Organic Chemistry. Available at: [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Wikipedia. Protecting group. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Chemistry Notes. (2022). Protection and deprotection of functional groups. Available at: [Link]
-
Peptido. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
University of California, Irvine. Protecting Groups. Available at: [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]
-
ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Available at: [Link]
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]
- Google Patents. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
ResearchGate. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]
-
ResearchGate. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Available at: [Link]
-
SciSpace. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Last Updated: January 13, 2026
Introduction
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid, a constrained cyclic amino acid analog, is a critical building block in modern medicinal chemistry. Its rigid conformation and chiral centers make it an invaluable component in the design of peptidomimetics, protease inhibitors, and other complex pharmaceutical agents. However, its synthesis, particularly at a large scale, is fraught with challenges related to stereocontrol, catalyst efficiency, and product isolation.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of synthesizing this valuable molecule efficiently and with high fidelity.
Overview of the Dominant Synthetic Route
The most common and scalable approach to this compound involves the stereoselective hydrogenation of 3-hydroxypyridine-2-carboxylic acid. This method is favored for its atom economy and the availability of the starting material. The core transformation relies on controlling the facial selectivity of hydrogen addition to the pyridine ring to establish the desired cis relationship between the carboxyl and hydroxyl groups.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My catalytic hydrogenation of 3-hydroxypyridine-2-carboxylic acid is stalling or showing low conversion. What are the likely causes and solutions?
A1: This is a frequent issue, often related to catalyst activity or substrate purity.
-
Causality: Heterogeneous catalysts like Rhodium-on-carbon (Rh/C) can be poisoned by impurities in the starting material or solvent.[1] 3-hydroxypyridine derivatives, in particular, can be challenging to hydrogenate under mild conditions.[1][2] The pyridone tautomer of the starting material can also complicate the reaction.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 3-hydroxypyridine-2-carboxylic acid is free from sulfur compounds, heavy metals, or other common catalyst poisons. Recrystallization may be necessary.
-
Catalyst Selection & Loading: While Rh/C is common, consider using a different catalyst such as Rhodium(III) oxide (Rh₂O₃), which has shown efficacy under mild conditions.[1] Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome minor inhibition but is not cost-effective at scale.
-
Solvent System: The reaction is highly solvent-dependent. Acetic acid is often used, but it can lead to long reaction times. A lesser-known but highly effective method involves using an anhydride of a lower carboxylic acid (like acetic anhydride) as the solvent. This stabilizes the enol form of the hydroxypyridine as an ester, which hydrogenates much more rapidly.[2] The resulting ester is then hydrolyzed during workup.
-
Reaction Conditions: Increase hydrogen pressure incrementally (e.g., from 5 bar to 20 bar). While higher temperatures can increase the rate, they may negatively impact diastereoselectivity. A typical starting point is 40-60 °C.[1][3]
-
Q2: The diastereoselectivity of my hydrogenation is poor. I'm getting a significant amount of the trans isomer. How can I improve the cis selectivity?
A2: Achieving high cis selectivity is crucial and is primarily influenced by the catalyst and reaction conditions. The desired (2S,3S) and (2R,3R) isomers are the cis products.
-
Causality: The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. The orientation of the pyridine ring upon adsorption dictates the stereochemical outcome. The carboxyl and hydroxyl groups can direct this adsorption.
-
Troubleshooting Steps:
-
Catalyst Choice: Rhodium and Ruthenium catalysts are generally preferred for promoting cis-hydrogenation of substituted pyridines.[4] Explore different catalyst supports (e.g., carbon, alumina) as the support can influence surface interactions.
-
Solvent and pH: The acidity of the medium can protonate the ring nitrogen, altering its electronic properties and how it binds to the catalyst. In acidic media like acetic acid, the pyridinium ion is the species being hydrogenated, which often favors cis addition.
-
Temperature Control: Lowering the reaction temperature (e.g., from 80°C to 40°C) can enhance selectivity. Higher temperatures provide more energy for the substrate to overcome the activation barrier for the formation of the less-favored trans isomer.
-
Protecting Groups: While less ideal for large-scale synthesis due to extra steps, N-protection (e.g., with a Boc group) or O-protection can be used to alter the steric environment around the ring and influence the direction of hydrogen approach.
-
Q3: I'm struggling with the chiral resolution of the racemic cis-product. The diastereomeric salts are difficult to crystallize or have low separation efficiency.
A3: Chiral resolution is often the bottleneck in this synthesis. Success depends heavily on finding the right resolving agent and crystallization conditions.
-
Causality: Efficient resolution requires the formation of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, allowing for selective crystallization. The choice of the resolving agent is paramount.
-
Troubleshooting Steps:
-
Screen Resolving Agents: Do not rely on a single agent. Screen a variety of commercially available chiral bases. Common choices include (R)- or (S)-α-methylbenzylamine, brucine, or cinchonidine. A particularly effective but less common resolving agent for similar systems is D-pyroglutamic acid.[3]
-
Solvent Screening: This is as critical as the choice of agent. Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). The solubility difference between the diastereomeric salts can be marginal in one solvent but pronounced in another.
-
Control Crystallization Rate: Slow cooling and avoiding rapid precipitation are key to obtaining high enantiomeric purity. A slow, controlled temperature gradient often yields the best results. Seeding the solution with a small crystal of the desired diastereomeric salt can promote selective crystallization.
-
Monitor Purity: Use chiral HPLC or NMR with a chiral shift reagent to monitor the enantiomeric excess (ee) of the crystalline material and the mother liquor at each step. This data is essential for optimizing the process.
-
Q4: How can I reliably confirm the absolute and relative stereochemistry of my final product?
A4: Unambiguous stereochemical assignment is a regulatory requirement and is critical for ensuring the product's biological activity.
-
Causality: Standard analytical techniques like NMR and mass spectrometry confirm connectivity but not necessarily stereochemistry without specific experiments or reference standards.
-
Confirmation Methods:
-
NMR Spectroscopy: For relative stereochemistry (cis vs. trans), ¹H NMR is powerful. The coupling constants (J-values) between the protons at C2 and C3 are diagnostic. For the cis isomer, the coupling constant (J₂-₃) is typically small (2-5 Hz) due to a gauche relationship, whereas for the trans isomer, it is larger (8-12 Hz) due to an anti-periplanar relationship.
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry. If you can grow a suitable crystal of the final product or a derivative (e.g., a salt with a known chiral counter-ion), it provides definitive proof.
-
Chiral HPLC: While not an absolute method on its own, comparison of the retention time of your product with a certified reference standard on a chiral column provides strong evidence of its identity and enantiomeric purity.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process at scale? A: The primary hazards are associated with catalytic hydrogenation. Hydrogen gas is highly flammable and can form explosive mixtures with air. The process must be conducted in a properly rated pressure reactor with appropriate ventilation and monitoring for leaks. Additionally, some catalysts, particularly pyrophoric ones like Raney Nickel (if used), can ignite spontaneously in air when dry. Always handle catalysts under an inert atmosphere or wetted with solvent as recommended by the supplier.
Q: Are there enzymatic or asymmetric synthesis routes that avoid chiral resolution? A: Yes, research into asymmetric routes is ongoing. Chemo-enzymatic methods, such as using ketoreductases for the asymmetric reduction of an N-protected 3-oxopiperidine-2-carboxylate precursor, are promising.[5] These methods can offer excellent enantioselectivity, potentially eliminating the need for classical resolution.[6] However, the scalability and cost of the enzymes and cofactors must be carefully evaluated for large-scale industrial production.[5]
Q: What is a typical overall yield for this synthesis? A: The overall yield is highly dependent on the efficiency of the hydrogenation and, most critically, the chiral resolution step. A well-optimized process might look like this:
-
Hydrogenation: 85-95% yield of the racemic cis-product.
-
Chiral Resolution: The theoretical maximum yield for a classical resolution is 50%. In practice, yields of 35-45% (based on the racemic starting material) for the desired enantiomer are considered good.
-
Overall Yield: A realistic, optimized large-scale process typically achieves an overall yield of 30-40%.
Key Experimental Protocol: Catalytic Hydrogenation
This protocol describes a robust method for the hydrogenation of 3-hydroxypyridine-2-carboxylic acid.
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
1. Materials & Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, thermocouple, and pressure gauge.
-
3-Hydroxypyridine-2-carboxylic acid (1.0 eq)
-
5% Rhodium on Carbon (Rh/C), 50% wet paste (0.02 eq Rh)
-
Glacial Acetic Acid (10-15 volumes)
-
Celite® for filtration
-
Nitrogen and Hydrogen gas supply
2. Procedure:
-
Charging: Charge the pressure reactor with 3-hydroxypyridine-2-carboxylic acid and glacial acetic acid.
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the wetted Rh/C catalyst. The catalyst should be handled as a slurry to prevent ignition.
-
Hydrogen Purge: Reseal the reactor and purge three times with hydrogen gas to remove the nitrogen.
-
Reaction: Pressurize the reactor to 10 bar with hydrogen. Begin vigorous stirring and heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases (usually 12-24 hours).
-
Workup: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor three times with nitrogen. b. Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of acetic acid. Caution: Do not allow the catalyst cake to dry out on the filter. c. Combine the filtrates and remove the acetic acid under reduced pressure. d. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the racemic cis-3-hydroxypiperidine-2-carboxylic acid.
Table 1: Typical Reaction Parameters & Expected Outcome
| Parameter | Value | Notes |
| Substrate Conc. | 0.1 M in Acetic Acid | Higher concentrations may require more efficient stirring. |
| Catalyst Loading | 2 mol% Rh | Lower loading may increase reaction time significantly. |
| H₂ Pressure | 10 bar (approx. 145 psi) | Higher pressure can increase rate but has safety implications. |
| Temperature | 50 °C | Balances reaction rate and diastereoselectivity. |
| Typical Yield | 85-95% (crude) | Yield of isolated, racemic cis-product after recrystallization. |
| cis:trans Ratio | > 95:5 | As determined by ¹H NMR of the crude product. |
References
-
ResearchGate. Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
National Institutes of Health. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
-
ResearchGate. (PDF) Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Available from: [Link]
- Google Patents. US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
-
ResearchGate. An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. Available from: [Link]
-
MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]
-
RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Available from: [Link]
-
PubMed Central. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available from: [Link]
-
PubMed. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. Available from: [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Answering the user's request.
Welcome to the technical support center for the purification of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the recrystallization of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemical purity critical?
This compound is a non-proteinogenic, cyclic amino acid derivative.[1][2] As a chiral molecule with two stereocenters, it exists as one of four possible stereoisomers. Its specific (2S,3S) configuration is crucial as it serves as a key chiral building block in the synthesis of complex pharmaceutical agents.[1] The biological activity of the final drug product is often intrinsically linked to a single stereoisomer; isomeric impurities can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, achieving high diastereomeric and enantiomeric purity via recrystallization is a critical step in its preparation.
Q2: What fundamental principles govern the recrystallization of this molecule?
The recrystallization process leverages differences in solubility between the desired compound and its impurities. The core principle involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, which are present in lower concentrations or have different solubility profiles, ideally remain in the "mother liquor" (the remaining solution). The polar nature of the carboxylic acid and hydroxyl groups, combined with the piperidine ring, means that hydrogen-bonding solvents will play a significant role.[3]
Q3: How do I select an optimal solvent system for recrystallization?
The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For a polar, zwitterionic molecule like this compound, polar protic solvents are a logical starting point.
Key Solvent Selection Criteria:
-
"Like Dissolves Like": The presence of -COOH, -OH, and -NH groups suggests solvents capable of hydrogen bonding will be effective.[4]
-
Solubility Gradient: A steep solubility curve with respect to temperature is ideal for maximizing yield.
-
Impurity Profile: The solvent should either keep impurities fully dissolved or leave them insoluble during the hot filtration step.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during the process.[3]
A common approach is to use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) to fine-tune the solubility. A water/alcohol mixture (e.g., water/ethanol) is often a successful starting point for similar compounds.[5]
Q4: What is polymorphism, and should I be concerned about it?
Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[6][7] These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, and stability.[7] For pharmaceutical compounds, controlling polymorphism is critical as an unexpected change from a metastable form to a more stable form can alter bioavailability.[8] Chiral compounds can be particularly prone to forming complex crystalline structures.[9] While you may not need to perform an exhaustive polymorphic screen for routine lab-scale purification, be aware that changes in crystallization conditions (solvent, cooling rate, agitation) can potentially lead to different crystal forms. Consistency in your protocol is key to achieving a consistent product.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My compound will not dissolve, even when heating.
Root Cause Analysis: This issue typically points to two possibilities: an inappropriate solvent choice or an insufficient volume of solvent. The compound's zwitterionic character at its isoelectric point can also significantly reduce its solubility in purely organic solvents.
Solutions:
-
Increase Solvent Volume: Add the solvent in small increments (e.g., 5-10% of the current volume) to the heated mixture. If the compound begins to dissolve, continue adding solvent until a clear solution is achieved. Be mindful that using an excessive amount of solvent will decrease your final yield.[10]
-
Re-evaluate the Solvent System: If large volumes of solvent are required with little effect, the solvent is likely a poor choice. A systematic solvent screening is recommended.
-
Adjust pH: If using an aqueous system, adjusting the pH away from the isoelectric point of the amino acid can dramatically increase its solubility. Add a trace amount of acid (e.g., HCl) or base (e.g., NaOH) to see if solubility improves. This should be done cautiously, as it can affect the crystallization process and may require neutralization later.
Protocol: Rapid Solvent Screening
-
Place a small amount (10-20 mg) of your crude compound into several different test tubes.
-
To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature. Note solubility.
-
If insoluble at room temperature, gently heat the tubes in a water bath. Note which solvents dissolve the compound.
-
Allow the tubes that formed a clear solution to cool slowly to room temperature and then in an ice bath.
-
The ideal solvent is one that showed poor solubility at room temperature but good solubility when hot, and which produces a good quantity of crystalline precipitate upon cooling.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Water | 100 | 80.1 | Excellent for polar compounds, non-toxic. High heat capacity. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. Often used with water.[11] |
| Methanol | 65 | 32.7 | More polar than ethanol, good for highly polar molecules. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol, good for achieving a solubility balance. |
| Acetone | 56 | 20.7 | Polar aprotic solvent. Its high volatility can be problematic.[3] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds with both polar and non-polar character. |
Problem 2: No crystals form after the solution has cooled.
Root Cause Analysis: Crystal formation requires both nucleation (the initial formation of a small crystal seed) and growth. Failure to crystallize usually means the solution is either not sufficiently supersaturated or the energy barrier for nucleation has not been overcome.
Solutions (to be attempted in order):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
Reduce Solvent Volume: The solution may be too dilute (not supersaturated). Gently heat the solution again and boil off a portion of the solvent (10-20%).[10] Allow it to cool again.
-
Use an Anti-Solvent: If using a single solvent, you can try adding a "bad" solvent (one in which your compound is insoluble) dropwise to the cooled solution until it becomes faintly cloudy (the "cloud point"). The reduced solubility should induce crystallization.
-
Refrigerate or Freeze: Lowering the temperature further will decrease solubility and may promote crystallization. However, be cautious as rapid cooling can sometimes cause the compound to "oil out."
Diagram: Troubleshooting Failure to Crystallize
Caption: Decision workflow for inducing crystallization.
Problem 3: The compound "oils out" instead of forming crystals.
Root Cause Analysis: "Oiling out" occurs when the solubility of the compound is exceeded so rapidly or at a temperature above its melting point that it comes out of solution as a liquid phase instead of a solid crystal lattice. This is common with impure samples (impurities depress the melting point) or when a solution is cooled too quickly.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (10-15%) to ensure the solution is no longer supersaturated at that high temperature.[10]
-
Slow Down the Cooling Rate: This is the most critical step. After re-dissolving, insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by loosely covering it with glass wool or towels. Slow cooling is essential for forming an ordered crystal lattice.
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound (or its eutectic mixture with impurities). Try a lower-boiling solvent system.
Problem 4: The final crystal yield is very low (< 50%).
Root Cause Analysis: A low yield is often a result of using too much solvent during the dissolution step, or filtering the crystals before the solution has fully cooled and crystallization is complete.
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate, test it for remaining product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. If a solid residue forms on the rod, there is a significant amount of compound still in solution.[10]
-
Recover a Second Crop: You can recover more product by boiling off a significant portion of the solvent from the mother liquor and re-cooling to obtain a "second crop" of crystals. Note that this crop will likely be less pure than the first.
-
Optimize the Protocol: For future attempts, be more meticulous about using the minimum amount of hot solvent required for dissolution. Ensure the solution is cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
Problem 5: The final product is not pure enough.
Root Cause Analysis: A single recrystallization may not be sufficient to remove large amounts of impurities, particularly if the impurity has a very similar structure and solubility profile (e.g., the (2S,3R) diastereomer).
Solutions:
-
Perform a Second Recrystallization: Recrystallize the obtained product a second time. This is often sufficient to significantly improve purity.
-
Change the Solvent System: Diastereomers can have different solubilities in different solvents. A different solvent or solvent mixture may provide better discrimination, leading to a more efficient separation. For example, a patent for a related compound mentions using a water/ethanol or methanol/acetone mixed system for purification.[5]
-
Ensure Slow Crystallization: Rapid crystal growth can physically trap impurities within the crystal lattice.[10] Ensure your cooling process is slow and controlled to allow for selective crystallization of the desired (2S,3S) isomer.
Diagram: General Recrystallization Workflow
Caption: Standard experimental workflow for recrystallization.
References
- (2S,3R)-3-hydroxypiperidine-2-carboxylic acid - Smolecule. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid - Chem-Tools. (n.d.).
- Guide for crystallization. (n.d.).
- Crystal polymorphism - Wikipedia. (n.d.).
- Crystallization and Polymorphism of Chiral Compounds | Request PDF. (n.d.). ResearchGate.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review | Request PDF. (n.d.). ResearchGate.
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. (n.d.). Google Patents.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Solubility enhancement of Cox-2 inhibitors using various solvent systems. (n.d.). PubMed.
Sources
- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
- 2. chem-tools.com [chem-tools.com]
- 3. unifr.ch [unifr.ch]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stereochemical Assignment of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereochemistry in Drug Design
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid is a constrained cyclic amino acid analog that serves as a valuable chiral building block in medicinal chemistry. Its rigid piperidine scaffold, decorated with hydroxyl and carboxylic acid functional groups at defined stereocenters, makes it an attractive component for introducing conformational rigidity and specific hydrogen bonding interactions in peptide mimics and other complex therapeutic agents. The biological activity of molecules incorporating this scaffold is intrinsically tied to its three-dimensional structure. An incorrect stereoisomer can lead to a drastic loss of efficacy or unforeseen toxicity. Therefore, the unambiguous assignment of both the relative (cis or trans) and absolute (R/S) stereochemistry is a cornerstone of quality control and regulatory compliance in drug development.
This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical assignment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the experimental choices for each method, present supporting data from relevant analogs, and provide detailed protocols to empower researchers in their selection of the most appropriate technique.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for stereochemical assignment is a balance of the required level of certainty, sample availability, throughput needs, and instrumentation access. While X-ray crystallography provides the most definitive structural evidence, NMR and chiral HPLC offer more accessible and higher-throughput alternatives for routine analysis.
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Primary Application | Determination of relative stereochemistry (cis vs. trans) | Definitive 3D structure elucidation (relative & absolute) | Separation and quantification of all stereoisomers |
| Key Principle | Through-bond (J-coupling) and through-space (NOE) correlations | Diffraction of X-rays by a single crystal lattice | Differential interaction with a chiral stationary phase |
| Sample Requirement | ~1-5 mg, soluble | High-quality single crystal (often a bottleneck) | <1 mg, soluble |
| Throughput | Moderate | Low | High |
| Capital Cost | High | Very High | Moderate |
| Expertise Required | High (for 2D NMR) | Very High | Moderate |
| Definitive Nature | High for relative, indirect for absolute | Absolute | Relative (requires standards for absolute) |
NMR Spectroscopy: Probing Relative Stereochemistry
NMR spectroscopy is a powerful non-destructive technique for determining the relative configuration of diastereomers in solution. For this compound, the key is to establish the cis relationship between the protons at C2 and C3.
Causality of the Method
The relative orientation of the substituents on the piperidine ring dictates the spatial relationship between the protons attached to the chiral centers. This relationship can be probed through two primary NMR phenomena:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair-like conformation, a cis relationship (axial-equatorial or equatorial-axial) will result in a smaller coupling constant (typically 2-5 Hz) compared to a trans-diaxial relationship (typically 8-13 Hz).[1][2][3]
-
Nuclear Overhauser Effect (NOE): This through-space correlation, observed in 2D NOESY or ROESY experiments, detects protons that are close in space (<5 Å), irrespective of their bonding connectivity. For the cis isomer, a clear NOE correlation will be observed between the protons at C2 and C3.[4]
Experimental Data: An Analog-Based Comparison
| Stereoisomer | Expected ³J(H2, H3) | Expected NOE between H2 and H3 |
| (2S,3S) - cis | ~ 2-5 Hz | Strong |
| (2S,3R) - trans | ~ 8-13 Hz (if diaxial) | Weak or absent |
This data is representative and based on established principles for substituted cyclohexanes and piperidines.[1][8]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.
-
Acquisition:
-
Acquire a standard 1D proton spectrum to determine chemical shifts and identify the signals for H2 and H3.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Use a mixing time (τm) appropriate for a small molecule, typically in the range of 300-800 ms. A range of mixing times may be necessary to optimize the NOE buildup.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Analyze the 2D spectrum for a cross-peak correlating the chemical shifts of the H2 and H3 protons. The presence of this cross-peak provides strong evidence for their spatial proximity and thus the cis configuration.
-
Chiral HPLC: The Gold Standard for Isomer Separation and Quantification
Chiral HPLC is the workhorse technique for separating and quantifying all four possible stereoisomers of 3-hydroxypiperidine-2-carboxylic acid. This method is crucial for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
Causality of the Method
The separation is achieved by exploiting the differential, transient diastereomeric interactions between the chiral analytes and a chiral stationary phase (CSP).[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds, including cyclic amino acids.[11] The formation of these transient complexes depends on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer, leading to different retention times.
Experimental Data: N-Boc Protected Analog
A validated method for the enantiomeric separation of the closely related precursor, N-Boc-3-hydroxypiperidine, provides a strong starting point for method development.[12][13]
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Good resolution and peak shape |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution |
| Chiralpak® IE-3 | 250 x 4.6 mm, 5 µm | Hexane:IPA:TFA (95:5:0.1) | 1.2 | 40 | 1.50 | Good resolution |
Data adapted from a study on (S)-1-Boc-3-hydroxypiperidine.[12]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin screening with polysaccharide-based chiral columns such as Chiralpak® IC, ID, and IE.
-
Mobile Phase Screening:
-
Normal Phase: Start with mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to improve peak shape.
-
Polar Organic Mode: Use acetonitrile or methanol as the main solvent, again with additives.
-
-
Instrumentation:
-
HPLC system with a UV detector (detection at ~210 nm for the carboxylic acid chromophore).
-
Column thermostat to ensure reproducible retention times.
-
-
Method Optimization:
-
Inject a racemic or diastereomeric mixture of the compound.
-
Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Rs > 1.5) of all four peaks.
-
-
Peak Identification: Inject pure standards of each stereoisomer, if available, to confirm the elution order.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, absolute stereochemical assignment is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a complete three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration.
Causality of the Method
A single crystal of the compound is irradiated with a focused X-ray beam. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of these diffracted spots, a 3D model of the molecule can be constructed.[14] For determining absolute configuration, the anomalous dispersion of X-rays by the atoms in the molecule is used, which is most effective when a heavy atom is present. If not, derivatization with a molecule containing a heavy atom or the use of specific crystallographic parameters (e.g., the Flack parameter) can establish the absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Crucial Step):
-
Obtaining a high-quality single crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension) is often the most challenging part.
-
Techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A wide range of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head in an X-ray diffractometer.
-
Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
-
The instrument rotates the crystal while collecting thousands of diffraction images.
-
-
Structure Solution and Refinement:
-
Specialized software is used to solve the phase problem and generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data to achieve the best possible fit.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the Friedel pairs in the diffraction data, leading to the calculation of the Flack parameter. A value close to 0 for a given stereochemical model confirms its correctness.
-
Visualization of Workflows
NMR-Based Stereochemical Assignment Workflow
Caption: Workflow for determining relative stereochemistry using 2D NOESY NMR.
Chiral HPLC Method Development Logic
Caption: Decision logic for optimizing a chiral HPLC separation method.
Conclusion and Recommendations
The stereochemical assignment of this compound requires a well-considered analytical strategy.
-
For routine analysis and quality control where the relative and absolute stereochemistry of reference standards are known, Chiral HPLC is the method of choice due to its high throughput, quantitative accuracy, and excellent resolving power.
-
For structural confirmation of a newly synthesized batch , particularly to confirm the cis relative stereochemistry without the need for all four isomer standards, NMR spectroscopy (specifically 2D NOESY) is highly effective and provides rich structural information.
-
For the absolute and unequivocal assignment of a novel derivative or when establishing a primary reference standard, single-crystal X-ray crystallography is the indispensable, albeit resource-intensive, gold standard.
A robust analytical package for drug development would ideally leverage all three techniques: X-ray crystallography to definitively establish the structure of a reference standard, NMR to confirm the relative stereochemistry in solution, and chiral HPLC for the routine quality control of all subsequent batches.
References
- Smolecule. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
- Benchchem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- Benchchem. A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
- Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014).
- Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022).
- ResearchGate. Figure S2. 1 H-NOESY NMR spectrum of complex P3 (400.13 MHz, CDCl 3 , T....
- ResearchGate. 3,4,5-Trihydroxypipecolic acid dihydrate [(2S,3R,4R,5S)....
- YouTube. Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024).
- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
- Phenomenex. Chiral HPLC Separations.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Duke NMR Center. Coupling constants.
-
Firth, J. D., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
- Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants.
-
Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available from: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available from: [Link]994/)
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- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
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- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
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- 14. researchgate.net [researchgate.net]
Comparison of (2S,3S) vs (2R,3R)-3-hydroxypiperidine-2-carboxylic acid
An In-Depth Comparative Guide to (2S,3S)- and (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid for Drug Discovery and Development
Abstract
In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail but a fundamental determinant of its pharmacological profile. Enantiomers, while chemically identical, often exhibit profound differences in efficacy, metabolism, and toxicity due to the chiral nature of biological systems. This guide presents a comprehensive comparison of the (2S,3S) and (2R,3R) enantiomers of 3-hydroxypiperidine-2-carboxylic acid, a cyclic amino acid scaffold of significant interest. As a Senior Application Scientist, this document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge, experimental insights, and practical methodologies required to effectively work with these chiral building blocks. We will dissect their physicochemical properties, explore their differential biological activities with a focus on glutamate receptor modulation, and provide validated experimental protocols for their synthesis and chiral separation.
Physicochemical Properties: A Study in Chirality
Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility in achiral solvents, pKa). The defining physical distinction arises from their interaction with plane-polarized light, a property known as optical activity.
| Property | (2S,3S)-3-hydroxypiperidine-2-carboxylic acid | (2R,3R)-3-hydroxypiperidine-2-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol [1][2] | 145.16 g/mol [1][3] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | Typically >97% for research-grade materials[3] | Typically >97% for research-grade materials[3] |
| Solubility | Soluble in water and other polar solvents | Soluble in water and other polar solvents |
| Optical Rotation | Exhibits a specific optical rotation equal in magnitude but opposite in sign to its (2R,3R) counterpart. | Exhibits a specific optical rotation equal in magnitude but opposite in sign to its (2S,3S) counterpart. |
The key takeaway for the researcher is that while most bulk properties are identical, the chiroptical properties are unique and serve as the primary, non-destructive method for distinguishing between the two enantiomers.
Biological Activity & Pharmacological Significance: The Enantiomeric Divide
The precise three-dimensional arrangement of functional groups in (2S,3S)- and (2R,3R)-3-hydroxypiperidine-2-carboxylic acid dictates their interaction with chiral biological targets like enzymes and receptors. These molecules are structural analogs of neurotransmitters and are known to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][]
Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a critical drug target.[4][6] Piperidine derivatives have been extensively explored as NMDA receptor antagonists and modulators.[6] The stereochemistry of these ligands is crucial; often, one enantiomer (the eutomer) is significantly more active or has a different pharmacological effect (e.g., agonist vs. antagonist) than the other (the distomer).[7][8] For instance, studies on similar hydroxypiperidine analogs targeting the dopamine transporter showed that one enantiomer was 122-fold more potent than the other, highlighting the dramatic effect of stereochemistry.[9]
While specific head-to-head comparative data for these exact enantiomers on NMDA receptor subtypes is sparse in publicly available literature, the established principles of stereopharmacology allow us to construct a logical model of their potential differential interaction. The (2S,3S) and (2R,3R) configurations will present the hydroxyl and carboxyl groups in distinct spatial orientations, leading to one enantiomer achieving a more favorable, lower-energy binding pose within the receptor's ligand-binding domain.
Caption: Conceptual model of differential enantiomer binding to a receptor.
Experimental Protocols: Synthesis and Chiral Analysis
Working with these compounds requires robust methods for both their synthesis in an enantiomerically pure form and for the analytical verification of their chiral integrity.
Protocol for Enantiomeric Separation by Chiral HPLC
Core Principle (Causality): This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The transient diastereomeric complexes formed between each enantiomer and the CSP have different stabilities, resulting in different retention times and thus, separation.
Methodology:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Selection is critical. A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is a common starting point for amino acid derivatives.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).
-
To improve peak shape and resolution for these acidic compounds, add a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).
-
The exact solvent ratio must be optimized empirically, starting with a gradient or various isocratic runs (e.g., 90:10 Hexane:IPA, 80:20, etc.) to achieve baseline resolution (Rs > 1.5).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (isothermal).
-
Injection Volume: 5 - 10 µL.
-
Detection: UV at ~210 nm (due to lack of a strong chromophore) or MS for higher sensitivity and specificity.
-
-
Data Analysis & Self-Validation:
-
Identify the peaks corresponding to each enantiomer by comparing their retention times to those of pure standards, if available.
-
Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
The method must be validated for specificity, linearity, accuracy, and precision as per standard guidelines.
-
Caption: Workflow for the chiral purity analysis of 3-hydroxypiperidine-2-carboxylic acid.
Conceptual Approach to Asymmetric Synthesis
Achieving an enantiomerically pure final product necessitates stereocontrol during synthesis. This is often accomplished via asymmetric synthesis or by resolving a racemic mixture.[10][11] One powerful strategy is the use of chiral auxiliaries.[10]
Core Principle (Causality): A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate. Its defined stereochemistry physically blocks one face of the molecule, forcing a subsequent chemical reaction to occur on the opposite, unhindered face. This directs the formation of the desired stereocenter, after which the auxiliary is removed.
Illustrative Workflow:
-
Substrate Preparation: Begin with a suitable achiral or prochiral piperidine precursor, such as a 2,3-dehydropiperidine-2-carboxylic acid derivative.
-
Auxiliary Attachment: Covalently attach a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) to the carboxylic acid moiety.
-
Diastereoselective Transformation: Perform the key stereocenter-forming reaction. For this molecule, an asymmetric dihydroxylation (e.g., using AD-mix-β for the (2R,3R) product or AD-mix-α for the (2S,3S) product) would install the hydroxyl group stereoselectively across the double bond. The bulky auxiliary directs the reagent to one face of the piperidine ring.
-
Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenters (e.g., mild hydrolysis).
-
Purification & Validation: Purify the final product using chromatography or crystallization. The enantiomeric purity must be rigorously confirmed using the chiral HPLC method described above.
Conclusion and Outlook
The comparison of (2S,3S)- and (2R,3R)-3-hydroxypiperidine-2-carboxylic acid serves as a potent illustration of stereochemistry's central role in pharmacology. While their basic chemical properties are identical, their biological activities are expected to diverge significantly due to the specific spatial requirements of their target receptors. For scientists in drug discovery, the ability to synthesize, separate, and analyze these enantiomers in their pure forms is not merely a technical exercise but a prerequisite for elucidating structure-activity relationships, optimizing lead compounds, and ultimately developing safer, more effective medicines. The protocols and principles outlined in this guide provide a robust framework for navigating the challenges and opportunities presented by these valuable chiral building blocks.
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A Comparative Guide to the Biological Activities of 3-Hydroxypiperidine-2-carboxylic Acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of stereocenters, as in 3-hydroxypiperidine-2-carboxylic acid, gives rise to multiple diastereomers, each with a unique three-dimensional arrangement of atoms. This stereochemical diversity can have a profound impact on biological activity, influencing everything from receptor binding affinity and selectivity to metabolic stability and pharmacokinetic profiles. Understanding the distinct biological properties of each diastereomer is therefore crucial for the rational design of novel therapeutics.
This guide will focus on the known biological activities of the diastereomers of 3-hydroxypiperidine-2-carboxylic acid, with a particular emphasis on their neuroprotective effects and interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
Synthesis and Stereoselective Separation: Accessing the Diastereomers
The biological evaluation of individual diastereomers necessitates their synthesis and separation in stereochemically pure forms. Several synthetic strategies have been developed to access the different stereoisomers of 3-hydroxypiperidine-2-carboxylic acid.
A common approach involves the diastereoselective reduction of a suitable precursor. For instance, the enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines has been achieved through carbonyl reductase-catalyzed reduction, yielding products with high enantiomeric excess (>99%) and conversion rates.[1] The choice of enzyme, such as HeCR and DbCR, can dictate the stereochemical outcome of the reduction.[1]
Furthermore, the synthesis of novel cis and trans 3-substituted anilidopiperidines has been reported, highlighting methods for controlling the relative stereochemistry at the C3 position of the piperidine ring.[2][3] These synthetic protocols often involve multi-step sequences, including reactions like the Hofmann rearrangement and selective carbamate cleavage.[2] The separation of diastereomeric mixtures can be achieved through techniques such as fractional crystallization or chiral chromatography.
Comparative Biological Activities: A Look at the Evidence
While direct head-to-head comparative studies of all possible diastereomers of 3-hydroxypiperidine-2-carboxylic acid are limited in the public domain, existing research provides valuable insights into the biological activities of specific isomers.
Neuroprotective and NMDA Receptor Antagonist Activity
The NMDA receptor is a critical target in the central nervous system, and its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[4] Several piperidine derivatives have been investigated as NMDA receptor antagonists.[4][5][6]
Derivatives of piperazine-2,3-dicarboxylic acid, which share structural similarities with 3-hydroxypiperidine-2-carboxylic acid, have been shown to be competitive NMDA receptor antagonists with selectivity for different GluN2 subunits.[5][6] The stereochemistry of these compounds is crucial for their potency, with the (-) isomer of one derivative displaying a 50- to 80-fold greater potency than the (+) isomer.[6] This underscores the importance of evaluating each stereoisomer individually.
Antioxidant and Anti-inflammatory Potential
Some piperidine derivatives have demonstrated antioxidant and anti-inflammatory properties.[7][8] For example, a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids revealed potent in vitro antioxidant and anti-inflammatory activities.[7][9]
The antioxidant activity is often attributed to the ability of the compounds to scavenge free radicals, while the anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] The stereochemistry of these molecules can influence their potency and selectivity as enzyme inhibitors. Although direct comparative data for the 3-hydroxypiperidine-2-carboxylic acid diastereomers is lacking in this area, it is a promising avenue for future investigation.
The following table summarizes the reported biological activities of relevant piperidine derivatives, highlighting the importance of stereochemistry where data is available.
| Compound/Diastereomer | Biological Activity | Key Findings | Reference |
| Novel cis- and trans-3-substituted anilidopiperidines | Analgesic (in vivo) | The cis-isomer of one compound was found to be the most potent in the series. | [2] |
| (2S,3S)-diastereomers of 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal and its carboxylic acid analogue | Anti-inflammatory, Antioxidant (in vitro) | The carboxylic acid analogue showed potent COX-2 inhibition and antioxidant activity. | [7][9] |
| Piperazine-2,3-dicarboxylic acid derivatives | NMDA Receptor Antagonism | Stereochemistry is critical for potency, with one (-) isomer being significantly more potent than the (+) isomer. | [6] |
Experimental Methodologies: A Guide to Key Assays
To facilitate further research in this area, this section provides detailed protocols for key experiments used to evaluate the biological activities of 3-hydroxypiperidine-2-carboxylic acid diastereomers.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This assay simulates ischemic conditions in vitro to assess the neuroprotective effects of test compounds.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for the in vitro oxygen-glucose deprivation (OGD) assay.
Protocol:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture until they form a mature network.
-
Pre-incubation: Treat the neurons with various concentrations of the 3-hydroxypiperidine-2-carboxylic acid diastereomers for 24 hours.
-
OGD Induction: Replace the culture medium with a glucose-free medium and place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death in control wells.
-
Reoxygenation: Return the plates to a normoxic incubator and replace the medium with regular, glucose-containing medium.
-
Cell Viability Assessment: After 24 hours of reoxygenation, assess cell viability using a standard method such as the MTT assay or by staining with fluorescent dyes like calcein-AM and propidium iodide.
Electrophysiological Assessment of NMDA Receptor Antagonism
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of compounds with ion channels like the NMDA receptor.
Workflow for Electrophysiological Recording
Caption: Workflow for assessing NMDA receptor antagonism using patch-clamp electrophysiology.
Protocol:
-
Cell Preparation: Use Xenopus oocytes injected with NMDA receptor subunit cRNAs or cultured mammalian cells (e.g., HEK293 cells) transiently transfected with the desired NMDA receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration.
-
Baseline Current: Perfuse the cells with a solution containing NMDA and the co-agonist glycine to evoke a stable baseline current.
-
Compound Application: Co-apply the 3-hydroxypiperidine-2-carboxylic acid diastereomers at various concentrations with the agonists.
-
Data Analysis: Measure the reduction in the peak or steady-state current in the presence of the test compound to determine the IC₅₀ value.
Conclusion and Future Directions
The stereochemistry of 3-hydroxypiperidine-2-carboxylic acid plays a pivotal role in defining its biological activity. While current research points towards the potential of these compounds as neuroprotective agents and modulators of the NMDA receptor, a comprehensive and direct comparative analysis of all diastereomers is necessary to fully elucidate their structure-activity relationships.
Future research should focus on the parallel synthesis and biological evaluation of all stereoisomers of 3-hydroxypiperidine-2-carboxylic acid. Such studies, employing a battery of standardized in vitro and in vivo assays, will provide the crucial data needed to identify the most promising candidates for further drug development. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations. The insights gained from these studies will undoubtedly contribute to the design of novel and more effective therapeutics for a range of neurological disorders.
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A Senior Application Scientist's Guide to the Determination of Absolute Configuration: A Comparative Analysis Focused on 3-hydroxypiperidine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides an in-depth technical comparison of X-ray crystallography with leading spectroscopic techniques for the absolute configuration determination of 3-hydroxypiperidine-2-carboxylic acid, a chiral cyclic amino acid derivative of significant interest in medicinal chemistry.
The Stereochemical Challenge of 3-hydroxypiperidine-2-carboxylic acid
3-hydroxypiperidine-2-carboxylic acid possesses two stereogenic centers, giving rise to four possible stereoisomers. The precise spatial arrangement of the hydroxyl and carboxylic acid groups profoundly influences its interaction with biological targets. Therefore, a robust and reliable method for determining its absolute configuration is paramount.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.
The Principle of Anomalous Dispersion
The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion.[3][4][5] When X-rays interact with electrons, a phase shift occurs. For most atoms and X-ray wavelengths, the scattering factor is a real number. However, when the X-ray energy is near an absorption edge of an atom, the scattering factor becomes a complex number with both real and imaginary components.[6] This imaginary component, f'', is responsible for breaking Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair or Bijvoet pair, are equal.[7][8][9] The intensity differences between these Bijvoet pairs provide the information necessary to distinguish between a molecule and its mirror image.[10]
The Flack Parameter: A Quantitative Measure
The Flack parameter, x, is a critical value refined during the crystallographic analysis that quantifies the absolute structure.[11][12][13][14][15] It is calculated based on the differences in the intensities of Bijvoet pairs. A value of x close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin or that the crystal is centrosymmetric.
Experimental Workflow for X-ray Crystallography
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A Comparative Guide to the Synthetic Routes of 3-Hydroxypiperidine-2-carboxylic Acid
Introduction: The Significance of 3-Hydroxypiperidine-2-carboxylic Acid
3-Hydroxypiperidine-2-carboxylic acid, also known as 3-hydroxypipecolic acid, is a non-proteinogenic α-amino acid that serves as a vital chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid cyclic structure and multiple stereocenters are key features in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The significant biological activity of molecules incorporating this scaffold has spurred the development of diverse and innovative synthetic strategies.
This guide provides a comparative analysis of the principal synthetic routes to 3-hydroxypiperidine-2-carboxylic acid, offering an in-depth examination of both chemical and biocatalytic methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and provide a quantitative comparison to assist researchers, scientists, and drug development professionals in selecting the optimal route for their specific needs.
I. Chemical Synthesis Approaches
Traditional organic synthesis offers a range of strategies to access 3-hydroxypiperidine-2-carboxylic acid, often leveraging well-established reactions and providing access to various stereoisomers.
Chiral Pool Synthesis: Leveraging Nature's Asymmetry
The use of readily available chiral molecules, or the "chiral pool," is a common and effective strategy to introduce stereochemistry into a target molecule. Amino acids and carbohydrates are frequent starting materials for the synthesis of 3-hydroxypiperidine-2-carboxylic acid.
Synthesis from D-Serine:
A notable example involves the stereoselective synthesis of both cis- and trans-3-hydroxypipecolic acids from D-serine. This approach relies on the chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative to establish the desired stereochemistry of the amino alcohol intermediate. The subsequent ring closure is typically achieved through reactions like ring-closing metathesis.[1]
Experimental Protocol: Synthesis of a Dihydropiperidine Intermediate via Ring-Closing Metathesis
This protocol outlines a key step in a chiral pool synthesis of a (2S,3R)-3-hydroxypipecolic acid derivative starting from a serine derivative.[2]
-
Preparation of the Diene: A protected serine derivative is converted in several steps to an alcohol, which is then transformed into a diene by allylation of the α-amine and the hydroxyl group.
-
Ring-Closing Metathesis (RCM): To a solution of the resulting diene in dry dichloromethane, add Grubbs' first-generation catalyst (5-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and purify the resulting dihydropiperidine derivative by silica gel chromatography.
-
Further Transformations: The dihydropiperidine can then be hydrogenated, the primary alcohol oxidized to a carboxylic acid, and deprotected to yield the final (2S,3R)-3-hydroxypipecolic acid.[2]
Logical Relationship: Chiral Pool Synthesis
Caption: Chiral pool synthesis workflow.
Asymmetric Synthesis: Building Chirality from Achiral Precursors
Asymmetric synthesis provides a powerful means to construct chiral molecules with high enantiomeric purity, often employing chiral auxiliaries or catalysts.
Chiral Auxiliary-Based Approach:
Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation. For the synthesis of 3-hydroxypiperidine derivatives, a common strategy involves the asymmetric alkylation of a glycine enolate equivalent bearing a chiral auxiliary, followed by a series of transformations to construct the piperidine ring. While a versatile strategy, it often requires additional steps for the attachment and removal of the auxiliary.
Catalytic Asymmetric Methods:
The development of catalytic asymmetric methods represents a more atom-economical approach. For instance, the asymmetric reduction of N-protected 3-piperidones using chiral catalysts or enzymes can furnish enantiomerically enriched N-protected 3-hydroxypiperidines.[1][3] These intermediates can then be further elaborated to the desired carboxylic acid.
Hydrogenation of Pyridine Derivatives: A Direct Aromatization Approach
The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. For the synthesis of 3-hydroxypiperidine, this typically involves the reduction of 3-hydroxypyridine.
Challenges and Solutions:
The hydrogenation of hydroxypyridines can be challenging due to catalyst poisoning by the nitrogen lone pair and the stability of the aromatic ring.[4][5] To overcome these issues, the reaction is often carried out under high pressure and temperature, and in the presence of acidic additives to protonate the pyridine nitrogen.[5][6] The use of specific catalysts, such as rhodium on carbon or platinum oxide, is also common.[7][8] A patent describes a method of hydrogenating 3-hydroxypyridine in the presence of acetic anhydride, which protects the hydroxyl group and facilitates the reduction.[4]
Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine
This protocol is a general representation of the catalytic hydrogenation of 3-hydroxypyridine.
-
Reactor Setup: In a high-pressure autoclave, dissolve 3-hydroxypyridine in a suitable solvent (e.g., water, acetic acid).[5][7]
-
Catalyst Addition: Add the catalyst (e.g., 5% Rh/C or PtO₂) to the solution.
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 5 MPa). Heat the reaction mixture to the specified temperature (e.g., 90°C) with stirring.[7]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxypiperidine, which can be purified by distillation. The resulting racemic 3-hydroxypiperidine would require further steps of resolution and carboxylation to obtain the desired product.
Workflow: Hydrogenation of 3-Hydroxypyridine
Caption: Dual-enzyme cascade for biocatalytic synthesis.
III. Comparative Analysis
The choice of a synthetic route depends on several factors, including the desired stereoisomer, scalability, cost, and environmental impact. The following table provides a comparative summary of the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Starting Material | Key Advantages | Key Challenges | Stereoselectivity | Typical Yield |
| Chiral Pool Synthesis | D-Serine, Carbohydrates | Access to specific enantiomers, well-established chemistry. | Multi-step synthesis, protection/deprotection steps required. | High (substrate-controlled). | Moderate to good overall. |
| Asymmetric Synthesis | Achiral precursors | High enantiomeric purity, potential for catalytic efficiency. | May require expensive catalysts or auxiliaries, optimization can be complex. | High (catalyst/auxiliary-controlled). | Variable, can be high. |
| Hydrogenation of 3-Hydroxypyridine | 3-Hydroxypyridine | Direct route to the piperidine core, potentially cost-effective. | Harsh reaction conditions (high pressure/temperature), catalyst poisoning, produces a racemate requiring resolution. | None (produces racemate). | High for the hydrogenation step. |
| Whole-Cell Biocatalysis | L-Lysine | "Green" and sustainable, mild reaction conditions, high stereoselectivity, inexpensive starting material. | Requires expertise in molecular biology and fermentation, potential for substrate/product inhibition. | High (enzyme-controlled, typically cis). | Good to excellent (e.g., up to 33 mM titer reported). [9][10] |
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of 3-hydroxypiperidine-2-carboxylic acid is a testament to the ingenuity of modern synthetic chemistry, with both traditional and biocatalytic methods offering viable and, in some cases, complementary approaches.
-
Chemical synthesis , particularly from the chiral pool or via asymmetric catalysis, provides excellent control over stereochemistry and access to all possible stereoisomers. These methods are well-suited for laboratory-scale synthesis and the preparation of specific analogs for structure-activity relationship studies. The hydrogenation of pyridine derivatives offers a more direct but less stereocontrolled route that may be suitable for producing the racemic core structure.
-
Biocatalytic synthesis from L-lysine represents a highly promising route for the large-scale, sustainable production of cis-3-hydroxypipecolic acid. Its use of a cheap, renewable feedstock, mild reaction conditions, and high stereoselectivity align with the principles of green chemistry and make it an attractive option for industrial applications.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific requirements of the project, including the desired stereoisomer, scale, cost considerations, and available expertise. The continued development of both chemical and biocatalytic methodologies will undoubtedly lead to even more efficient and versatile syntheses of this important chiral building block in the future.
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(2S,3S)-3-hydroxypiperidine-2-carboxylic acid vs proline analogues in catalysis
An In-Depth Comparative Guide to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid and Proline Analogues in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of asymmetric organocatalysis has marked a paradigm shift in synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts. At the forefront of this revolution is L-proline, a simple, naturally occurring amino acid that has demonstrated remarkable efficacy in catalyzing a wide array of stereoselective transformations.[1][2][3] The success of proline has spurred the development of numerous analogues, each designed to enhance catalytic activity, improve stereoselectivity, or expand the substrate scope. This guide provides a detailed, data-driven comparison between the established class of proline analogues and a structurally distinct contender, this compound, offering insights into their respective catalytic prowess.
Structural Foundations: From Pyrrolidine to Piperidine
The catalytic function of proline and its derivatives is intrinsically linked to their molecular architecture. Understanding their structural nuances is key to comprehending their catalytic behavior.
-
L-Proline: The archetypal organocatalyst, L-proline features a rigid five-membered pyrrolidine ring. This structure incorporates a secondary amine, which acts as the nucleophilic component in enamine catalysis, and a carboxylic acid, which functions as a Brønsted acid co-catalyst to activate the electrophile.[4]
-
Proline Analogues: Modifications to the proline scaffold are diverse. Common strategies include introducing substituents on the pyrrolidine ring (e.g., 4-hydroxyproline) to alter steric and electronic properties or replacing the carboxylic acid with other acidic moieties (e.g., tetrazoles, amides, thioamides) to tune acidity and hydrogen-bonding capabilities.[2][4] These modifications aim to refine the catalyst's performance in specific reactions, often leading to improved yields and enantioselectivities.[5]
-
This compound: This compound represents a more significant structural departure. It is a six-membered ring analogue of proline, belonging to the piperidine class of compounds.[6] Key features include:
-
A larger, more flexible piperidine ring compared to the pyrrolidine ring of proline.
-
The presence of a hydroxyl group at the C3 position, adjacent to the carboxylic acid. This introduces an additional hydrogen-bond donor/acceptor site and a new stereocenter, which can profoundly influence the transition state geometry.
-
This fundamental difference in ring size and the additional functionality of the hydroxyl group suggest that this compound may engage in catalytic cycles with distinct stereochemical outcomes compared to its five-membered ring counterparts.
The Catalytic Mechanism: A Tale of Two Rings
The direct asymmetric aldol reaction serves as a classic benchmark for evaluating the performance of these organocatalysts. The mechanism, proceeding through an enamine intermediate, is well-established for proline.[7][8]
Proline-Catalyzed Aldol Reaction Mechanism
The catalytic cycle for proline involves two key stages:
-
Enamine Formation: The secondary amine of proline reacts with a ketone donor to form a chiral enamine intermediate. This step increases the HOMO of the ketone, rendering its α-carbon nucleophilic.
-
Stereoselective C-C Bond Formation: The enamine attacks an aldehyde acceptor. The carboxylic acid group of proline activates the aldehyde via hydrogen bonding and, through a highly organized, chair-like transition state (Zimmerman-Traxler model), dictates the stereochemical outcome of the reaction.[8][9] Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Generalized catalytic cycle for the proline-catalyzed aldol reaction.
Proposed Mechanism for this compound
While less studied, a similar enamine-based mechanism is plausible for the piperidine analogue. However, the structural differences are expected to modulate the transition state:
-
Ring Conformation: The six-membered ring will adopt a different chair-like conformation in the transition state, altering the spatial arrangement of the reacting molecules.
-
3-Hydroxy Group: The hydroxyl group can participate in the hydrogen-bonding network, potentially leading to a more rigid and complex transition state. This could enhance facial selectivity in the attack on the aldehyde or even favor the formation of a different diastereomer.
Caption: Proposed catalytic cycle for the hydroxypiperidine-based catalyst.
Performance in the Asymmetric Aldol Reaction: A Data-Driven Comparison
The true measure of a catalyst lies in its experimental performance. The following table summarizes representative data for the aldol reaction between various ketones and 4-nitrobenzaldehyde, a commonly used electrophile for benchmarking.
| Catalyst | Ketone | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| L-Proline | Acetone | DMSO | 30 | 4 | 68 | - | 76 (R) | [10] |
| L-Proline | Cyclohexanone | MeOH/H₂O | 20 | 24 | 99 | 95:5 | 99 (S,S) | [2] |
| (2S,4R)-4-OTBS-Proline | Cyclohexanone | CH₂Cl₂ | 20 | 24 | 95 | >99:1 | 99 (S,S) | [2] |
| β-Proline Analogue | Acetone | DMF | 20 | 168 | 35 | - | 40 (R) | [10] |
| Prolinamide | Cyclohexanone | Toluene | 10 | 16 | 99 | 95:5 | 99 (S,S) | [4] |
| Prolinethioamide | Cyclohexanone | Toluene | 10 | 16 | 92 | 96:4 | 95 (S,S) | [4] |
Analysis of Performance Data:
-
L-Proline: Serves as a robust and effective catalyst, particularly for cyclic ketones where it delivers excellent yields and stereoselectivities.[2] Its performance with acyclic ketones like acetone is respectable but often requires higher catalyst loading.[10]
-
Proline Analogues:
-
4-Substituted Prolines: Modifications on the pyrrolidine ring, such as with a bulky silyl ether group, can enhance solubility and maintain high levels of stereocontrol.[2]
-
Prolinamides/Thioamides: Replacing the carboxylic acid with amide or thioamide groups can lead to highly active catalysts that operate at lower loadings. The acidity of the N-H proton in these analogues is crucial for their catalytic activity.[4]
-
β-Proline Analogues: Moving the carboxylic acid group to the β-position, as seen in constrained bicyclic systems, can significantly impact both reactivity and selectivity, often leading to lower performance in aldol reactions compared to α-amino acid catalysts.[10] This suggests that the geometry of the α-amino acid scaffold is highly optimized for this transformation.
-
Experimental Protocols: A Practical Guide
The following protocols provide a standardized methodology for conducting the asymmetric aldol reaction, allowing for a direct comparison of catalyst implementation.
Protocol 1: L-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from established literature procedures.[2]
Workflow Diagram:
Caption: Step-by-step workflow for a typical proline-catalyzed aldol reaction.
Methodology:
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in the chosen solvent (e.g., 1.0 mL of a MeOH/H₂O mixture), add cyclohexanone (1.0 mmol, 4.0 equiv).
-
Catalyst Addition: Add L-proline (0.05 mmol, 20 mol%).
-
Reaction: Stir the mixture vigorously at room temperature for the specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Causality: The use of a protic solvent mixture like MeOH/H₂O can enhance catalyst solubility and stereoselectivity under homogeneous conditions.[2][11] The excess of the ketone component serves both as a reactant and a co-solvent, pushing the equilibrium towards product formation.
Protocol 2: Hypothetical Protocol using this compound
This protocol is proposed based on the principles of organocatalysis and would require experimental validation.
Methodology:
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in a suitable solvent (e.g., DMSO or a chlorinated solvent, 1.0 mL), add cyclohexanone (1.0 mmol, 4.0 equiv).
-
Catalyst Addition: Add this compound (0.05 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature. Rationale: The larger, potentially more sterically hindered catalyst may require longer reaction times or slightly elevated temperatures to achieve comparable conversion to proline.
-
Work-up, Extraction, and Purification: Follow steps 4-7 as described in Protocol 1.
Experimental Considerations: The optimal solvent and temperature would need to be determined empirically. The hydroxyl group on the piperidine catalyst might influence its solubility, favoring more polar aprotic solvents like DMSO or DMF, similar to proline itself.
Conclusion and Outlook
The field of asymmetric organocatalysis continues to evolve, driven by the rational design of new catalysts.
-
Proline and its analogues remain the workhorses of organocatalysis, offering a robust and predictable platform for a multitude of asymmetric transformations. The vast body of literature provides a solid foundation for their application, with numerous derivatives available to fine-tune reactivity and selectivity for specific substrates.
-
This compound and other structurally modified piperidine-based catalysts represent a promising, yet underexplored, frontier. Their distinct six-membered ring structure and additional functional handles offer the potential for novel reactivity and alternative stereochemical control that may not be accessible with traditional proline systems. While direct comparative data in benchmark reactions is sparse, their structural features suggest they could be valuable tools in the synthetic chemist's arsenal, particularly for reactions where proline provides suboptimal results.
For researchers and drug development professionals, the choice of catalyst will depend on the specific synthetic challenge. For well-established transformations like the syn-selective aldol reaction of cyclic ketones, proline and its optimized analogues are the catalysts of choice. However, for developing novel methodologies or overcoming the limitations of existing systems, exploring structurally divergent catalysts like this compound could unlock new and powerful synthetic pathways. Further research is warranted to fully elucidate the catalytic potential of these six-membered ring systems and to establish their place in the landscape of asymmetric organocatalysis.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 3-Hydroxypiperidine-2-Carboxylic Acid
Introduction: The Challenge of Small Molecule Antibody Specificity
3-Hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry and is a component of several bioactive natural products.[1] Developing antibodies against such small molecules (haptens) is essential for creating sensitive and specific immunoassays for pharmacokinetics, therapeutic drug monitoring, and diagnostic applications. However, the small, relatively simple structure of a hapten presents a significant challenge: achieving high specificity.[2][3][4]
Unlike large protein antigens with multiple complex epitopes, the immune response to a small molecule is directed against a very limited set of features. This increases the likelihood of the resulting antibodies cross-reacting with structurally similar molecules, such as metabolites, precursors, or other drugs.[5][6] Such cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpreted data, undermining the validity of an entire study.[7][8]
This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies targeting 3-hydroxypiperidine-2-carboxylic acid. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to generate self-validating, trustworthy data. The ultimate responsibility for antibody validation lies with the researcher, and this guide provides the tools to meet that standard.[8]
Part 1: The Foundation of Specificity - Immunogen Design
The journey to a specific antibody begins with the immunogen. A small molecule like 3-hydroxypiperidine-2-carboxylic acid is not immunogenic on its own and must be covalently linked to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response. The strategy used for this conjugation is a critical determinant of the final antibody's specificity.
The most common method for conjugating a hapten with a carboxylic acid group to the primary amines on a carrier protein is through carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
Causality Behind the Choice: The selection of the conjugation site on the hapten is paramount. The linker should be attached at a position that leaves the most unique structural features of the hapten exposed to the immune system. For 3-hydroxypiperidine-2-carboxylic acid, the carboxylic acid group is a logical and convenient conjugation point. This encourages the immune system to generate antibodies that recognize the hydroxylated piperidine ring, the defining feature of the molecule.
Caption: Hapten-Carrier Conjugation Workflow.
Part 2: Defining the Battlefield - A Panel of Potential Cross-Reactants
A rigorous cross-reactivity study requires testing the antibody against a panel of molecules that are structurally related to the target antigen.[6] This allows you to define the antibody's specificity profile and understand its limitations. For an antibody against (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, this panel should include stereoisomers and related analogs.
| Compound Name | Structure | Rationale for Inclusion |
| Target Antigen | ||
| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid[10] | The primary target for which the antibody was developed. | |
| Stereoisomers | ||
| (2R,3R)-3-hydroxypiperidine-2-carboxylic acid[11] | To test for stereospecificity at the C2 and C3 positions. | |
| (2S,5S)-5-hydroxypiperidine-2-carboxylic acid[12] | To assess specificity regarding the position of the -OH group. | |
| Structural Analogs | ||
| 5-hydroxypiperidine-3-carboxylic acid[13] | Lacks the specific stereochemistry and positioning of groups. | |
| 3,4,5-Trihydroxypiperidine-2-carboxylic acid[14] | Contains additional hydroxyl groups which may interfere. | |
| Conjugation Components | ||
| Carrier Protein (e.g., BSA) | N/A | To ensure the antibody does not bind to the carrier backbone. |
Part 3: The Toolkit - Methodologies for Cross-Reactivity Assessment
No single assay can definitively validate an antibody.[15] A multi-faceted approach using orthogonal methods is crucial for building confidence in antibody specificity.[16] We will focus on three cornerstone techniques: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.
Method 1: Competitive ELISA
For small molecules, the competitive ELISA is the most common and informative immunoassay format for determining specificity.[17][18] The principle involves competition between the free analyte in a sample and a fixed amount of a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte.[18]
Causality Behind the Choice: This format directly mimics how the antibody would be used to detect the analyte in a biological sample. By challenging the antibody with various analogs, we can quantify their ability to displace the labeled antigen, providing a direct measure of cross-reactivity.
Caption: Principle of Competitive Immunoassay.
Step-by-Step Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with the anti-3-hydroxypiperidine-2-carboxylic acid antibody at an optimized concentration (e.g., 1-10 µg/mL) in a carbonate-bicarbonate buffer. Incubate overnight at 4°C.[19]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the target antigen (standard curve) and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the antibody with each dilution of the standards or cross-reactants for 30 minutes.
-
Add a fixed concentration of enzyme-labeled 3-hydroxypiperidine-2-carboxylic acid (e.g., HRP-conjugate) to each well.
-
Transfer the antibody/analyte/labeled-analyte mixtures to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature to allow competition for antibody binding sites.
-
-
Washing: Repeat the washing step (Step 2) to remove unbound reagents.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the absorbance versus the log of the concentration for the standard curve and each cross-reactant.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of analyte required to inhibit 50% of the maximal signal.
-
Calculate the percent cross-reactivity using the following formula[6]: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[20][21][22]
Causality Behind the Choice: While ELISA provides an endpoint measure of cross-reactivity, SPR allows for a more nuanced understanding of the binding event. It can distinguish between a compound that binds weakly but dissociates slowly and one that binds quickly but also dissociates quickly, even if they have similar overall affinities. This level of detail is invaluable for selecting antibodies for applications where binding and release kinetics are important.[23][24]
Caption: Workflow for SPR Cross-Reactivity Assessment.
Step-by-Step Protocol: SPR
-
Chip Preparation: Select a sensor chip suitable for amine coupling (e.g., CM5). Activate the carboxyl groups on the chip surface using a mixture of EDC and N-hydroxysuccinimide (NHS).
-
Antibody Immobilization: Inject the antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The primary amines on the antibody will form covalent bonds with the activated surface. Aim for a moderate immobilization level to avoid mass transport limitations.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the chip surface.
-
Equilibration: Flow the running buffer (e.g., HBS-EP+) over the surface until a stable baseline is achieved.
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Inject a series of increasing concentrations of the target antigen over the immobilized antibody surface for a defined time (association phase).
-
Flow the running buffer over the surface to monitor the decay of the signal (dissociation phase).[21]
-
After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove all bound analyte and prepare the surface for the next injection.
-
-
Cross-Reactivity Testing: Repeat the entire kinetic analysis (Step 5) for each potential cross-reactant.
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A lower KD value indicates a higher binding affinity. Compare the KD values of the cross-reactants to that of the target antigen.
-
Method 3: Western Blot for Conjugate Specificity
While not a direct measure of cross-reactivity with analogs, a Western Blot is an essential control to prove that the antibody is specific to the hapten and not the carrier protein it was raised against.[25][26][27]
Causality Behind the Choice: An immune response can sometimes be generated against the linker or the carrier protein itself. This experiment is a self-validating control that confirms the antibody's binding is directed at the intended target, 3-hydroxypiperidine-2-carboxylic acid.[28][29]
Step-by-Step Protocol: Western Blot
-
Sample Preparation: Prepare samples of:
-
The immunogen (Hapten-KLH conjugate)
-
The carrier protein alone (KLH)
-
An unrelated protein control (e.g., BSA, if KLH was the carrier)
-
-
Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-hydroxypiperidine-2-carboxylic acid antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[29]
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Expected Outcome: A highly specific antibody will produce a strong signal for the Hapten-KLH conjugate lane but no signal for the KLH alone or the unrelated protein control lanes.[25]
Part 4: Synthesizing the Data - A Comparative Analysis
The power of this multi-pronged approach comes from integrating the data into a single, clear comparison. The results should be summarized in a table to facilitate objective evaluation.
Hypothetical Comparative Data Summary:
| Compound | Competitive ELISA (IC50) | % Cross-Reactivity | SPR (KD) | Interpretation |
| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 15 nM | 100% | 5 x 10⁻⁹ M | High affinity and specific binding to the target antigen. |
| (2R,3R)-3-hydroxypiperidine-2-carboxylic acid | 1,500 nM | 1.0% | 4 x 10⁻⁷ M | Low cross-reactivity. The antibody is highly specific for the stereochemistry at the C2 and C3 positions. |
| (2S,5S)-5-hydroxypiperidine-2-carboxylic acid | 8,000 nM | 0.19% | 9 x 10⁻⁶ M | Very low cross-reactivity, indicating the position of the hydroxyl group is critical for recognition. |
| 5-hydroxypiperidine-3-carboxylic acid | > 10,000 nM | < 0.15% | No Binding Detected | Negligible cross-reactivity. |
| 3,4,5-Trihydroxypiperidine-2-carboxylic acid | > 10,000 nM | < 0.15% | No Binding Detected | Negligible cross-reactivity. |
| Carrier Protein (BSA) | N/A | N/A | No Binding Detected | Confirms antibody does not recognize the carrier protein. |
Conclusion
Validating an antibody against a small molecule is a rigorous but essential process for ensuring data integrity.[30][31] A single experiment is insufficient; a combination of a quantitative immunoassay like competitive ELISA, a kinetic analysis using SPR, and a specificity control like Western Blotting provides a comprehensive and trustworthy characterization.[16][32] By systematically challenging your antibody with a panel of relevant structural analogs, you can confidently define its specificity and proceed with your research knowing your most critical reagent is fit for purpose.
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The Importance of Antibody Validation: Ensuring Accurate Scientific Results. (2023). Visikol. [Link]
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Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
The principles outlined herein are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management that extends beyond mere compliance. By understanding the causality behind these procedures, laboratories can cultivate a culture of safety and responsibility.
Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough hazard assessment is paramount. Based on available data for analogous compounds such as piperidine and other hydroxypiperidine carboxylic acids, (2S,3S)-3-hydroxypiperidine-2-carboxylic acid should be treated as a hazardous substance.
-
Toxicity: Piperidine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause severe skin burns and eye damage.[1][2][4]
-
Irritation: The related compound (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid is classified as a skin and eye irritant.[5]
-
Environmental Hazards: Many piperidine derivatives are harmful to aquatic life.[1] Therefore, disposal into drains or the environment is strictly prohibited.[6][7][8]
Due to these potential hazards, this compound must be managed as hazardous waste.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazards |
| Piperidine | Highly flammable, Acutely toxic (oral, dermal, inhalation), Corrosive (causes severe skin burns and eye damage), Harmful to aquatic life.[1][2][3][9] |
| 3-Hydroxypiperidine | Corrosive (causes severe skin burns and eye damage), May cause respiratory irritation.[4][10] |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | Causes skin irritation, Causes serious eye irritation.[5] |
| (3S)-6-Oxopiperidine-3-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11] |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[1] It is crucial to check the breakthrough time of the glove material.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[1]
-
Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[8][10]
Segregation and Storage of Waste
Proper segregation and storage are critical to prevent dangerous chemical reactions and ensure compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6][14] The container must be kept closed except when adding waste.[6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[14]
-
Incompatible Materials: Store this waste separately from strong oxidizing agents, acids, and bases to prevent violent reactions.[7][15][16] A physical barrier or secondary containment should be used to segregate incompatible waste streams.[6][12]
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol provides a clear workflow for the safe disposal of small quantities of this compound typically generated in a research setting.
Step 1: Initial Preparation
-
Ensure the designated hazardous waste accumulation area is clean and organized.[7]
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
Step 2: Waste Collection
-
For solid waste, carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
For solutions containing the compound, pour the liquid waste carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Do not mix this waste stream with other incompatible chemical wastes.[6][7]
Step 3: Rinsing of Empty Containers
-
Empty containers that held this compound must be triple-rinsed.[6]
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses can be managed according to your institution's specific guidelines for non-hazardous aqueous waste, provided the pH is neutral and no other hazardous materials are present.
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as non-hazardous solid waste.[6]
Step 4: Final Storage and Pickup
-
Securely close the hazardous waste container.
-
Store the container in a designated satellite accumulation area, which must be inspected weekly.[7]
-
Request a waste pickup from your institution's Environmental Health and Safety (EHS) office as soon as the container is full or reaches its accumulation time limit.[6][15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,3S)-3-hydroxypiperidine-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides a detailed operational and safety framework for managing (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound containing both a piperidine ring and a carboxylic acid functional group. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be accessible, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds.
-
Piperidine Moiety : The piperidine core suggests potential toxicity and corrosivity. Piperidine itself is a flammable liquid that is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[1][2] Derivatives should be handled with measures to prevent such exposures.
-
Carboxylic Acid Group : This functional group classifies the compound as a weak acid.[3] Carboxylic acids are known skin and eye irritants and can be corrosive, especially in concentrated form or as a fine powder which can irritate the respiratory tract.[4][5]
-
Physical Form : If handled as a solid or powder, there is a risk of creating airborne dust, which increases the potential for inhalation.[6]
Therefore, a conservative approach is mandatory. We must assume the compound is, at a minimum, a skin irritant, a serious eye irritant, and potentially harmful if inhaled or ingested.[4][5][7] All handling procedures must reflect these potential hazards.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a direct response to the identified risks of irritation, corrosion, and toxicity.
Eye and Face Protection
This is the most critical line of defense against splashes and airborne particles.
-
Chemical Safety Goggles : Mandatory for all operations. They must be splash-proof and form a seal around the eyes to protect from liquids, aerosols, and dust.[6][8] Standard safety glasses are insufficient as they do not provide adequate protection from splashes.
-
Face Shield : A face shield, worn in addition to safety goggles, is required when there is a significant risk of splashing.[9][10] This includes handling stock solutions, transferring quantities greater than 10-20 mL, or during neutralization of spills.
Hand Protection
Skin contact is a primary route of exposure. The correct gloves are essential.
-
Chemically Resistant Gloves : Nitrile gloves are the standard for incidental contact with many acids and organic compounds.[10][11][12] For prolonged handling or when using solvents, it is crucial to consult a glove compatibility chart to verify breakthrough times. If any contamination occurs, gloves should be removed and replaced immediately using the proper technique to avoid skin contact.[8]
Body Protection
Protecting the skin on the arms and body is crucial to prevent burns and irritation.
-
Laboratory Coat : A clean, flame-retardant lab coat that fits properly is the minimum requirement.[9][13] It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemical-Resistant Apron : When transferring larger volumes or during procedures with a high splash potential, an impervious apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Protection against airborne contaminants is vital, especially when handling powders.
-
Work in a Ventilated Area : All handling of this compound should, at a minimum, be performed in a well-ventilated area.
-
Chemical Fume Hood : For weighing the solid compound, preparing solutions, or running reactions, a certified chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.[12]
-
Respirator : If a fume hood is unavailable or if there is a risk of generating significant dust or aerosols, respiratory protection is necessary. An N95 dust mask may be suitable for low levels of powder, but for higher potential exposures, a half-face or full-face respirator with acid gas or combination organic vapor/particulate cartridges is recommended.[6][10] A proper fit test is essential for respirator effectiveness.[10]
Operational PPE and Safety Plan
The level of PPE must match the specific task. The following table outlines the minimum requirements for various laboratory operations.
| Task | Minimum Required PPE | Rationale / Key Considerations |
| Weighing Solid Compound | Chemical Goggles, Nitrile Gloves, Lab Coat | Location: Perform in a chemical fume hood or ventilated enclosure to contain airborne powder. Technique: Handle gently to minimize dust generation.[6] |
| Preparing Solutions | Chemical Goggles, Face Shield, Nitrile Gloves, Lab Coat | Splash Hazard: High risk of splashes when adding solvent. Always add acid to the solvent, not the other way around.[14] |
| Running Reactions / Transfers | Chemical Goggles, Nitrile Gloves, Lab Coat | Situational Awareness: Assess the reaction for splash or aerosol risk. A face shield and apron may be necessary for larger-scale reactions.[15] |
| Small Spill Cleanup (<100 mL) | Chemical Goggles, Face Shield, Nitrile Gloves (or heavier), Lab Coat, Apron | Emergency Preparedness: Use a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate).[16][17] Ensure proper ventilation. |
| Waste Disposal | Chemical Goggles, Nitrile Gloves, Lab Coat | Containment: Ensure waste containers are properly labeled and sealed.[12][14] Contaminated PPE must be disposed of as hazardous waste.[8] |
Emergency and Disposal Protocols
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][18]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Use a safety shower if the area of contact is large.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[19]
-
Spill : For a small spill, alert personnel in the area, don appropriate PPE, and neutralize the spill with an acid absorbent/neutralizer like sodium bicarbonate, working from the outside in.[16][20][21] Collect the residue in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency response procedures.[18][21]
Disposal Plan
All materials contaminated with this compound, including used gloves, weigh boats, and spill cleanup materials, must be treated as hazardous chemical waste.[8] They should be collected in a clearly labeled, sealed container and disposed of according to institutional and local regulations.[12][19] Never dispose of this chemical or its waste down the drain.[18]
Visualized Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
